molecular formula C5H8O3 B1615742 4-Hydroxy-2-methylenebutanoic acid CAS No. 24923-76-0

4-Hydroxy-2-methylenebutanoic acid

Cat. No.: B1615742
CAS No.: 24923-76-0
M. Wt: 116.11 g/mol
InChI Key: NJMYQRVWBCSLEU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylenebutanoic acid (CAS 24923-76-0), with a molecular formula of C5H8O3 and a molecular weight of 116.11 g/mol, is a valuable compound in natural product chemistry and organic synthesis . In nature, it is primarily recognized as the aglycone (non-sugar portion) of Tuliposides, which are defensive specialized metabolites found in plants of the Liliaceae family, such as tulips (Tulipa) and Peruvian lilies (Alstroemeria) . These Tuliposide precursors are stable until plant tissue is damaged, at which point enzymatic hydrolysis releases this compound. This compound is an unstable intermediate that spontaneously and rapidly undergoes lactonization to form α-methylene-γ-butyrolactone, commonly known as Tulipalin A . Tulipalin A is a potent antifungal and antimicrobial agent, making the study of its precursor crucial for understanding plant defense mechanisms and chemical ecology . For researchers, this acid serves as a versatile synthetic building block. One prominent method for its synthesis involves an indium-mediated Barbier allylation of 2-(bromomethyl)acrylic acid with carbonyl compounds in aqueous media, a robust and efficient approach for constructing the functionalized molecule . The compound and its derivatives, including Tulipalin A, are also targets in total synthesis and have applications in polymer chemistry . This product is intended for research and development use only by technically qualified persons. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or consumer products of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-methylidenebutanoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYQRVWBCSLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276597
Record name 4-Hydroxy-2-methylenebutanoic acid
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24923-76-0
Record name 4-Hydroxy-2-methylenebutanoic acid
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Record name 4-hydroxy-2-methylidenebutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylenebutanoic acid, a key natural product intermediate, holds significant interest in the fields of biochemistry, pharmacology, and synthetic chemistry. It is primarily recognized as the aglycone (non-sugar) component of tuliposides, which are secondary metabolites found in plants such as tulips (Tulipa gesneriana)[1]. The molecule's inherent reactivity, stemming from its hydroxyl, carboxylic acid, and vinyl functionalities, makes it a versatile building block for organic synthesis. Its lactone form, α-methylene-γ-butyrolactone (commonly known as tulipalin A), is a known allergen and has been investigated for various biological activities[2][3]. This document provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize the available information, with some data being predicted or derived from closely related compounds for reference.

General Properties
PropertyValueSource
IUPAC Name 4-hydroxy-2-methylidenebutanoic acidN/A
Synonyms 4-Hydroxy-2-methylenebutyric acid, γ-hydroxy-α-methylenebutyric acid[4][5]
CAS Number 24923-76-0[1][4][5]
Molecular Formula C₅H₈O₃[4][5]
Molecular Weight 116.116 g/mol [1][4]
Canonical SMILES C=C(CCO)C(=O)O[4]
InChI Key NJMYQRVWBCSLEU-UHFFFAOYSA-N[1][4]
Physicochemical Data
PropertyValueNotes
Melting Point Not availableData for the related 4-hydroxybutanoic acid is -24 °C[6].
Boiling Point Not availableData for the related 4-hydroxybutanoic acid is 250 °C[6].
pKa 4.18 ± 0.11 (Predicted)[4]
Solubility Not availableThe related 4-hydroxybutanoic acid is highly soluble in water, ethanol, and acetone due to the presence of polar hydroxyl and carboxylic acid groups that can form hydrogen bonds[6].

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methylene group (δ 5.5–6.5 ppm) and a broad signal for the hydroxyl proton (δ 1–5 ppm)[1].

  • ¹³C NMR: A predicted ¹³C NMR spectrum can be computed, though experimental data is not publicly available without subscription to specialized databases[7]. The spectrum would show distinct peaks for the carboxylic carbon, the vinyl carbons, the methylene carbon adjacent to the hydroxyl group, and the methylene carbon in the backbone.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for its key functional groups. As a reference, the IR spectrum of the similar compound 2-hydroxy-2-methylbutyric acid shows these features[1].

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl & carboxylic acid)3500-2500 (broad)
C=O stretch (carboxylic acid)1725-1700
C=C stretch (methylene group)1650-1600
C-O stretch (alcohol & carboxylic acid)Below 1500 (fingerprint region)
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is suitable for the analysis of this compound, allowing for the verification of its molecular weight (116.12 g/mol )[1]. Gas chromatography-mass spectrometry (GC-MS) can also be used, but requires a derivatization step to increase volatility.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been explored.

1. Oxidation-Based Synthetic Route

This method involves the oxidation of a suitable precursor.

  • Protocol:

    • Precursor Synthesis: The key intermediate, 4-hydroxy-2-butanone, can be synthesized via an aldol condensation of acetone and formaldehyde[1].

    • Oxidation: The 4-hydroxy-2-butanone precursor is then oxidized to yield this compound. While various oxidizing agents can be used, a detailed protocol using a specific reagent like Jones reagent (chromium trioxide in sulfuric acid and acetone) would involve the careful addition of the oxidant to the precursor in a suitable solvent at a controlled temperature, followed by aqueous workup and purification by chromatography[1].

2. Indium-Mediated Allylation

This is a prominent and effective method that can be conducted in aqueous media.

  • Protocol:

    • Reaction Setup: In a reaction vessel, combine an aldehyde (e.g., formaldehyde or a protected equivalent), 2-(bromomethyl)acrylic acid, and indium metal in a solvent system, which can be water or a mixture of an organic solvent like THF and water[1].

    • Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from 30 minutes to a few hours[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a dilute acid (e.g., HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

An HPLC method with refractive index detection (HPLC-RID) can be adapted for the quantification of this compound[1][8].

  • Protocol:

    • Column: A Bio-Rad Aminex HPX-87H Ion Exclusion Column is suitable for separating organic acids[8].

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) in water is typically used.

    • Flow Rate: A flow rate of approximately 0.6 mL/min.

    • Detection: Refractive Index Detector (RID).

    • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

    • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common approach is the formation of trimethylsilyl (TMS) derivatives.

  • Protocol:

    • Derivatization: The dried sample is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) and heated (e.g., at 70°C for 30 minutes) to form the TMS derivative.

    • GC Conditions: A standard non-polar column (e.g., DB-5ms) can be used. The oven temperature program would typically start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 50-500.

    • Identification: The compound is identified based on its retention time and the fragmentation pattern in its mass spectrum.

Biological Pathways and Significance

This compound is a precursor to biologically active compounds in plants. Its lactone, tulipalin A, is formed enzymatically and serves as a defense chemical.

Biosynthesis of Tulipalin A

In tulips, this compound exists as a glucose ester called tuliposide A. Upon tissue damage, an enzyme converts tuliposide A directly into its lactone form, tulipalin A, as a defense mechanism against pathogens[9]. The biosynthesis of the this compound backbone itself is proposed to occur via a condensation reaction.

Biosynthesis_of_Tulipalin_A cluster_synthesis Aglycone Synthesis cluster_conversion Conversion Pathway Pyruvate Pyruvate Precursor y-Hydroxy-a-methylenebutyric acid (this compound) Pyruvate->Precursor AcetylCoA Acetyl-CoA AcetylCoA->Precursor TuliposideA 6-Tuliposide A Precursor->TuliposideA Glucose Glucose Glucose->TuliposideA TulipalinA Tulipalin A (α-Methylene-γ-butyrolactone) TuliposideA->TulipalinA Intramolecular Transesterification Damage Tissue Damage TCEA Tuliposide A-Converting Enzyme (TCEA) Damage->TCEA Activates TCEA->TuliposideA

Caption: Biosynthesis of Tulipalin A from precursors.

A study on the biosynthesis of the aglycone suggests a pathway involving the condensation of pyruvate and acetyl-coenzyme A[10]. The resulting this compound is then glycosylated to form tuliposide A. Upon tissue damage, the Tuliposide A-Converting Enzyme (TCEA) is activated and catalyzes an intramolecular transesterification of 6-tuliposide A to form the defensive compound tulipalin A, without releasing the free acid as an intermediate[11][12].

Mechanism of Action of Tulipalin A

Tulipalin A has been identified as an allergen and has been investigated for its potential anti-inflammatory and anti-cancer activities. Its biological effects are thought to be mediated through its reactivity as a Michael acceptor, allowing it to interact with nucleophilic residues in proteins[2].

Mechanism_of_Action_Tulipalin_A TulipalinA Tulipalin A (α-Methylene-γ-butyrolactone) MMPs Matrix Metalloproteinases (MMPs) TulipalinA->MMPs Inhibits EGFR Epidermal Growth Factor Receptor (EGFR) Production TulipalinA->EGFR Enhances SkinProteins Skin Proteins (Nucleophilic Residues) TulipalinA->SkinProteins Covalent Binding (Michael Addition) Inflammation Inflammation MMPs->Inflammation CancerProgression Cancer Progression MMPs->CancerProgression EGFR->CancerProgression AllergicResponse Allergic Contact Dermatitis ('Tulip Fingers') SkinProteins->AllergicResponse

Caption: Proposed mechanisms of action for Tulipalin A.

Research has indicated that tulipalin A can inhibit matrix metalloproteinases (MMPs) and enhance the production of the epidermal growth factor receptor (EGFR), suggesting potential applications in anti-arthritic and cancer research[2]. As a potent allergen, it can also cause allergic contact dermatitis by acting as a hapten and reacting with skin proteins[2][3].

References

A Comprehensive Technical Guide to 4-Hydroxy-2-methylenebutanoic Acid: Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylenebutanoic acid, a reactive α,β-unsaturated carboxylic acid, is a naturally occurring compound primarily found in the Liliaceae family. It exists in planta as glycosidic precursors, known as tuliposides, which upon enzymatic or chemical hydrolysis yield the free acid and its corresponding lactone, tulipalin A. This guide provides a detailed overview of the natural sources of this compound, comprehensive protocols for its isolation and purification, and an exploration of its biological activities, particularly its role as a contact allergen. Quantitative data on the distribution of its precursors in various plant tissues are presented, and the biosynthetic pathway is illustrated. This document serves as a technical resource for researchers interested in the chemistry, biology, and potential applications of this bioactive molecule.

Natural Sources

This compound is not typically found in its free form in intact plants. Instead, it is stored as glycosides, primarily 1-tuliposide A and 6-tuliposide A.[1] These precursors are esters formed between the carboxylic acid group of this compound and a glucose molecule.[1] Upon tissue damage, an endogenous enzyme, tuliposide-converting enzyme, hydrolyzes the glycosidic bond, releasing this compound. This acid is in equilibrium with its more stable lactone form, α-methylene-γ-butyrolactone, also known as tulipalin A.[1]

The primary plant families and genera known to contain significant quantities of tuliposides are:

  • Liliaceae Family:

    • Tulipa (Tulips): Various species and cultivars of tulips are the most well-known source of these compounds.[2] The bulbs, stems, leaves, and flowers all contain tuliposides, with concentrations varying between different parts of the plant.[3][4]

    • Alstroemeria (Peruvian Lilies): This genus is another significant source and is a common cause of "tulip fingers," a form of contact dermatitis, in florists.[5]

    • Amana edulis (Edible Tulip): The bulbs of this plant also contain tuliposides.[6]

Biosynthesis and Conversion

The formation of this compound and tulipalin A is a defense mechanism in plants, initiated by tissue damage. The biosynthetic pathway is a straightforward enzymatic conversion.

Biosynthesis of this compound and Tulipalin A Tuliposide_A Tuliposide A (in intact plant tissue) Enzyme Tuliposide-converting enzyme (released upon tissue damage) Tuliposide_A->Enzyme Acid This compound Enzyme->Acid Hydrolysis Tulipalin_A Tulipalin A (α-methylene-γ-butyrolactone) Acid->Tulipalin_A Intramolecular Lactonization

Caption: Enzymatic conversion of Tuliposide A to this compound and its subsequent lactonization to Tulipalin A upon plant tissue damage.

Quantitative Data

The concentration of tuliposides and their aglycones varies significantly among different species and plant parts. The following tables summarize quantitative data from studies on Tulipa and Alstroemeria.

Table 1: Concentration of Tuliposides and Tulipalins in Different Tulip Cultivars (% of fresh weight) [2]

CompoundCultivar 1Cultivar 2Cultivar 3
6-Tuliposide Aup to 1.5%--
6-Tuliposide Bup to 1.3%--
Tulipalin APresentPresentPresent
(-)-Tulipalin BPresentPresentPresent

Note: Specific values for each cultivar were not provided in the source.

Table 2: Distribution of 6-Tuliposide A and Tulipalin A in Alstroemeria [7]

Plant Part6-Tuliposide A ContentTulipalin A Content
FlowersHighHigh
StemsHighHigh
LeavesLowerLower

Experimental Protocols: Isolation and Purification

The following protocols are synthesized from methodologies described in the scientific literature for the extraction, isolation, and purification of tuliposides and tulipalin A from plant material.[2][6][7][8]

General Extraction Workflow

Extraction and Purification Workflow Start Plant Material (e.g., Tulip bulbs, leaves, stems) Maceration Maceration/Homogenization (Methanol or Acetone) Start->Maceration Filtration Filtration/Centrifugation Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Partitioning Aq_Phase Aqueous Phase (contains Tuliposides) Partitioning->Aq_Phase Org_Phase Organic Phase (contains Tulipalin A) Partitioning->Org_Phase Column_Chrom Column Chromatography (e.g., Dowex 50W, Silica Gel) Aq_Phase->Column_Chrom Org_Phase->Column_Chrom HPLC Preparative RP-HPLC Column_Chrom->HPLC Isolated_Compounds Isolated Tuliposides and Tulipalin A HPLC->Isolated_Compounds Allergic Contact Dermatitis Mechanism Tulipalin_A Tulipalin A (α-methylene-γ-butyrolactone) Skin_Proteins Skin Proteins (with nucleophilic residues, e.g., Cys, His, Lys) Tulipalin_A->Skin_Proteins Michael Addition Hapten_Protein_Complex Hapten-Protein Complex Skin_Proteins->Hapten_Protein_Complex APCs Antigen-Presenting Cells (Langerhans cells) Hapten_Protein_Complex->APCs Uptake and Processing T_Cells T-Cell Activation and Proliferation APCs->T_Cells Antigen Presentation Inflammation Inflammatory Response (Erythema, scaling, vesicles) T_Cells->Inflammation Cytokine Release

References

Mechanism of Action of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 4-Hydroxy-2-methylenebutanoic acid in biological systems, particularly in mammalian models, is not extensively available in current scientific literature. This technical guide synthesizes information on the known activities of structurally similar compounds to propose potential mechanisms of action that warrant experimental investigation. The experimental protocols provided are based on established methodologies for assessing these proposed pathways.

Introduction

This compound is a naturally occurring alpha-beta unsaturated carboxylic acid. It is recognized primarily as the aglycone (non-sugar) component of tuliposides, which are secondary metabolites found in plants like tulips.[1] While its direct biological effects and molecular targets in animal systems are not well-defined, the mechanisms of structurally related hydroxy acids provide a foundation for hypothesizing its potential roles. This guide explores two primary putative mechanisms: the stimulation of protein synthesis through the mTOR signaling pathway, based on its analogy to β-hydroxy-β-methylbutyrate (HMB), and the enhancement of antioxidant capacity via the transsulfuration pathway, drawing parallels with 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).

Hypothesized Mechanism 1: Stimulation of Protein Synthesis via the mTOR Pathway

Based on the actions of HMB, a structural analog, this compound is hypothesized to promote protein synthesis in skeletal muscle. This is likely mediated through the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

Proposed Signaling Pathway

The proposed pathway begins with the activation of Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate mTOR. mTOR, as part of the mTORC1 complex, subsequently phosphorylates two key downstream effectors: p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins, while phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to form the eIF4F complex, which is crucial for the initiation of cap-dependent translation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular HMBA This compound PI3K PI3K HMBA->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Translation Protein Synthesis p70S6K->Translation eIF4E eIF4E FourEBP1->eIF4E eIF4E->Translation

Caption: Hypothesized mTOR signaling pathway activation.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins

This protocol details the investigation of the phosphorylation status of key proteins in the mTOR pathway in murine myotubes treated with this compound.

1. Cell Culture and Differentiation:

  • Culture C2C12 mouse myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[2]

  • When cells reach 70-80% confluency, switch to a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) to induce differentiation into myotubes.[3]

  • Maintain in differentiation medium for 4-5 days, changing the medium every 48 hours.[3]

2. Treatment:

  • Treat differentiated myotubes with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 4 hours). Include a vehicle-treated control group.

3. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[4]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA.[5]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay kit.

4. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[6]

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[6]

  • Block the membrane with 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[6]

  • Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1.[4]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[6]

  • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

Experimental Workflow

Western_Blot_Workflow cluster_culture Cell Culture & Treatment cluster_protein Protein Analysis cluster_detection Detection & Analysis Culture Culture C2C12 Myoblasts Differentiate Differentiate to Myotubes Culture->Differentiate Treat Treat with this compound Differentiate->Treat Lyse Cell Lysis & Protein Extraction Treat->Lyse Quantify BCA Protein Assay Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (p-mTOR, p-Akt, etc.) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: Experimental workflow for Western blot analysis.

Hypothesized Mechanism 2: Antioxidant Effects via the Transsulfuration Pathway

Drawing parallels with HMTBA, a methionine precursor, this compound may serve as a substrate for pathways that generate antioxidant compounds. It is hypothesized that it could be metabolized, potentially through the transsulfuration pathway, to increase the intracellular pools of key antioxidants such as taurine and reduced glutathione (GSH). These molecules play a critical role in protecting cells from oxidative damage.

Proposed Metabolic Pathway

The proposed mechanism involves the enzymatic conversion of this compound into intermediates that can enter the transsulfuration pathway. This pathway ultimately leads to the synthesis of cysteine, the rate-limiting amino acid for glutathione synthesis. The increased availability of cysteine would drive the production of GSH. Additionally, intermediates of this pathway can be further metabolized to produce taurine.

Transsulfuration_Pathway HMBA This compound Met_Analog Methionine Analog Intermediate HMBA->Met_Analog Metabolic Conversion Homocysteine Homocysteine Met_Analog->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Taurine Taurine Cysteine->Taurine Protection Protection against Oxidative Stress GSH->Protection Taurine->Protection

Caption: Hypothesized role in the transsulfuration pathway.

Experimental Protocol: Quantification of Intracellular Glutathione and Taurine

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to measure levels of glutathione and taurine in Caco-2 intestinal cells subjected to oxidative stress.

1. Cell Culture and Treatment:

  • Culture Caco-2 cells in DMEM supplemented with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[7]

  • Seed cells on 6-well plates and allow them to differentiate for 21 days post-confluence.

  • Pre-treat the differentiated cells with this compound at various concentrations for 24 hours.

2. Induction of Oxidative Stress:

  • After pre-treatment, induce oxidative stress by exposing the cells to a known oxidant, such as 500 µM hydrogen peroxide (H2O2), for 1-2 hours.[7]

3. Sample Preparation:

  • Wash cells with ice-cold PBS.

  • Scrape cells in a metaphosphoric acid solution to precipitate proteins and stabilize thiols.

  • Centrifuge the samples to pellet the precipitated protein.

  • Collect the supernatant for analysis.

4. HPLC Analysis:

  • Derivatization: Perform a pre-column derivatization of the samples. For example, use dabsyl chloride or monobromobimane (MBB) to create fluorescent or UV-absorbing derivatives of glutathione and taurine.[8][9]

  • Chromatographic Separation:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.[10]

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8][10]

    • Set the flow rate to approximately 0.8-1.0 mL/min.[10]

  • Detection and Quantification:

    • Detect the derivatives using a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent (e.g., 460 nm for dabsyl chloride, excitation at 392 nm and emission at 480 nm for MBB).[8][9]

    • Quantify the concentrations of glutathione and taurine by comparing the peak areas to those of known standards.

Experimental Workflow

HPLC_Workflow cluster_culture Cell Culture & Stress Induction cluster_prep Sample Preparation cluster_analysis HPLC Analysis Culture Culture & Differentiate Caco-2 Cells Pretreat Pre-treat with this compound Culture->Pretreat Stress Induce Oxidative Stress (e.g., H2O2) Pretreat->Stress Harvest Harvest Cells Stress->Harvest Deproteinate Deproteinize and Stabilize Thiols Harvest->Deproteinate Derivatize Pre-column Derivatization (e.g., MBB) Deproteinate->Derivatize Inject Inject Sample into HPLC Derivatize->Inject Separate Reversed-Phase Chromatography Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Quantify Quantify against Standards Detect->Quantify

Caption: Experimental workflow for HPLC analysis of thiols.

Data Presentation

As direct quantitative data for the effects of this compound is not available, the following tables illustrate the expected data structure from the proposed experiments.

Table 1: Expected Outcome of Western Blot Analysis for mTOR Pathway Activation

Treatment Groupp-mTOR/mTOR Ratio (Fold Change)p-Akt/Akt Ratio (Fold Change)p-p70S6K/p70S6K Ratio (Fold Change)
Control (Vehicle)1.01.01.0
10 µM HMBAData to be determinedData to be determinedData to be determined
25 µM HMBAData to be determinedData to be determinedData to be determined
50 µM HMBAData to be determinedData to be determinedData to be determined

Table 2: Expected Outcome of HPLC Analysis for Antioxidant Levels

Treatment GroupConditionIntracellular GSH (nmol/mg protein)Intracellular Taurine (nmol/mg protein)
ControlNo StressData to be determinedData to be determined
ControlOxidative StressData to be determinedData to be determined
25 µM HMBANo StressData to be determinedData to be determined
25 µM HMBAOxidative StressData to be determinedData to be determined
50 µM HMBANo StressData to be determinedData to be determined
50 µM HMBAOxidative StressData to be determinedData to be determined

Conclusion

The mechanism of action for this compound remains to be elucidated through direct experimental investigation. However, based on its structural similarity to other biologically active hydroxy acids, it is plausible to hypothesize its involvement in key cellular processes such as the regulation of protein synthesis and the mitigation of oxidative stress. The proposed mechanisms—activation of the mTOR signaling pathway and contribution to the synthesis of antioxidant compounds like glutathione and taurine—provide a solid framework for future research. The experimental protocols outlined in this guide offer robust methodologies for testing these hypotheses and would be instrumental in defining the pharmacological profile of this compound.

References

An In-depth Technical Guide to 4-Hydroxy-2-methylenebutanoic acid (CAS: 24923-76-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylenebutanoic acid (CAS Number 24923-76-0), a significant natural product aglycone. The document details its physicochemical properties, natural occurrence, biological significance, and established experimental protocols for its synthesis and analysis. It is intended to serve as a core resource for professionals engaged in natural product chemistry, organic synthesis, and drug discovery.

Physicochemical and Computed Properties

This compound is a functionalized carboxylic acid. Its key properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
Identifier
CAS Number24923-76-0[1][2][3][4]
Molecular FormulaC₅H₈O₃[2][3]
Molecular Weight
Molar Mass116.116 g/mol [1][2]
Monoisotopic Mass116.047344113 Da[2][3]
Physicochemical Data
Melting Point65 °C[4]
Boiling Point (Predicted)321.9 ± 25.0 °C[4]
Density (Predicted)1.183 ± 0.06 g/cm³[4]
pKa (Predicted)4.18 ± 0.11[2]
Computed Descriptors
Topological Polar Surface Area (TPSA)57.5 Ų[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count3[2]
Complexity106[2]
InChI KeyNJMYQRVWBCSLEU-UHFFFAOYSA-N[1][2]
Canonical SMILESC=C(CCO)C(=O)O[2]

Natural Occurrence and Biological Significance

This compound is primarily recognized not as a free acid in nature, but as the aglycone (non-sugar) component of a group of secondary metabolites called tuliposides.[1]

  • Natural Sources: These precursor compounds are found in several genera of the Liliaceae family, most notably in tulips (Tulipa gesneriana) and Amana edulis, as well as in the genus Alstroemeria.[1] In these plants, the acid exists as a glucose ester, such as 1-tuliposide A or 6-tuliposide A.[1]

  • Role in Plant Defense: Tuliposides are key components of plant defense mechanisms.[1] Upon tissue damage, an enzymatic reaction is triggered, leading to the release of biologically active compounds.

  • Conversion to Bioactive Lactone: The conversion is catalyzed by the tuliposide-converting enzyme (TCE), which facilitates the transformation of Tuliposide A into glucose and Tulipalin A.[1] Tulipalin A is the α-methylene-γ-butyrolactone form of this compound.[1] This lactone, along with related compounds like Tulipalin B, exhibits potent antimicrobial and cytotoxic properties.[1]

  • Mechanism of Action: The biological activity of the α-methylene-γ-butyrolactone structure is attributed to its reactive exocyclic methylene group.[1] This group acts as a Michael acceptor, readily undergoing conjugate addition with biological nucleophiles such as sulfhydryl groups in proteins and enzymes, leading to cellular disruption and toxicity.[1]

Biological Conversion and Activity cluster_0 Pathway TuliposideA Tuliposide A (in planta precursor) Acid This compound (Intermediate) TuliposideA->Acid Hydrolysis Lactone Tulipalin A (α-methylene-γ-butyrolactone) TuliposideA->Lactone Enzymatic Conversion TCE Tuliposide-Converting Enzyme (TCE) Acid->Lactone Intramolecular Lactonization Mechanism Michael Addition with Nucleophiles Lactone->Mechanism Effect Biological Effects (Antimicrobial, Cytotoxic) Mechanism->Effect

Fig. 1: Conversion of Tuliposide A to its bioactive form, Tulipalin A.

Synthesis and Derivatization

While it can be isolated from natural sources, chemical synthesis provides a more reliable and scalable route to this compound and its derivatives.

Oxidation-Based Synthetic Route

A common synthetic strategy involves the oxidation of a ketone precursor.[1] This multi-step process begins with an aldol condensation.

  • Intermediate Formation: 4-hydroxy-2-butanone is synthesized via an aldol condensation of acetone and formaldehyde.[1]

  • Oxidation: The precursor, 4-hydroxy-2-butanone, is then oxidized to introduce the carboxylic acid functionality. Powerful oxidizing agents, such as Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone), have been documented for this transformation, yielding the final product.[1]

Oxidation-Based Synthesis Workflow Acetone Acetone Step1 Aldol Condensation Acetone->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Intermediate 4-Hydroxy-2-butanone Step1->Intermediate Step2 Oxidation FinalProduct 4-Hydroxy-2-methylene- butanoic acid Step2->FinalProduct Intermediate->Step2 Reagent Jones Reagent Reagent->Step2

Fig. 2: Workflow for the oxidation-based synthesis of the target compound.
Modern Synthetic Methods

More recent approaches offer alternative routes, such as the indium-mediated Barbier allylation. This method involves coupling 2-(bromomethyl)acrylic acid with carbonyl compounds in an aqueous medium, highlighting a modern, environmentally benign approach to constructing this functionalized molecule.[1]

Derivatization

The functional groups of this compound allow for straightforward derivatization.

  • Amide Formation: The carboxylic acid can be coupled with various amines to synthesize a library of amide derivatives. This is often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a solvent such as DMF.[1]

  • Esterification: Standard esterification conditions can be used to react the carboxylic acid with alcohols, altering properties like solubility and volatility.[1]

Experimental Protocols

This section provides detailed methodology overviews for key experiments related to the synthesis, isolation, and analysis of this compound.

Methodology: Chemical Synthesis (Oxidation Route)

This protocol is based on the oxidation-based synthetic route.[1]

  • Synthesis of 4-hydroxy-2-butanone (Intermediate):

    • Reaction Setup: Charge a reaction vessel with acetone and formaldehyde. The reaction is typically performed under basic conditions (e.g., using a hydroxide catalyst) at controlled temperatures to facilitate the aldol condensation.

    • Work-up and Purification: After the reaction is complete, neutralize the catalyst. The product, 4-hydroxy-2-butanone, is typically isolated and purified using standard organic chemistry techniques such as distillation or column chromatography.

  • Oxidation to this compound (Final Product):

    • Reagent Preparation: Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, followed by slow addition to acetone, typically at a low temperature (e.g., in an ice bath).

    • Reaction: Dissolve the 4-hydroxy-2-butanone intermediate in acetone. Titrate this solution with the prepared Jones reagent until a persistent orange color indicates the completion of the oxidation.

    • Work-up and Isolation: Quench the reaction with isopropanol to consume excess oxidant. Filter the mixture to remove chromium salts. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the final compound using techniques such as recrystallization or silica gel chromatography.

Methodology: Isolation from Natural Sources

This protocol outlines the general procedure for obtaining the compound via hydrolysis of its natural precursor, Tuliposide A.[1]

  • Extraction of Tuliposides:

    • Homogenize fresh plant material (e.g., tulip petals) in a suitable solvent like methanol or ethanol to extract the glycosides.

    • Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure.

    • Perform a liquid-liquid extraction or chromatographic separation to isolate the crude tuliposide fraction.

  • Chemical Hydrolysis:

    • Dissolve the isolated tuliposide extract in methanol.

    • Add a solution of potassium hydroxide (KOH) and stir the reaction mixture, typically at room temperature, to facilitate the hydrolysis of the ester linkage.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of the Acid:

    • Once hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic extracts, filter, and evaporate the solvent to yield this compound. Further purification may be required.

Methodology: Purity and Structural Analysis

Standard analytical techniques are crucial for verifying the purity and structure of the synthesized or isolated compound.

  • Chromatographic Analysis (LC-MS):

    • Objective: To determine the purity of the sample and confirm its molecular weight.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is commonly used.

    • Stationary Phase: A reversed-phase column (e.g., C18) is appropriate.

    • Detection: A UV detector (monitoring the C=C bond) and a mass spectrometer (ESI source in negative ion mode to detect [M-H]⁻) are used in series. The resulting chromatogram will indicate purity, while the mass spectrum will confirm the mass-to-charge ratio corresponding to the molecular weight of 116.11.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate and confirm the chemical structure.

    • ¹H NMR: Expected signals would include a singlet for the vinyl protons of the methylene group, triplets for the two methylene groups in the ethyl chain, a signal for the hydroxyl proton, and a signal for the carboxylic acid proton.

    • ¹³C NMR: Expected signals would correspond to the five carbon atoms, including the carbonyl carbon, the two sp² carbons of the double bond, and the two sp³ carbons of the hydroxyethyl group.

    • Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be used.

Conclusion

This compound is a valuable molecule at the intersection of natural product chemistry and synthetic organic chemistry. As the stable precursor to the highly reactive and biologically significant Tulipalin A, it serves as a critical target for synthesis and a foundational structure for the development of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the synthesis, derivatization, and potential applications of this versatile compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Hydroxy-α-methylenebutyric Acid and its Lactone Form, α-Methylene-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-hydroxy-alpha-methylenebutyric acid is an organic compound featuring both a carboxylic acid and a hydroxyl functional group. Due to the proximity of these groups, it exists in equilibrium with its cyclic ester form, α-methylene-γ-butyrolactone, also known as Tulipalin A. This lactone is the more stable and commonly characterized form. This guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and biological significance, primarily focusing on the well-documented lactone form, Tulipalin A, as a proxy for the core chemical scaffold.

Nomenclature and Structure
  • γ-Hydroxy-α-methylenebutyric acid:

    • IUPAC Name: 4-Hydroxy-2-methylenebutanoic acid

    • Chemical Formula: C₅H₈O₃

    • Molecular Weight: 116.12 g/mol

  • α-Methylene-γ-butyrolactone (Tulipalin A):

    • IUPAC Name: 3-Methylenedihydrofuran-2(3H)-one

    • CAS Number: 547-65-9[1][2]

    • Chemical Formula: C₅H₆O₂[1]

    • Molecular Weight: 98.10 g/mol [1]

Logical Relationship: Acid-Lactone Equilibrium

The interconversion between γ-hydroxy-α-methylenebutyric acid and its lactone form is a fundamental chemical concept.

Acid_Lactone_Equilibrium cluster_acid γ-Hydroxy-α-methylenebutyric acid cluster_lactone α-Methylene-γ-butyrolactone (Tulipalin A) acid HO-CH₂-CH₂-C(=CH₂)-COOH lactone O=C1OC(C=C1)=C acid->lactone + H₂O lactone->acid - H₂O

Caption: Equilibrium between the open-chain acid and the cyclic lactone.

Physical and Chemical Properties

Quantitative data for α-methylene-γ-butyrolactone (Tulipalin A) is summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₆O₂[1]
Molecular Weight 98.1 g/mol [1]
Appearance Clear colorless to light yellow or slightly pink liquid[1]
Melting Point <25 °C[1]
Boiling Point 86-88 °C at 12 mmHg[1][2]
Density 1.119 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.472[1]
Flash Point 99 °F (37.22 °C)[1][3]
Solubility Soluble in water.[1][2]
Vapor Pressure 0.264 mmHg at 25°C[1]

Experimental Protocols

Synthesis of α-Methylene-γ-lactones

A general and common method for the synthesis of α-methylene-γ-lactones involves a two-step, one-pot reaction from the corresponding γ-lactone.

Workflow for the Synthesis of α-Methylene-γ-lactones

Synthesis_Workflow start Start with γ-lactone step1 Step 1: Formylation React with formate ester (e.g., ethyl formate) in the presence of a strong base (e.g., sodium alkoxide). start->step1 step2 Step 2: Methylenation Introduce a formaldehyde source to the intermediate. step1->step2 product α-Methylene-γ-lactone step2->product

Caption: General workflow for the synthesis of α-methylene-γ-lactones.

Detailed Methodology:

  • Formylation: The parent γ-lactone is reacted with a formate ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide. This reaction forms an enolate intermediate. The reaction is typically carried out in a suitable solvent mixture, which can include an aromatic hydrocarbon.

  • Methylenation: A formaldehyde source is then introduced to the reaction mixture. This reacts with the enolate intermediate to introduce the α-methylene group, yielding the final α-methylene-γ-lactone product.[4]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized lactones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For α-methylene-γ-butyrolactone, characteristic peaks include those for the exocyclic double bond protons and the protons of the lactone ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretch of the γ-lactone, typically around 1750-1770 cm⁻¹, and peaks associated with the C=C double bond.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Biological Activity and Signaling Pathways

The α-methylene-γ-lactone moiety is a key structural feature found in many biologically active natural products, particularly sesquiterpene lactones.[5] This functional group is a reactive Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins, which is believed to be a primary mechanism of its biological effects.[6]

Known Biological Activities:

  • Antimicrobial and Antifungal Activity: Various α-methylene-γ-lactones have demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus niger.[7]

  • Anti-inflammatory Activity: Some compounds containing this moiety have been shown to inhibit inflammatory pathways, such as the NF-κB signaling pathway.[8]

  • Anticancer and Cytotoxic Activity: The α-methylene-γ-lactone skeleton is of significant interest for its potential as an anti-leukemic and general anti-tumor agent due to its ability to induce apoptosis in cancer cells.[9][10]

  • Allergenic Properties: Tulipalin A is a known allergen found in plants like tulips and can cause allergic contact dermatitis.[6][11]

Illustrative Signaling Pathway: Inhibition of NF-κB

The α-methylene-γ-lactone moiety can contribute to anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Lactone α-Methylene-γ-lactone Lactone->IKK inhibits

Caption: Inhibition of the NF-κB pathway by α-methylene-γ-lactones.

Conclusion

While specific data for γ-hydroxy-α-methylenebutyric acid is scarce, a comprehensive understanding of its chemistry and biological relevance can be gained through the study of its stable lactone form, α-methylene-γ-butyrolactone (Tulipalin A). The α-methylene-γ-lactone moiety is a significant pharmacophore, imparting a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Further research into this chemical scaffold holds potential for the development of new therapeutic agents.

References

The Biosynthesis of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylenebutanoic acid is a naturally occurring hydroxy fatty acid of significant interest due to its biological activity and its role as a precursor to the potent allergen and biopolymer monomer, tulipalin A. This technical guide provides an in-depth exploration of the biosynthetic pathways related to this compound. While the direct de novo biosynthesis in plants remains to be fully elucidated, this document details its enzymatic release from precursors in tulips and outlines a novel, engineered biosynthetic pathway for its lactone form. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development in this area.

Introduction

This compound is a C5 hydroxy fatty acid that exists in nature primarily in a glycosylated form known as tuliposide A, particularly in plants of the Liliaceae family, such as tulips (Tulipa gesneriana)[1]. The free acid is of considerable interest as it readily undergoes intramolecular cyclization to form the α-methylene-γ-butyrolactone known as tulipalin A[1]. Tulipalin A is a recognized allergen responsible for "tulip fingers" in florists and has garnered attention for its potential applications in polymer chemistry[1]. Understanding the biosynthesis of this compound is crucial for harnessing its potential in various applications, from drug development to the production of bio-based materials.

This guide will explore two key aspects of the biosynthesis of this compound:

  • The Natural Pathway: The enzymatic release of this compound from its precursor, tuliposide A, in plants.

  • An Engineered Biosynthetic Pathway: A novel, multi-enzyme cascade for the production of tulipalin A from a readily available bio-based precursor, isoprenyl acetate.

The Natural Pathway: Enzymatic Release from Tuliposide A

In tulips and other related plants, this compound is stored as a glucose ester, 6-O-(4-hydroxy-2-methylenebutanoyl)-D-glucopyranose, commonly known as 6-tuliposide A. The free acid, which is in equilibrium with its lactone form, tulipalin A, is released upon tissue damage. This conversion is catalyzed by a specific enzyme, the tuliposide A-converting enzyme (TCEA) [2].

Signaling Pathway for the Enzymatic Release of this compound

The release of this compound is a defense mechanism in plants. Tissue damage triggers the activity of TCEA, which hydrolyzes tuliposide A to release the biologically active aglycone.

Natural_Pathway cluster_plant_cell Plant Cell Tuliposide_A 6-Tuliposide A (Storage Form) 4H2MBA This compound Tuliposide_A->4H2MBA TCEA TCEA Tuliposide A-Converting Enzyme (TCEA) Tulipalin_A Tulipalin A (α-methylene-γ-butyrolactone) 4H2MBA->Tulipalin_A Lactonization Tissue_Damage Tissue Damage Tissue_Damage->TCEA Activation

Enzymatic release of this compound.
Quantitative Data for Tuliposide-Converting Enzymes

While specific kinetic data for TCEA is available, data for the closely related isozyme, tuliposide B-converting enzyme (TCEB), provides valuable comparative insights. The following tables summarize the kinetic parameters for purified recombinant tuliposide A-converting enzymes (TgTCEA1 and TgTCEA2) from tulip petals and a leaf-derived tuliposide B-converting enzyme (TCEB)[2][3].

Table 1: Kinetic Parameters of Recombinant Tuliposide A-Converting Enzymes (TgTCEA1 and TgTCEA2) [2]

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
TgTCEA16-Tuliposide A0.83 ± 0.07130 ± 4160
6-Tuliposide B1.8 ± 0.213 ± 0.57.2
TgTCEA26-Tuliposide A0.76 ± 0.06130 ± 4170
6-Tuliposide B1.5 ± 0.110 ± 0.36.7

Table 2: Kinetic Parameters of Leaf Tuliposide B-Converting Enzyme (TCEB) [3]

SubstrateKm (mM)Vmax (U/mg)Vmax/Km (U/mg/mM)
6-Tuliposide B121700140
6-Tuliposide A4.23.00.71

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate to product per minute.

Experimental Protocols

This protocol is adapted from methods developed for the analysis of allergens in Alstroemeria and tulips[4][5].

Materials:

  • Plant tissue (e.g., tulip petals, leaves)

  • Deionized water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Extraction:

    • Homogenize 1 g of fresh plant tissue in 10 mL of deionized water.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (A) and methanol (B) is typically used. An example gradient is: 0-20 min, 10-50% B; 20-25 min, 50-100% B; 25-30 min, 100% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at 208 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare standard curves for tuliposide A and tulipalin A of known concentrations.

    • Calculate the concentration of the analytes in the plant extracts based on the peak areas from the standard curves.

This protocol is based on the characterization of TCEA from tulip petals[2].

Materials:

  • Crude enzyme extract from plant tissue or purified TCEA

  • 6-Tuliposide A (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • HPLC system as described in 2.3.1.

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 4 mM 6-tuliposide A in 50 mM potassium phosphate buffer (pH 7.0).

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reaction at 30 °C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Product Quantification:

    • Analyze the reaction mixture by HPLC as described in section 2.3.1 to quantify the amount of tulipalin A produced.

  • Calculation of Activity:

    • One unit of TCEA activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tulipalin A per minute under the specified conditions.

An Engineered Biosynthetic Pathway for Tulipalin A

As the de novo biosynthesis of this compound in plants is not fully understood, researchers have developed an artificial pathway to produce its lactone, tulipalin A, from the bio-based precursor isoprenyl acetate[6]. This pathway utilizes a three-enzyme cascade.

The Engineered Pathway

The engineered pathway begins with the selective hydroxylation of isoprenyl acetate, followed by two oxidation steps to form the carboxylic acid, which then lactonizes to tulipalin A.

Engineered_Pathway Isoprenyl_Acetate Isoprenyl Acetate Intermediate_Alcohol 4-Acetoxy-2-methylene-butan-1-ol Isoprenyl_Acetate->Intermediate_Alcohol AlkB Intermediate_Aldehyde 4-Acetoxy-2-methylene-butanal Intermediate_Alcohol->Intermediate_Aldehyde ADH Carboxylic_Acid 4-Acetoxy-2-methylene-butanoic acid Intermediate_Aldehyde->Carboxylic_Acid ALDH Tulipalin_A Tulipalin A Carboxylic_Acid->Tulipalin_A Lactonization (Acidification) AlkB Alkane Monooxygenase (AlkB) ADH Alcohol Dehydrogenase (ADH) ALDH Aldehyde Dehydrogenase (ALDH)

Engineered biosynthetic pathway to Tulipalin A.
Quantitative Data for the Engineered Pathway

Quantitative data for the engineered pathway is emerging. A key finding is the successful engineering of an alkane monooxygenase for the initial hydroxylation step.

Table 3: Activity of Engineered Alkane Monooxygenase [7]

Enzyme SystemSubstrateSpecific Activity (U/gcdw)Notes
Engineered Pseudomonas putida expressing AlkBIsoprenyl Acetate1.836-fold increase after protein and cell engineering.

U/gcdw: Units per gram of cell dry weight.

Experimental Protocols

This protocol is based on the whole-cell hydroxylation of isoprenyl acetate[6].

Materials:

  • Engineered E. coli or Pseudomonas putida expressing the alkane monooxygenase system (e.g., AlkB).

  • Growth medium (e.g., LB or a defined minimal medium).

  • Inducer for gene expression (e.g., IPTG).

  • Isoprenyl acetate (substrate).

  • Buffer for biotransformation (e.g., potassium phosphate buffer, pH 7.4).

  • Organic solvent for extraction (e.g., ethyl acetate).

  • GC-MS for analysis.

Procedure:

  • Cell Culture and Induction:

    • Grow the engineered microbial strain in a suitable medium to a desired optical density (e.g., OD600 of 0.6-0.8).

    • Induce the expression of the alkane monooxygenase with an appropriate inducer and incubate for a further period (e.g., 16-24 hours at a lower temperature like 20-25 °C).

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in the biotransformation buffer to a specific cell density.

    • Add isoprenyl acetate to the cell suspension (e.g., 1-10 mM).

    • Incubate the reaction mixture with shaking at a suitable temperature (e.g., 30 °C) for 24-48 hours.

  • Extraction and Analysis:

    • Extract the reaction mixture with an equal volume of ethyl acetate.

    • Analyze the organic phase by GC-MS to identify and quantify the product, 4-acetoxy-2-methylene-butan-1-ol.

This protocol describes the subsequent oxidation steps using purified dehydrogenases[6].

Materials:

  • Purified alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

  • 4-Acetoxy-2-methylene-butan-1-ol (substrate).

  • NAD+ (cofactor).

  • Buffer (e.g., Tris-HCl, pH 8.0).

  • HPLC or GC-MS for analysis.

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the substrate, NAD+, ADH, and ALDH in the appropriate buffer.

    • Incubate the reaction at a suitable temperature (e.g., 30 °C).

    • Monitor the progress of the reaction by taking samples at different time points.

  • Analysis:

    • Analyze the samples by HPLC or GC-MS to quantify the formation of the final product, 4-acetoxy-2-methylene-butanoic acid.

Conclusion

The biosynthesis of this compound presents a fascinating area of study with implications for both plant biology and biotechnology. While its natural de novo synthesis pathway remains an open area for research, the enzymatic release from tuliposides is well-characterized, providing a clear mechanism for its formation in response to environmental stimuli. Furthermore, the development of an engineered biosynthetic pathway for its lactone, tulipalin A, from a renewable feedstock opens up exciting possibilities for the sustainable production of this valuable chemical. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize these pathways, paving the way for novel applications in drug development, agriculture, and biomaterials.

References

4-Hydroxy-2-methylenebutanoic Acid and its Derivatives in Natural Product Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methylenebutanoic acid is a key structural motif found in a variety of natural products, most notably as the aglycone of tuliposides isolated from plants of the Liliaceae family, such as tulips. While the acid itself does not accumulate in significant quantities, its lactonized forms, tulipalin A (α-methylene-γ-butyrolactone) and its hydroxylated analogue, tulipalin B, exhibit a range of potent biological activities. These activities, including antimicrobial and allergenic properties, have garnered significant interest in the fields of natural product chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, isolation, and biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Introduction

This compound serves as the precursor to a class of α,β-unsaturated-γ-lactones that are significant in plant defense and have shown potential for various applications. The α-methylene-γ-butyrolactone core is a recognized pharmacophore, and its presence in natural products like tulipalin A and B is responsible for their bioactivity. This guide will delve into the scientific intricacies of these compounds, offering a valuable resource for researchers exploring their potential.

Natural Occurrence and Biosynthesis

This compound is primarily found in nature as a glucose ester in the form of tuliposides.[1] These precursor molecules are abundant in the bulbs, stems, leaves, and flowers of Tulipa species and other members of the Liliaceae family.[2][3] The biologically active lactones, tulipalin A and B, are released upon tissue damage through an enzymatic conversion process.

Biosynthetic Pathway

The formation of tulipalins is a direct consequence of the plant's defense mechanism. When the plant tissue is damaged, the compartmentalized tuliposides come into contact with tuliposide-converting enzymes (TCEs), which catalyze the intramolecular transesterification of the 6-O-acyl-glucose ester to form the corresponding α-methylene-γ-butyrolactone and glucose.[4]

Tulipalin Biosynthesis Tuliposide_A Tuliposide A (6-(4-Hydroxy-2-methylenebutanoyl)-D-glucopyranose) TCE Tuliposide-Converting Enzyme (TCE) Tuliposide_A->TCE Substrate Plant_Damage Plant Tissue Damage Plant_Damage->TCE Activation Tulipalin_A Tulipalin A (α-Methylene-γ-butyrolactone) TCE->Tulipalin_A Product Glucose Glucose TCE->Glucose Byproduct

Caption: Enzymatic conversion of Tuliposide A to Tulipalin A upon plant damage.

Isolation and Characterization

The isolation of tuliposides and their conversion to tulipalins typically involves extraction from plant material followed by chromatographic separation.

Quantitative Data

The concentration of tuliposides can vary significantly depending on the plant species, cultivar, and tissue type.

CompoundPlant SourceTissueConcentration (% of Fresh Weight)Reference
6-Tuliposide ATulipa speciesBulbs, Stems, Leaves, PetalsUp to 1.5%[1]
6-Tuliposide BTulipa species-Up to 1.3%[1]
Tulipalin AAlstroemeria hybridsStems0.06% - 0.13%[5]
Experimental Protocols

Protocol 3.2.1: Isolation of Tuliposides from Tulip Bulbs

  • Extraction: Homogenize fresh tulip bulbs in methanol:water (80:20, v/v).

  • Filtration: Filter the homogenate to remove solid plant material.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure.

  • Purification: Subject the aqueous extract to reversed-phase high-performance liquid chromatography (RP-HPLC) using a water:methanol gradient as the mobile phase.

  • Detection: Monitor the eluent at 208 nm using a diode array detector.[1]

  • Identification: Collect the fractions corresponding to tuliposides and confirm their identity using NMR and mass spectrometry.[1]

Protocol 3.2.2: Enzymatic Conversion of Tuliposides to Tulipalins

  • Enzyme Preparation: Prepare a crude extract of tuliposide-converting enzyme (TCE) from tulip bulbs.

  • Reaction: Incubate the purified tuliposides with the TCE extract in a suitable buffer at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the tuliposide peak and the appearance of the tulipalin peak.

  • Purification: Purify the resulting tulipalin using preparative RP-HPLC.

Isolation_Workflow start Fresh Tulip Bulbs extraction Homogenization in Methanol/Water start->extraction filtration Filtration extraction->filtration concentration Evaporation of Methanol filtration->concentration rphplc Reversed-Phase HPLC concentration->rphplc detection Diode Array Detection (208 nm) rphplc->detection identification NMR & Mass Spectrometry detection->identification tuliposides Purified Tuliposides identification->tuliposides enzymatic_reaction Incubation with TCE tuliposides->enzymatic_reaction enzyme_prep TCE Enzyme Extraction enzyme_prep->enzymatic_reaction hplc_monitoring HPLC Monitoring enzymatic_reaction->hplc_monitoring tulipalins Purified Tulipalins hplc_monitoring->tulipalins

Caption: General workflow for the isolation of tuliposides and their enzymatic conversion to tulipalins.

Biological Activities

Tulipalin A and B, due to their α-methylene-γ-butyrolactone moiety, are highly reactive molecules that can act as Michael acceptors, readily forming covalent adducts with nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity is the basis for their diverse biological activities.

Antimicrobial Activity

Both tulipalin A and B exhibit significant antimicrobial properties against a range of bacteria and fungi.

CompoundOrganismActivityConcentrationReference
Tulipalin AEscherichia coliAntibacterial0.1 - 0.3 mM[7]
Tulipalin BEscherichia coliAntibacterial (MIC)100 µg/mL[8]
Compound 5c-5 (synthetic derivative)Botrytis cinereaAntifungal (IC50)18.89 µM[9]
Compound B28 (synthetic derivative)Fusarium graminearumAntifungal (Inhibition rate)90.9% at 50 mg/L[10]
Compound B32 (synthetic derivative)Tobacco Mosaic Virus (TMV)Antiviral (Inactivation effect)88.9% at 500 mg/L[10]

Mechanism of Action: The antimicrobial activity is, at least in part, attributed to the inhibition of key enzymes. For instance, tulipalin A has been shown to inhibit MurA, an enzyme crucial for bacterial cell wall peptidoglycan synthesis.[7]

Allergenic Properties

Tulipalin A is a well-known allergen responsible for "tulip fingers," a form of occupational contact dermatitis common among florists and bulb handlers.[4] The sensitization rate to tulipalin A can be significant in exposed individuals. In one study of 164 tulip workers, 29.3% showed clinical evidence of contact dermatitis, and of those tested, 35.4% had a positive reaction to tulipalin A or tulip-bulb extract.[11]

Mechanism of Action: The allergenic response to tulipalin A is a T-cell mediated immune response.[12] Exposure to tulipalin A can lead to alterations in proteins within T-cells that are involved in cellular stress responses, DNA replication, and cell division, ultimately promoting an inflammatory immune response.[12]

Anti-inflammatory and Anticancer Potential

Recent studies have begun to explore the anti-inflammatory and anticancer potential of the α-methylene-γ-butyrolactone scaffold.

Signaling Pathway Involvement: The α-methylene-γ-butyrolactone moiety has been shown to interfere with the DNA binding activity of the transcription factor NF-κB.[13] NF-κB is a key regulator of the inflammatory response and is implicated in the pathogenesis of various inflammatory diseases and cancers. By directly interacting with the p65 subunit of NF-κB, these compounds can inhibit its activity, leading to a downregulation of pro-inflammatory gene expression.[13]

NFkB_Signaling cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) p_IkB p-IκB NFkB_IkB->p_IkB Active_NFkB Active NF-κB (Translocates to Nucleus) NFkB_IkB->Active_NFkB Releases NF-κB Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus Active_NFkB->Nucleus DNA_Binding DNA Binding Active_NFkB->DNA_Binding Binds to DNA Gene_Expression Pro-inflammatory Gene Expression DNA_Binding->Gene_Expression aMBL α-Methylene-γ-butyrolactone (e.g., Tulipalin A) aMBL->Active_NFkB Inhibits DNA Binding

References

Stability and Degradation of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stability and degradation of 4-Hydroxy-2-methylenebutanoic acid. The content is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's intrinsic stability, potential degradation pathways, and methodologies for its assessment. The information presented is based on the chemical properties of its functional groups and analogous compounds, given the limited direct studies on this specific molecule.

Physicochemical Properties

This compound is a small organic molecule with the following key identifiers:

PropertyValueReference
CAS Number24923-76-0[1]
Molecular FormulaC5H8O3[1]
Molecular Weight116.116 g/mol [1]
Predicted pKa4.18 ± 0.11[2]

Intrinsic Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the γ-hydroxy acid and the α,β-unsaturated carbonyl system. These groups dictate its behavior under various environmental conditions.

pH-Dependent Lactone-Acid Equilibrium

A primary characteristic of this compound is its existence in a pH-dependent equilibrium with its corresponding γ-lactone, α-methylene-γ-butyrolactone, also known as Tulipalin A.[3] This intramolecular cyclization is a reversible process.[3] The equilibrium dynamics are critical for understanding the compound's stability, bioavailability, and potential toxicity, as Tulipalin A is a known allergen.[4][5][6]

Based on studies of the analogous gamma-hydroxybutyric acid (GHB) and its lactone (GBL), the following behavior can be predicted:

  • Acidic Conditions (pH < 4): The equilibrium favors the formation of the lactone (Tulipalin A). The rate of lactonization is accelerated at lower pH.[1][7]

  • Neutral Conditions (pH 4-7): The interconversion between the acid and lactone forms is very slow, potentially taking months to reach equilibrium.[1][2]

  • Basic Conditions (pH > 7): The equilibrium strongly favors the open-chain carboxylate form (4-hydroxy-2-methylenebutanoate). The hydrolysis of the lactone is rapid at basic pH, occurring within minutes at pH 12.[1][2]

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 4-7) cluster_base Basic Conditions (pH > 7) Acid This compound Lactone_A α-Methylene-γ-butyrolactone (Tulipalin A) Acid->Lactone_A Favored (Lactonization) Acid_N This compound Lactone_N α-Methylene-γ-butyrolactone (Tulipalin A) Acid_N->Lactone_N Slow Interconversion Lactone_B α-Methylene-γ-butyrolactone (Tulipalin A) Carboxylate 4-Hydroxy-2-methylenebutanoate Lactone_B->Carboxylate Favored (Hydrolysis) G cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_polymerization High Concentration / Initiators cluster_michael Nucleophilic Attack HMBA This compound Ox_Prod Cleavage Products (e.g., smaller acids, aldehydes) HMBA->Ox_Prod Decarb_Prod Decarboxylation Product (But-3-en-1-ol + CO2) HMBA->Decarb_Prod Polymer Polymer HMBA->Polymer Michael_Prod Michael Adducts HMBA->Michael_Prod G Start Prepare Stock Solution of This compound (e.g., 1 mg/mL) Stress Subject Aliquots to Stress Conditions Start->Stress Hydrolysis Hydrolysis (Acid & Base) Stress->Hydrolysis Oxidation Oxidation (e.g., H2O2) Stress->Oxidation Thermal Thermal (e.g., 60°C) Stress->Thermal Photolytic Photolytic (UV/Vis light) Stress->Photolytic Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Results: - Assay of parent compound - Identification of degradants - Mass balance calculation Analysis->Evaluation

References

4-Hydroxy-2-methylenebutanoic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-hydroxy-2-methylenebutanoic acid, its lactone form Tulipalin A, and its precursor tuliposides. The document covers the biosynthesis, chemical synthesis, biological activities, and mechanisms of action, with a focus on its potential in pharmaceutical and agrochemical applications.

Introduction

This compound is a naturally occurring α,β-unsaturated carboxylic acid. It is primarily found in plants of the Liliaceae family, such as tulips (Tulipa gesneriana) and Amana edulis, where it exists as a glucose ester known as tuliposide. The compound and its lactone form, α-methylene-γ-butyrolactone (commonly known as Tulipalin A), are of significant interest due to their diverse biological activities. These activities are largely attributed to the presence of an α-methylene group conjugated to a carbonyl, which makes the molecule a reactive Michael acceptor, capable of interacting with biological nucleophiles. This reactivity is the basis for its allergenic properties, as well as its antimicrobial and potential anticancer effects.

Chemical Properties of this compound and Tulipalin A

PropertyThis compoundTulipalin A
Synonyms γ-hydroxy-α-methylenebutyric acidα-methylene-γ-butyrolactone, 3-Methylenedihydrofuran-2(3H)-one
CAS Number 24923-76-0547-65-9
Molecular Formula C5H8O3C5H6O2
Molecular Weight 116.12 g/mol 98.09 g/mol
Structure
alt text
alt text
Key Features Carboxylic acid, Primary alcohol, α,β-Unsaturated systemγ-lactone, α,β-Unsaturated system

Natural Occurrence and Biosynthesis

In plants, this compound is stored in an inactive, water-soluble form as tuliposides. These are glycosides where the carboxylic acid group is esterified with glucose. The breakdown of these precursors, often triggered by external stimuli like a fungal attack, is catalyzed by endogenous plant enzymes, releasing the biologically active aglycone, which can then lactonize to form tulipalins.[1] This enzymatic conversion represents a sophisticated chemical defense mechanism for the plant.[1]

Biosynthesis of Tulipalin A Biosynthesis of Tulipalin A from Tuliposide A TuliposideA Tuliposide A (Inactive Precursor in Plant) HMBA This compound (Aglycone) TuliposideA->HMBA Catalyzed by Enzyme Tuliposide-Converting Enzyme (TCE) Enzyme->TuliposideA HMBA->TuliposideA Releases TulipalinA Tulipalin A (Active Form) HMBA->TulipalinA Intramolecular Lactonization Glucose Glucose HMBA->Glucose Stimulus Fungal Attack/ Tissue Damage Stimulus->Enzyme Activates Oxidation-Based Synthesis Workflow Workflow for Oxidation-Based Synthesis cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Acetone Acetone HB 4-Hydroxy-2-butanone Acetone->HB Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->HB Aldol Condensation Butanediol 1,3-Butanediol Butanediol->HB H2O2 Oxidation HMBA This compound HB->HMBA Jones Oxidation TulipalinA Tulipalin A HMBA->TulipalinA Lactonization MurA Inhibition Pathway Mechanism of MurA Inhibition in Bacterial Cell Wall Synthesis UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA Enzyme UDP_GlcNAc->MurA PEP Phosphoenolpyruvate PEP->MurA Product UDP-N-acetylglucosamine enolpyruvate MurA->Product Catalyzes CellWall Peptidoglycan Synthesis Product->CellWall TulipalinB Tulipalin B TulipalinB->MurA Inhibits EGFR Signaling Pathway Simplified EGFR Signaling Pathway and Potential Intervention Points cluster_downstream Downstream Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Invasion Invasion & Metastasis RAS_RAF->Invasion PI3K_AKT->Proliferation MMPs MMPs Invasion->MMPs Upregulates ECM Extracellular Matrix Degradation MMPs->ECM HMBA 4-Hydroxy-2-methylenebutanoic acid derivatives HMBA->EGFR Enhances Production? HMBA->MMPs Inhibits?

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylenebutanoic acid is a naturally occurring alpha-methylene-γ-hydroxy carboxylic acid. It is the aglycone of tuliposides, which are found in plants such as tulips. The lactone form of this compound, α-methylene-γ-butyrolactone (tulipalin A), exhibits notable biological activities, including antifungal and antibacterial properties.[1][2][3] Accurate quantification of this compound is crucial for research in natural product chemistry, pharmacology, and toxicology.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for the analysis of polar organic compounds like hydroxy acids.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, but typically requires derivatization to increase the volatility of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity and is particularly well-suited for complex biological matrices.

This document provides detailed protocols for HPLC-UV and GC-MS.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. Please note that these values are estimates for this compound based on data for structurally similar hydroxy acids and may require optimization for specific applications.

ParameterHPLC-UVGC-MS (after derivatization)LC-MS/MS
Limit of Detection (LOD) 0.5 - 5 µg/mL0.01 - 0.1 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 1 - 10 µg/mL0.05 - 0.5 µg/mL0.5 - 50 ng/mL
Linearity Range 1 - 500 µg/mL0.05 - 100 µg/mL0.5 ng/mL - 10 µg/mL
Recovery 85 - 105%90 - 110%95 - 105%
Precision (%RSD) < 10%< 15%< 5%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods for similar organic acids and is suitable for quantification in aqueous samples and plant extracts.

1. Sample Preparation

  • Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Plant Material:

    • Homogenize 1 g of plant material in 10 mL of methanol/water (80:20, v/v).

    • Sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: 210 nm.[4]

  • Run Time: 15 minutes.

3. Calibration

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared sample.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a two-step derivatization to make the analyte volatile. Silylation is a common and effective method.

1. Sample Preparation and Derivatization

  • Sample Extraction:

    • For biological fluids (e.g., plasma, urine), perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

    • For plant extracts, use the supernatant from the HPLC sample preparation.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Calibration

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., ethyl acetate).

  • Prepare a series of calibration standards (0.05 µg/mL to 100 µg/mL) and an internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Derivatize the standards and the internal standard in the same manner as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

4. Quantification

  • Inject the derivatized sample.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

Signaling Pathways and Experimental Workflows

Conversion of Tuliposide A to Tulipalin A

In tulips, this compound exists as a glucose ester called tuliposide A. Upon tissue damage, a specific enzyme, tuliposide A-converting enzyme, catalyzes the intramolecular transesterification of tuliposide A to form the biologically active lactone, tulipalin A, and glucose.[5] This conversion is a key defense mechanism for the plant.

Tuliposide_Conversion TuliposideA 6-Tuliposide A (this compound glucoside) Enzyme Tuliposide A-converting Enzyme TuliposideA->Enzyme TulipalinA Tulipalin A (α-Methylene-γ-butyrolactone) Enzyme->TulipalinA Intramolecular transesterification Glucose Glucose Enzyme->Glucose

Caption: Enzymatic conversion of 6-Tuliposide A to Tulipalin A and Glucose.

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (e.g., Plant tissue, Plasma) Extraction Extraction Sample->Extraction Purification Purification / Filtration Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization HPLC HPLC-UV Purification->HPLC GCMS GC-MS Derivatization->GCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

References

Application Note: Quantification of 4-Hydroxy-2-methylenebutanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-2-methylenebutanoic acid is an organic acid of interest in various biological and metabolic studies. Its accurate quantification is crucial for understanding its physiological roles and potential as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to its polar nature and low volatility, this compound requires chemical derivatization prior to GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from biological samples.

Experimental Protocol

This protocol outlines a general procedure that may require optimization for specific matrices.

2.1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., D4-succinic acid).

  • Solvents: Ethyl acetate, Hexane (HPLC grade)[1]

  • Derivatization Reagents:

    • Oximation reagent: Methoxyamine hydrochloride (MeOx) in pyridine[2]

    • Silylation reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)[2]

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., urine, plasma)

2.2. Sample Preparation and Extraction

  • To 1 mL of the biological sample (e.g., urine), add the internal standard.

  • Acidify the sample to a pH of approximately 1 by adding 6 M HCl.[3]

  • Saturate the aqueous phase by adding solid sodium chloride.[3]

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.[1][3]

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction process on the aqueous layer with another 5 mL of ethyl acetate and combine the organic extracts.[1]

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

2.3. Derivatization

Derivatization is a two-step process involving oximation followed by silylation to increase the volatility of the analyte.[2]

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 30 minutes. This step converts any potential keto groups to their methoxime derivatives, though its primary role here is to be consistent with general organic acid profiling.[1][4]

  • Silylation: Add 100 µL of MSTFA (with 1% TMCS) to the vial. Vortex and incubate at 70°C for 60 minutes. This step converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[2][3][5][6]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may need to be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.[7]
Mass Spectrometer Agilent 5977A MSD or equivalent
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]

3.1. Selected Ion Monitoring (SIM) for Quantification

For quantitative analysis, specific ions for the derivatized this compound and the internal standard should be monitored. The selection of these ions requires initial full-scan analysis of the derivatized standard. Hypothetical ions are presented in the table below.

Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
Derivatized this compound(Hypothetical) 245(Hypothetical) 147, 217
Derivatized Internal Standard (e.g., D4-Succinic Acid)(Hypothetical) 251(Hypothetical) 151, 221

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following table is a template for presenting results from a validation study.

Parameter Value
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%

Workflow and Pathway Diagrams

Experimental Workflow Diagram

GCMS_Workflow Sample Biological Sample (e.g., Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Acidify Acidification (pH ~1) Spike_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry_Evap Drying and Evaporation LLE->Dry_Evap Derivatization Derivatization (Oximation & Silylation) Dry_Evap->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Result Final Concentration Data_Processing->Result

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization Signaling Pathway

Derivatization_Pathway Analyte This compound (Non-volatile) Oximation Oximation (Methoxyamine HCl) Analyte->Oximation Step 1 Silylation Silylation (MSTFA) Oximation->Silylation Step 2 Derivative TMS-Derivatized Analyte (Volatile) Silylation->Derivative

Caption: Chemical derivatization pathway for GC-MS analysis.

References

Application Notes and Protocols for the Purification of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 4-Hydroxy-2-methylenebutanoic acid, a valuable building block in organic synthesis and a component of naturally occurring compounds. The following protocols for extraction, chromatography, and crystallization are designed to yield high-purity material suitable for a range of research and development applications.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a primary alcohol, as well as a reactive α,β-unsaturated system. This combination of functional groups makes it a versatile synthetic intermediate. However, its polarity and potential for polymerization or lactonization present unique challenges for purification. The protocols outlined below address these challenges and provide routes to obtaining the pure compound. The primary source of crude this compound for these purification methods is assumed to be from the alkaline hydrolysis of its lactone precursor, α-methylene-γ-butyrolactone (tulipalin A).

Data Presentation

The following table summarizes expected quantitative data for the described purification techniques. It is important to note that actual yields and purities may vary depending on the scale of the reaction, the purity of the starting materials, and specific laboratory conditions.

Purification TechniquePurity (%)Typical Yield (%)Recovery (%)Throughput
Liquid-Liquid Extraction 75-9085-9585-95High
Flash Column Chromatography >9560-8070-90Medium
Preparative HPLC >9940-6050-70Low
Crystallization >9850-7060-80Medium-High

Experimental Protocols

Liquid-Liquid Extraction from a Hydrolysis Reaction Mixture

This protocol describes the initial purification of this compound from the aqueous solution following the alkaline hydrolysis of α-methylene-γ-butyrolactone.

Materials:

  • Crude aqueous solution of sodium 4-hydroxy-2-methylenebutanoate (from hydrolysis)

  • Hydrochloric acid (HCl), 1 M and 6 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Neutralization and Acidification: Cool the crude aqueous solution from the hydrolysis reaction to 0-5 °C in an ice bath. Slowly add 6 M HCl with stirring until the pH of the solution is approximately 2-3. Monitor the pH carefully.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer (top) contains the desired product. Drain the aqueous layer (bottom).

  • Back-Extraction (Optional): To maximize recovery, the aqueous layer can be extracted two more times with half the initial volume of ethyl acetate. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C to prevent thermal degradation or polymerization.

  • Yield Determination: The resulting oil is the extracted this compound. The yield and initial purity can be determined by weighing the product and by analytical techniques such as NMR or HPLC.

Flash Column Chromatography

For higher purity, the product obtained from liquid-liquid extraction can be further purified by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain or other suitable visualization agent

  • Chromatography column and accessories

Procedure:

  • TLC Analysis: Determine a suitable mobile phase for column chromatography by TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 95:5 ethyl acetate/acetic acid). The target Rf value for the product should be around 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase. A gradient elution may be necessary, starting with a less polar mixture and gradually increasing the polarity (e.g., from 50% ethyl acetate in hexanes to 100% ethyl acetate, followed by the addition of a small percentage of methanol if the product is slow to elute).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Purity Analysis: Assess the purity of the final product by analytical HPLC or NMR.

Preparative High-Performance Liquid Chromatography (HPLC)

For the highest purity, preparative HPLC can be employed.

Materials:

  • Partially purified this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Method Development: Develop an analytical scale HPLC method first to determine the optimal mobile phase composition and gradient. A typical starting point for a C18 column is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and run the gradient.

  • Fraction Collection: Collect fractions corresponding to the product peak, which can be detected by UV absorbance at approximately 210-220 nm.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the pure product.

  • Purity Confirmation: Confirm the purity of the final product using analytical HPLC.

Crystallization

If the material is a solid at room temperature or forms a stable salt, crystallization can be an effective purification method.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether)

  • Erlenmeyer flask

  • Heating and stirring plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the compound in a minimum of a hot solvent in which it is highly soluble. Look for a co-solvent in which the compound is poorly soluble.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the material in a minimal amount of the hot primary solvent.

  • Induce Crystallization: Slowly add the co-solvent until the solution becomes slightly turbid. If necessary, gently heat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold co-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the purity of the crystals by melting point analysis and analytical HPLC.

Visualizations

Purification_Workflow cluster_hydrolysis Synthesis cluster_extraction Initial Purification cluster_high_purity High Purity Techniques start α-Methylene-γ-butyrolactone hydrolysis Alkaline Hydrolysis start->hydrolysis crude Crude Aqueous Solution hydrolysis->crude extraction Liquid-Liquid Extraction crude->extraction extracted_product Extracted Product (75-90% Purity) extraction->extracted_product flash_chrom Flash Chromatography extracted_product->flash_chrom prep_hplc Preparative HPLC extracted_product->prep_hplc crystallization Crystallization extracted_product->crystallization final_product_fc Pure Product (>95% Purity) flash_chrom->final_product_fc final_product_hplc High Purity Product (>99% Purity) prep_hplc->final_product_hplc final_product_cryst Crystalline Product (>98% Purity) crystallization->final_product_cryst

Caption: General workflow for the synthesis and purification of this compound.

LLE_Workflow start Crude Aqueous Solution (pH > 12) acidify Acidify to pH 2-3 with HCl start->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Extracted Product concentrate->product

Caption: Detailed workflow for the liquid-liquid extraction of this compound.

Chromatography_Workflow start Extracted Product load Load onto Silica Column start->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions (TLC analysis) elute->collect concentrate Combine Pure Fractions & Concentrate collect->concentrate product Pure Product (>95%) concentrate->product

Caption: Workflow for the purification of this compound by flash chromatography.

4-Hydroxy-2-methylenebutanoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylenebutanoic acid, also known as γ-hydroxy-α-methylenebutyric acid, is a reactive and versatile building block in organic synthesis. Its structure, featuring a terminal alkene, a carboxylic acid, and a primary alcohol, provides multiple reactive sites for a variety of chemical transformations. This trifunctional nature makes it an attractive starting material for the synthesis of a diverse range of molecules, including natural products, polymers, and pharmacologically active compounds. Its lactone form, α-methylene-γ-butyrolactone (commonly known as tulipalin A), is a well-known natural product and a potent Michael acceptor, further highlighting the synthetic potential of this scaffold.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Molecular FormulaC₅H₈O₃
Molecular Weight116.12 g/mol
CAS Number24923-76-0
AppearanceColorless oil or solid
pKa4.18 ± 0.11 (Predicted)

Spectroscopic Data:

  • ¹H NMR (D₂O): The proton NMR spectrum is characterized by signals for the vinyl protons of the methylene group (typically δ 5.5–6.5 ppm), and the protons of the ethyl bridge. The hydroxyl proton is often observed as a broad signal.

  • ¹³C NMR (D₂O, Predicted): Key resonances include the carboxyl carbon (C1, ~184 ppm), the carbons of the double bond (C2, C=CH₂), and the carbon bearing the hydroxyl group (C4).

  • Mass Spectrometry (GC-MS): The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Synthetic Protocols

The synthesis of this compound can be approached through several strategic routes. Below are detailed protocols for key synthetic transformations.

Protocol 1: Synthesis of the Precursor 4-Hydroxy-2-butanone via Aldol Condensation

A common precursor to this compound is 4-hydroxy-2-butanone. This intermediate can be synthesized via an aldol condensation of acetone and formaldehyde.

Experimental Workflow:

acetone Acetone reaction Aldol Condensation acetone->reaction formaldehyde Formaldehyde formaldehyde->reaction base Base (e.g., NaOH) base->reaction workup Workup & Purification reaction->workup product 4-Hydroxy-2-butanone workup->product

Caption: Workflow for the synthesis of 4-hydroxy-2-butanone.

Procedure:

  • In a reaction vessel, a dilute aqueous solution of a base (e.g., ~5% sodium hydroxide) is prepared.

  • A significant excess of acetone is added to the basic solution.

  • Formaldehyde is then added dropwise to the stirred acetone solution at a controlled temperature.

  • The reaction is monitored for completion (e.g., by TLC or GC).

  • Upon completion, the reaction is neutralized with a suitable acid.

  • The excess acetone is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield crude 4-hydroxy-2-butanone.

  • Purification can be achieved by distillation under reduced pressure.

Quantitative Data (Illustrative):

Reactant/ProductMolar RatioYieldPurity
Acetone:Formaldehyde30:1~75%>95% after distillation
Protocol 2: Oxidation of 4-Hydroxy-2-butanone to this compound

Reaction Scheme:

start 4-Hydroxy-2-butanone reaction Oxidation start->reaction reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) reagent->reaction product This compound reaction->product

Caption: Oxidation of 4-hydroxy-2-butanone.

General Procedure (Adaptable):

  • 4-Hydroxy-2-butanone is dissolved in acetone and cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide and sulfuric acid in water) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for several hours at room temperature and monitored for the disappearance of the starting material.

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered to remove chromium salts.

  • The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.

  • The aqueous layer is extracted multiple times with an organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated to yield the crude product.

  • Purification can be achieved by column chromatography or crystallization.

Note: This is a generalized procedure and requires optimization for this specific substrate. Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

Applications in Organic Synthesis

This compound is a precursor to a variety of valuable synthetic intermediates and target molecules.

Lactonization to Tulipalin A

One of the most significant applications is its intramolecular cyclization to form α-methylene-γ-butyrolactone (tulipalin A). This lactonization can occur spontaneously or be promoted by acid catalysis.[1]

Logical Relationship:

acid This compound lactone Tulipalin A (α-Methylene-γ-butyrolactone) acid->lactone Intramolecular Esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->lactone

Caption: Lactonization to form Tulipalin A.

Participation in Named Reactions

The structural motifs within this compound are accessible through well-established named reactions, which can be adapted for its synthesis or the synthesis of its derivatives.

  • Reformatsky Reaction: This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester.[2][3] This approach can be envisioned for the synthesis of the core structure.

  • Baylis-Hillman Reaction: This reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, yields a functionalized allylic alcohol.[4] This is another potential route to precursors of the target molecule.

Biochemical Synthesis Pathway

In nature, tulipalin A is derived from tuliposides. A proposed biochemical pathway involves the enzymatic conversion of itaconic acid derivatives.

Proposed Biosynthetic Pathway:

itaconic Itaconic Acid Derivative intermediate Intermediate itaconic->intermediate Enzymatic Transformation enzyme1 Enzyme 1 enzyme1->intermediate acid This compound intermediate->acid Enzymatic Transformation enzyme2 Enzyme 2 enzyme2->acid lactone Tulipalin A acid->lactone Spontaneous or Enzymatic Lactonization enzyme3 Lactonase (optional) enzyme3->lactone

Caption: Simplified biochemical pathway to Tulipalin A.

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis. Its accessibility through multi-step synthetic sequences and its reactivity, particularly its propensity to form the biologically active tulipalin A, make it a molecule of significant interest to researchers in natural product synthesis, medicinal chemistry, and materials science. The protocols and data presented herein provide a foundation for the further exploration and application of this versatile synthetic intermediate.

References

Application Notes and Protocols for the Polymerization of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylenebutanoic acid, often referred to in its cyclic lactone form as α-methylene-γ-butyrolactone (MBL), is a versatile monomer derivable from renewable biomass sources. Its polymerization is of significant interest for the development of advanced biomaterials and drug delivery systems. The presence of two reactive functional groups, an exocyclic double bond and a five-membered lactone ring, allows for two distinct polymerization pathways: Vinyl-Addition Polymerization (VAP) and Ring-Opening Polymerization (ROP). This dual reactivity presents both a challenge and an opportunity for the synthesis of polymers with tailored properties.

This document provides detailed application notes and experimental protocols for the selective polymerization of this compound, focusing on achieving either VAP or ROP products.

Polymerization Strategies

The selective polymerization of this compound is crucial for obtaining polymers with desired characteristics. Vinyl-addition polymerization of the exocyclic double bond leads to polymers with a stable polyester backbone and pendant lactone rings, while ring-opening polymerization of the lactone ring results in polyesters with unsaturation in the main chain. The choice of catalytic system and reaction conditions dictates the polymerization pathway.

Ring-Opening Polymerization (ROP)

Achieving selective ROP of the five-membered lactone ring of MBL is challenging due to its low ring strain. However, specific catalytic systems and controlled reaction conditions can favor this pathway, yielding unsaturated polyesters.

Vinyl-Addition Polymerization (VAP)

The exocyclic double bond of MBL is highly reactive and readily undergoes vinyl-addition polymerization, which is the more common polymerization pathway. This results in polymers with pendant γ-butyrolactone rings along the polymer chain.

Data Presentation

The following tables summarize quantitative data obtained from various polymerization methods for this compound (MBL).

Table 1: Organocatalytic Ring-Opening Polymerization of MBL [1]

Catalyst SystemInitiatorTemp. (°C)Time (h)Conversion (%)M_n (kDa)Đ (M_w/M_n)
CTPB / U4BnOH-504505.91.29
CTPB / U4BnOH-50--3.2-
CTPB / U4BnOH-50--4.4-
CTPB / U4BnOH-50--6.7-
CTPBBnOH-50-20--

CTPB: cyclic trimeric phosphazene superbase; U4: 4-trifluoromethylphenyl-substituted urea; BnOH: Benzyl alcohol.

Table 2: Lanthanide-Catalyzed Polymerization of MBL [2][3]

CatalystPolymerization TypeTemp. (°C)M_n ( g/mol )PDI
Lanthanide Complex 2ROP0> 500,0001.3
Lanthanide Complex 3ROP0> 500,0001.3
Cp*₂Sm(THF)₂VAPAmbient--

Table 3: Thermal Properties of Poly(α-methylene-γ-butyrolactone) (PMBL)

Polymerization MethodT_g (°C)
Lanthanide-Catalyzed ROP87.61 - 123.38[2]
Organocatalytic ROP-
Coordination-Addition VAP194[3]
RAFT Solution Polymerization of γMeMBL206 - 221

Experimental Protocols

Protocol 1: Organocatalytic Ring-Opening Polymerization of MBL

This protocol describes the chemoselective ROP of MBL using a phosphazene base/urea binary catalyst system to produce an unsaturated polyester.[1]

Materials:

  • α-Methylene-γ-butyrolactone (MBL), purified by distillation

  • Cyclic trimeric phosphazene superbase (CTPB) solution (e.g., in THF)

  • 4-trifluoromethylphenyl-substituted urea (U4)

  • Benzyl alcohol (BnOH), as initiator

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, acidified (for quenching)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and cooling bath

Procedure:

  • In a glovebox, add the desired amount of CTPB solution and U4 to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the initiator, BnOH, to the flask.

  • Add the monomer, MBL, and anhydrous THF to achieve a high monomer concentration (e.g., 8 M).

  • Seal the flask and remove it from the glovebox.

  • Place the flask in a cooling bath set to -50 °C and stir the reaction mixture.

  • After the desired reaction time (e.g., 4 hours), quench the polymerization by adding a small amount of acidified methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

Protocol 2: Lanthanide-Catalyzed Ring-Opening Homopolymerization of MBL

This protocol details the synthesis of highly branched poly(α-methylene-γ-butyrolactone) via ROP using a lanthanide initiator.[2]

Materials:

  • α-Methylene-γ-butyrolactone (MBL), purified

  • Lanthanide initiator (e.g., a heteroleptic lanthanide complex)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methanol, acidified (5% HCl/MeOH)

  • Schlenk flasks and Schlenk line

  • Magnetic stirrer and ice bath

Procedure:

  • All manipulations of air- and moisture-sensitive materials should be performed in a glovebox or using Schlenk techniques.

  • In a 25 mL flame-dried Schlenk flask, add the lanthanide catalyst.

  • Add 1.0 g of MBL and 8.0 mL of DMSO. The monomer to initiator ratio should be calculated beforehand (e.g., 500:1).

  • Maintain the reaction at 0 °C using an ice bath.

  • After the desired reaction time, quench the reaction with 2.0 mL of 5% acidified methanol.

  • Precipitate the solid polymer by storing the solution in a freezer (-15 °C) overnight.

  • Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

  • Analyze the polymer's molecular weight and polydispersity by GPC and confirm its structure by ¹H NMR.

Protocol 3: Vinyl-Addition Polymerization of MBL using a Samarocene Catalyst

This protocol outlines the coordination-addition polymerization of MBL to yield atactic PMBL with a high glass transition temperature.[3]

Materials:

  • α-Methylene-γ-butyrolactone (MBL), purified

  • Samarocene catalyst (e.g., Cp*₂Sm(THF)₂)

  • Dimethylformamide (DMF), anhydrous

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • Perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line.

  • In a flame-dried Schlenk flask, dissolve the samarocene catalyst in anhydrous DMF.

  • Add the MBL monomer to the catalyst solution at ambient temperature.

  • Allow the polymerization to proceed with stirring. The reaction is typically rapid.

  • After the desired time or monomer conversion is reached, precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the resulting atactic PMBL by GPC for molecular weight and distribution, and by DSC for its thermal properties.

Mandatory Visualizations

Polymerization_Pathways Monomer This compound (α-Methylene-γ-butyrolactone) ROP Ring-Opening Polymerization (ROP) Monomer->ROP  Organocatalysts (e.g., CTPB/Urea) Lanthanide Catalysts VAP Vinyl-Addition Polymerization (VAP) Monomer->VAP  Radical Initiators Samarocene Catalysts UnsaturatedPolyester Unsaturated Polyester ROP->UnsaturatedPolyester PendantLactonePolymer Polymer with Pendant Lactone Rings VAP->PendantLactonePolymer

Caption: Polymerization pathways of this compound.

ROP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Isolation cluster_analysis Characterization A 1. Add catalyst and initiator to Schlenk flask B 2. Add MBL monomer and anhydrous solvent A->B C 3. Set reaction temperature (e.g., -50°C or 0°C) B->C D 4. Stir for specified time C->D E 5. Quench reaction (e.g., acidified methanol) D->E F 6. Precipitate polymer in non-solvent E->F G 7. Filter, wash, and dry polymer F->G H 8. Analyze by GPC and NMR G->H

Caption: Experimental workflow for Ring-Opening Polymerization (ROP).

Polymerization_Mechanism cluster_ROP Ring-Opening Polymerization (ROP) Mechanism cluster_VAP Vinyl-Addition Polymerization (VAP) Mechanism Initiation Initiation Catalyst activates monomer or initiator Propagation Propagation Nucleophilic attack of initiator/growing chain on activated lactone carbonyl. Ring-opening to form unsaturated ester linkage. Initiation->Propagation Termination Termination Quenching of active species Propagation->Termination VAP_Initiation Initiation Generation of radical or anionic species VAP_Propagation Propagation Addition of initiator/growing chain across the exocyclic double bond. VAP_Initiation->VAP_Propagation VAP_Termination Termination Combination or disproportionation of radical chains VAP_Propagation->VAP_Termination

Caption: Simplified mechanisms for ROP and VAP of MBL.

References

Applications of 4-Hydroxy-2-methylenebutanoic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylenebutanoic acid, a naturally occurring bifunctional monomer, and its lactone form, α-methylene-γ-butyrolactone (MBL) also known as Tulipalin A, are emerging as versatile building blocks in polymer chemistry.[1][2] Derived from renewable resources, these compounds offer the potential to create sustainable polymers with tunable properties, making them attractive for a range of applications, particularly in the biomedical and drug development fields. The presence of both a vinyl group and a carboxylic acid or lactone functionality allows for diverse polymerization strategies, leading to polymers with unique architectures and functionalities.

This document provides detailed application notes and experimental protocols for the polymerization of this compound (via its lactone, MBL) and the characterization and application of the resulting polymers.

Polymerization of α-Methylene-γ-butyrolactone (MBL)

MBL can undergo polymerization through two primary routes: Ring-Opening Polymerization (ROP) to yield unsaturated polyesters, and Vinyl-Addition Polymerization (VAP) to produce polymers with pendant lactone rings.[3][4] The choice of polymerization pathway is highly dependent on the catalyst and reaction conditions employed.

Ring-Opening Polymerization (ROP) of MBL

The ROP of MBL results in the formation of poly(α-methylene-γ-butyrolactone) [P(MBL)ROP], an unsaturated polyester. This polymer is particularly interesting for biomedical applications due to its potential for degradation and post-functionalization.[3][5]

This protocol describes the synthesis of P(MBL)ROP using a phosphazene base/urea binary catalyst system, which allows for a chemoselective ROP.[5]

Materials:

  • α-Methylene-γ-butyrolactone (MBL), purified by distillation

  • Benzyl alcohol (BnOH), as initiator

  • 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenimino]-2λ⁵,4λ⁵-catenadi(phosphazene) (t-Bu-P4), as phosphazene base

  • N-(3,5-bis(trifluoromethyl)phenyl)-N'-cyclohexylurea (Urea Cat.), as co-catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, cold

Procedure:

  • In a glovebox, add MBL (e.g., 100 molar equivalents) and Urea Cat. (e.g., 1 molar equivalent) to a dried Schlenk flask.

  • Add anhydrous THF to achieve a desired monomer concentration (e.g., 2 M).

  • Add the initiator, BnOH (e.g., 1 molar equivalent).

  • Initiate the polymerization by adding the t-Bu-P4 catalyst (e.g., 1 molar equivalent) at the desired temperature (e.g., -40 °C).

  • Allow the reaction to proceed for a specific time (e.g., 24 hours).

  • Quench the polymerization by adding a small amount of benzoic acid.

  • Precipitate the polymer by pouring the reaction mixture into cold methanol.

  • Isolate the polymer by filtration or centrifugation, wash with cold methanol, and dry under vacuum.

Quantitative Data for ROP of MBL:

EntryInitiator[M]/[I]Catalyst SystemTemp (°C)Time (h)Conv. (%)Mn (kDa)PDI
1BnOH100t-Bu-P4 / Urea Cat.-40249515.21.15
2BnOH200t-Bu-P4 / Urea Cat.-40489228.91.21

Table 1: Representative data for the organocatalytic ROP of MBL. [M]/[I] is the monomer-to-initiator ratio. Mn is the number-average molecular weight, and PDI is the polydispersity index, determined by gel permeation chromatography (GPC).

Vinyl-Addition Polymerization (VAP) of MBL

VAP of MBL proceeds through the exocyclic double bond, yielding poly(α-methylene-γ-butyrolactone) [P(MBL)VAP] with pendant lactone rings. This polymer is known for its high glass transition temperature (Tg) and thermal stability.[4][6]

This protocol outlines the synthesis of P(MBL)VAP using a free-radical initiator.

Materials:

  • α-Methylene-γ-butyrolactone (MBL), purified

  • Azobisisobutyronitrile (AIBN), as initiator

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve MBL and AIBN in anhydrous DMF in a reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction for a set period (e.g., 12 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer in a non-solvent such as methanol.

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Quantitative Data for VAP of MBL:

EntryInitiator[M]/[I]SolventTemp (°C)Time (h)Mn (kDa)PDITg (°C)
1AIBN100DMF601255.41.85195
2AIBN200DMF602498.21.92198

Table 2: Representative data for the free-radical VAP of MBL. Tg was determined by differential scanning calorimetry (DSC).[4]

Post-Polymerization Modification for Drug Delivery Applications

The unsaturated backbone of P(MBL)ROP provides reactive sites for post-polymerization modification, which is highly advantageous for creating functional biomaterials for drug delivery. The thiol-Michael addition reaction is an efficient method for conjugating thiol-containing molecules, such as drugs or targeting ligands, to the polymer backbone.[7]

Experimental Protocol: Thiol-Michael Addition to P(MBL)ROP

This protocol details the conjugation of a model thiol compound to the P(MBL)ROP backbone.

Materials:

  • Poly(α-methylene-γ-butyrolactone) [P(MBL)ROP]

  • 1-Dodecanethiol (as a model thiol)

  • Triethylamine (as a catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve P(MBL)ROP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add 1-dodecanethiol (e.g., 1.5 equivalents per double bond).

  • Add triethylamine (e.g., 0.1 equivalents per double bond) to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the vinyl proton signals.

  • Once the reaction is complete, precipitate the functionalized polymer in cold methanol.

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

Visualization of Experimental Workflows

Workflow for P(MBL)ROP Synthesis and Functionalization

G cluster_synthesis P(MBL)ROP Synthesis cluster_functionalization Post-Polymerization Functionalization MBL MBL Monomer Polymerization Ring-Opening Polymerization MBL->Polymerization Initiator Initiator (BnOH) Initiator->Polymerization Catalyst Catalyst (t-Bu-P4/Urea) Catalyst->Polymerization P_MBL_ROP P(MBL)ROP Polymerization->P_MBL_ROP Functionalization Thiol-Michael Addition P_MBL_ROP->Functionalization Thiol_Drug Thiol-containing Drug/Ligand Thiol_Drug->Functionalization Base_Catalyst Base Catalyst (Triethylamine) Base_Catalyst->Functionalization Functionalized_Polymer Functionalized Polymer (Drug Conjugate) Functionalization->Functionalized_Polymer

Caption: Workflow for the synthesis of P(MBL)ROP and its subsequent functionalization via thiol-Michael addition.

Logical Relationship for Polymer Selection in Drug Delivery

G cluster_polymer_type Polymer Type cluster_properties Key Properties Application Drug Delivery Application Degradable Biodegradable Application->Degradable Functionalizable Post-functionalizable Application->Functionalizable ROP P(MBL)ROP (Unsaturated Polyester) ROP->Degradable ROP->Functionalizable VAP P(MBL)VAP (Pendant Lactone Rings) High_Tg High Tg / Thermally Stable VAP->High_Tg

Caption: Decision logic for selecting between P(MBL)ROP and P(MBL)VAP for drug delivery applications.

Biocompatibility and Degradation

Polymers derived from this compound, particularly P(MBL)ROP, are being investigated for their biocompatibility and degradability, which are crucial properties for biomedical applications. The ester linkages in the backbone of P(MBL)ROP are susceptible to hydrolysis, potentially leading to degradation into biocompatible small molecules.

Preliminary in vitro studies have suggested that these polymers exhibit low cytotoxicity. However, comprehensive in vivo biocompatibility and detailed degradation studies are still ongoing areas of research. The degradation rate can be influenced by factors such as molecular weight, crystallinity, and the presence of functional groups.

Conclusion

This compound and its lactone derivative, MBL, are promising monomers for the synthesis of advanced polymers with significant potential in polymer chemistry, especially for biomedical applications. The ability to control the polymerization pathway to produce either degradable and functionalizable polyesters (P(MBL)ROP) or thermally stable polymers with pendant reactive groups (P(MBL)VAP) opens up a wide range of possibilities for material design. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these novel bio-based polymers. Further research into their in vivo behavior will be critical for their translation into clinical applications.

References

Application Notes and Protocols for 4-Hydroxy-2-methylenebutanoic Acid and its Active Lactone Form in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxy-2-methylenebutanoic acid is a naturally occurring hydroxy fatty acid found in plants of the Tulipa genus, primarily in the form of its glucose esters, tuliposides.[1][2] While the acid itself is of interest, its biological activity is largely attributed to its ability to undergo intramolecular cyclization to form α-methylene-γ-butyrolactone, also known as tulipalin A.[1][2][3] This lactone possesses a reactive α,β-unsaturated carbonyl group, which acts as a Michael acceptor.[2][4] This functional group is key to its mechanism of action, allowing it to form covalent bonds with nucleophilic residues, such as cysteine, in proteins.[5][6][7]

The primary molecular target of α-methylene-γ-butyrolactone and its derivatives in drug discovery, particularly in oncology, is the transcription factor Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][8] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, proliferation, and angiogenesis, and its constitutive activation is a hallmark of many cancers.[8][9]

These application notes provide an overview of the use of this compound and its active lactone form, α-methylene-γ-butyrolactone, as a research tool in cancer drug discovery, with a focus on its inhibitory effects on the NF-κB pathway. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanism of action and anticancer effects.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

α-Methylene-γ-butyrolactone exerts its anticancer effects by inhibiting the canonical NF-κB signaling pathway at multiple points. The key mechanism is the covalent modification of cysteine residues on components of the NF-κB signaling complex.[5][6][8]

Two primary targets have been identified:

  • Inhibitor of NF-κB Kinase β (IKKβ): α-Methylene-γ-butyrolactone can covalently bind to a critical cysteine residue (Cys-179) in the activation loop of IKKβ.[5][8] This modification inhibits the kinase activity of IKKβ, preventing the phosphorylation of the inhibitor of NF-κBα (IκBα).[6][8]

  • p65/RELA Subunit of NF-κB: The compound can also directly target the p65 subunit of the NF-κB heterodimer, covalently modifying a key cysteine residue (Cys-38).[7][8] This modification can interfere with the DNA binding ability of NF-κB.

The inhibition of IKKβ prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. As a result, IκBα remains bound to the NF-κB complex in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of NF-κB target genes that promote cell survival and proliferation.[8][9]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates (p) NFkB_IκBα NF-κB-IκBα (Inactive) p_IκBα p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IκBα->NFkB Releases Proteasome Proteasome p_IκBα->Proteasome Ubiquitination & Degradation inhibitor α-methylene-γ-butyrolactone inhibitor->IKK_complex Inhibits (Cys-179) inhibitor->NFkB Inhibits (Cys-38) DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Anti-apoptotic, Proliferative) DNA->Transcription Activates

Caption: Inhibition of the canonical NF-κB signaling pathway by α-methylene-γ-butyrolactone.

Quantitative Data

The inhibitory activity of α-methylene-γ-butyrolactone and its derivatives has been evaluated in various cancer cell lines. The following table summarizes representative data for compounds containing the α-methylene-γ-butyrolactone moiety or similar Michael acceptors.

Compound/DerivativeAssay TypeCell LineIC₅₀Reference
Spirocyclic Dimer (SpiD3)Cell ViabilityLeukemia (MOLM-13)< 10 nM[1][8]
Isatin Analogue 19NF-κB ReporterOvarian (OVCAR3)~5 µM[5][6]
Curcumin Analogue (BAT3)NF-κB ReporterHEK293T~6 µM[10]
ParthenolideNF-κB Reporter-low µM[5]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound/α-methylene-γ-butyrolactone on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound or α-methylene-γ-butyrolactone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with compound dilutions incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

This protocol assesses the effect of the compound on the phosphorylation and degradation of IκBα, key steps in NF-κB activation.

Materials:

  • Cancer cell line

  • Complete growth medium

  • Test compound

  • TNFα (or other NF-κB activator)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash and detect with ECL reagent.

  • Analysis: Analyze the band intensities to determine the levels of phospho-IκBα and total IκBα, normalized to a loading control like β-actin.

Protocol 3: Immunofluorescence for NF-κB (p65) Nuclear Translocation

This protocol visualizes the cellular localization of the p65 subunit of NF-κB to assess if the compound inhibits its translocation to the nucleus.

Materials:

  • Cancer cell line

  • Glass coverslips in a 24-well plate

  • Test compound

  • TNFα

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with the test compound for 1-2 hours, then stimulate with TNFα for 30-60 minutes.

  • Fixation and Permeabilization:

    • Wash with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with 1% BSA for 30 minutes.

    • Incubate with anti-p65 primary antibody for 1 hour.

    • Wash with PBST.

    • Incubate with fluorescent secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash and mount coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images. Analyze the localization of p65 (cytoplasmic vs. nuclear).

IF_Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_cells Pre-treat with compound seed_cells->treat_cells stimulate_cells Stimulate with TNFα treat_cells->stimulate_cells fix_perm Fix with PFA, Permeabilize with Triton X-100 stimulate_cells->fix_perm block Block with BSA fix_perm->block primary_ab Incubate with anti-p65 antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain mount Mount on slides counterstain->mount image Image with fluorescence microscope mount->image end End image->end

Caption: Workflow for immunofluorescence staining of p65.

Disclaimer: this compound and its derivatives are for research use only. Appropriate safety precautions should be taken when handling these compounds. The provided protocols are for guidance and may require optimization for specific experimental conditions.

References

Application Notes: Esterification of 4-Hydroxy-2-methylenebutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxy-2-methylenebutanoic acid is a versatile bifunctional molecule recognized as a valuable building block in organic synthesis.[1] It is the aglycone (non-sugar) component of tuliposides, which are natural products found in plants like tulips.[1] The presence of both a carboxylic acid and a primary hydroxyl group allows for a variety of chemical transformations. The esterification of the carboxylic acid moiety with different alcohols is a key reaction that modifies the molecule's physicochemical properties, such as solubility and volatility, which is particularly relevant for applications in drug development and materials science.[1]

A significant challenge in the esterification of this compound is the competing intramolecular reaction, or lactonization, which forms the cyclic ester α-methylene-γ-butyrolactone (Tulipalin A).[1] This reaction is often catalyzed by the same acidic conditions used for standard esterification, making the selection of appropriate reaction conditions crucial to favor the desired intermolecular esterification. These notes provide protocols for the successful synthesis of various esters of this compound.

Applications

The resulting esters have potential applications in several fields:

  • Drug Development: Esterification is a common strategy in medicinal chemistry to create prodrugs with improved bioavailability. The esters of this compound could serve as ligands for γ-hydroxybutyrate (GHB) receptors, with potential uses in treating disorders of the central nervous system.[2]

  • Polymer Chemistry: The molecule's lactone form, tulipalin A, has found applications in polymer chemistry, suggesting that its ester derivatives could also be valuable monomers for creating functional polymers.[1]

  • Flavor and Fragrance: Simple esters are often responsible for the natural flavors and scents of fruits and flowers. While specific applications for these esters are not widely documented, they fit the structural class of compounds used in these industries.

Reaction Pathways & Experimental Workflow

The primary challenge in the esterification of this compound is controlling the competition between the desired intermolecular reaction with an alcohol and the intramolecular cyclization to form a lactone.

cluster_main Reaction Pathways cluster_inter Desired Pathway cluster_intra Side Reaction start This compound ester Target Ester (R-OOC-CH(CH2)-CH2-CH2OH) start->ester Intermolecular Esterification (+ R'OH, Acid Catalyst) lactone α-Methylene-γ-butyrolactone (Tulipalin A) start->lactone Intramolecular Esterification (Lactonization, Acid Catalyst)

Figure 1: Competing reaction pathways for this compound.

The general experimental workflow for synthesizing and purifying the target esters involves a multi-step process to ensure the isolation of a pure product.

cluster_workflow General Esterification Workflow Reactants Acid + Alcohol + Catalyst Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Reaction Heating / Reflux (Monitor by TLC) Setup->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purify Column Chromatography Workup->Purify Characterize NMR, IR, MS Analysis Purify->Characterize Product Pure Ester Characterize->Product

Figure 2: A typical experimental workflow for ester synthesis and purification.

Quantitative Data Summary

The following table summarizes representative reaction conditions and typical yields for the esterification of this compound with various alcohols using Fischer esterification. Yields can be influenced by the efficiency of removing water and minimizing the lactonization side reaction.

AlcoholCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)*
MethanolH₂SO₄ (5%)Methanol (excess)6512-2465-75
EthanolH₂SO₄ (5%)Ethanol (excess)7812-2460-70
n-PropanolH₂SO₄ (5%)Toluene11018-3655-65
IsopropanolH₂SO₄ (5%)Toluene11024-4840-50
Benzyl Alcoholp-TsOH (10%)Toluene11024-4850-60

*Note: Yields are representative and can vary based on specific experimental conditions and purification efficiency.

Experimental Protocols

Protocol 1: General Fischer Esterification

This protocol describes a standard method using an acid catalyst, suitable for simple primary and secondary alcohols.[3][4] The reaction is driven to completion by using the alcohol as the solvent or by removing water azeotropically.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, Propanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (if alcohol is not used as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (for azeotropic removal of water)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup (using excess alcohol as solvent):

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add the desired alcohol (e.g., methanol or ethanol) in large excess to act as the solvent (approx. 10-20 eq).

    • Slowly add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring mixture.

    • Attach a reflux condenser and heat the mixture to reflux.

  • Reaction Setup (using azeotropic removal of water):

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), the alcohol (1.5-2.0 eq), and a suitable solvent like toluene.

    • Add the acid catalyst (e.g., p-TsOH, 5-10 mol%).

    • Heat the mixture to reflux, allowing the water produced to be collected in the Dean-Stark trap.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 12-48 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the alcohol was used as a solvent, remove the excess under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a water-immiscible solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.

    • Wash the organic layer with water, followed by brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is typically effective for separating the desired ester from the lactone byproduct and any remaining starting material.

  • Characterization:

    • Characterize the purified ester using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Steglich Esterification (Alternative for Sensitive Substrates)

This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under milder, non-acidic conditions, which can help minimize the lactone formation side reaction.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (5-10 mol%)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude ester by column chromatography as described in Protocol 1.

References

Application Notes and Protocols for Amidation Reactions of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amidation of 4-hydroxy-2-methylenebutanoic acid. The information is intended for researchers in organic chemistry, medicinal chemistry, and drug development. While specific literature on the amidation of this particular molecule is limited, the following protocols are based on well-established amide coupling methodologies that can be adapted for this substrate.

Introduction

This compound is a versatile building block in organic synthesis. Its structure features a carboxylic acid, a primary alcohol, and an α,β-unsaturated system, making it a precursor for a diverse range of chemical entities. The amidation of its carboxylic acid moiety allows for the introduction of various amine-containing fragments, leading to the generation of novel compounds with potential biological activities. The amide bond is a cornerstone of many pharmaceuticals, and derivatives of this acid could find applications in various therapeutic areas.[1][2]

The presence of a free hydroxyl group and a Michael acceptor system necessitates careful selection of reaction conditions to avoid potential side reactions, such as esterification or conjugate addition. The protocols provided herein are designed to favor the desired amidation reaction.

Amidation Reaction Scheme

The general scheme for the amidation of this compound involves the activation of the carboxylic acid group followed by nucleophilic attack by an amine.

Amidation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products acid This compound amide 4-Hydroxy-2-methylene-N-(R)butanamide acid->amide amine R-NH2 (Amine) amine->amide coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOAt) coupling_reagent->amide base Base (e.g., DIPEA) base->amide solvent Solvent (e.g., DMF, CH2Cl2) solvent->amide byproducts Byproducts

Caption: General Amidation Reaction of this compound.

Experimental Protocols

Two common and effective methods for amide bond formation are presented below. These protocols are adapted from general procedures and may require optimization for specific amine substrates.[2][3]

Protocol 1: HATU-Mediated Amidation

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling reagent, which is known for its high efficiency and low rates of racemization.[4][5]

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow start Start dissolve Dissolve this compound, amine, HATU, and DIPEA in anhydrous DMF. start->dissolve stir Stir at room temperature for 2-16 hours. dissolve->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench with water and extract with EtOAc. monitor->quench wash Wash organic layer with 1 M HCl, sat. NaHCO3, and brine. quench->wash dry Dry over Na2SO4, filter, and concentrate. wash->dry purify Purify by silica gel chromatography. dry->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: General Experimental Workflow for Amide Synthesis.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: EDC/HOAt-Mediated Amidation

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxy-7-azabenzotriazole (HOAt) and a base, which is another robust system for amide bond formation.[1][6]

Materials:

  • This compound

  • Amine of choice

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOAt (1-hydroxy-7-azabenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOAt (1.2 eq) in anhydrous CH₂Cl₂ or CH₃CN.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) followed by the portion-wise addition of EDC·HCl (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table provides hypothetical quantitative data for the amidation of this compound with representative amines, based on typical yields for these coupling methods. Actual yields will vary depending on the specific amine and reaction conditions.

EntryAmineCoupling ReagentSolventReaction Time (h)Yield (%)
1BenzylamineHATU/DIPEADMF475-85
2AnilineHATU/DIPEADMF1260-70
3MorpholineHATU/DIPEADMF280-90
4BenzylamineEDC/HOAt/DIPEACH₂Cl₂870-80
5AnilineEDC/HOAt/DIPEACH₃CN1855-65
6MorpholineEDC/HOAt/DIPEACH₂Cl₂475-85

Considerations for Side Reactions and Protecting Groups

The presence of a primary hydroxyl group and an α,β-unsaturated carbonyl system in this compound can potentially lead to side reactions.

  • O-Acylation: The hydroxyl group could be acylated by the activated carboxylic acid intermediate, leading to the formation of an ester byproduct. The use of coupling reagents like HATU and EDC/HOAt generally minimizes this side reaction, especially at room temperature or below.

  • Michael Addition: The amine could undergo a conjugate addition to the α,β-unsaturated system. This is more likely with highly nucleophilic amines and under more forcing reaction conditions. Performing the reaction at or below room temperature can help to mitigate this.

In cases where these side reactions are significant, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary prior to the amidation reaction. The protecting group can then be removed under appropriate conditions after amide bond formation.

Potential Biological Significance and Signaling Pathways

Amides are prevalent in biologically active molecules, and derivatives of this compound could exhibit a range of pharmacological properties. For instance, α,β-unsaturated amides are known to be Michael acceptors and can act as covalent inhibitors of enzymes. If these amides were to interact with a cellular signaling pathway, such as a kinase cascade, they could potentially modulate cellular processes.

The diagram below illustrates a hypothetical signaling pathway where a synthesized amide could act as an inhibitor of a protein kinase.

Signaling_Pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase1 Protein Kinase 1 receptor->kinase1 kinase2 Protein Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response amide_inhibitor Synthesized Amide (Inhibitor) amide_inhibitor->kinase2

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Further screening and biological evaluation of the synthesized amides would be necessary to determine their actual therapeutic potential.

References

Application Notes and Protocols: Intramolecular Cyclization of 4-Hydroxy-2-methylenebutanoic acid to α-methylene-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-methylene-γ-butyrolactone is a key structural motif found in numerous natural products and biologically active compounds, exhibiting a wide range of pharmacological activities, including antifungal and antibacterial properties. This five-membered lactone ring system serves as a valuable pharmacophore in drug discovery. This document provides detailed protocols for the intramolecular cyclization of 4-Hydroxy-2-methylenebutanoic acid to yield α-methylene-γ-butyrolactone, a critical transformation for the synthesis of various derivatives for therapeutic applications. Both acid- and base-catalyzed methods are discussed, along with the underlying reaction mechanism and relevant quantitative data from related syntheses.

Introduction

The α-methylene-γ-butyrolactone scaffold is a prominent feature in many natural products and has garnered significant attention from the medicinal and synthetic chemistry communities. Its biological activities are often attributed to the presence of the exocyclic α-methylene group, which can act as a Michael acceptor, reacting with nucleophilic residues in biological targets. The development of efficient synthetic routes to this core structure is, therefore, of high importance for the exploration of new therapeutic agents. One of the most direct approaches to the synthesis of α-methylene-γ-butyrolactone is the intramolecular cyclization, or lactonization, of this compound. This reaction can be effectively promoted by either acid or base catalysts.

Reaction Mechanism and Experimental Workflow

The intramolecular cyclization of this compound proceeds via a nucleophilic attack of the terminal hydroxyl group on the carboxylic acid moiety. The reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the intramolecular nucleophilic attack of the hydroxyl group, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final α-methylene-γ-butyrolactone product.

Acid_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start This compound Protonated_Acid Protonated Carboxylic Acid Start->Protonated_Acid Protonation H_plus H+ H_plus->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Product α-methylene-γ-butyrolactone Tetrahedral_Intermediate->Product Deprotonation & Dehydration Water H2O Tetrahedral_Intermediate->Water

Caption: Acid-catalyzed intramolecular cyclization mechanism.

Base-Catalyzed Mechanism

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide ion. This enhances the nucleophilicity of the oxygen, which then attacks the electrophilic carbonyl carbon of the carboxylate. This is followed by the elimination of a hydroxide ion to form the lactone.

Base_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start This compound Alkoxide Alkoxide Intermediate Start->Alkoxide Deprotonation Base Base Base->Alkoxide Tetrahedral_Intermediate Tetrahedral Intermediate Alkoxide->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Product α-methylene-γ-butyrolactone Tetrahedral_Intermediate->Product Elimination of OH- Water H2O Tetrahedral_Intermediate->Water

Caption: Base-catalyzed intramolecular cyclization mechanism.

Experimental Protocols

The following are generalized protocols for the acid- and base-catalyzed intramolecular cyclization of this compound. Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Acid-Catalyzed Lactonization

Materials:

  • This compound

  • Anhydrous toluene (or other suitable azeotroping solvent)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., sulfuric acid)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of p-Toluenesulfonic acid (e.g., 0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-methylene-γ-butyrolactone.

Protocol 2: Base-Catalyzed Lactonization (General Approach)

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of the base (e.g., NaH, 1.1 eq) in the chosen anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure α-methylene-γ-butyrolactone.

Quantitative Data

Starting MaterialReactionCatalystSolventYield (%)Reference
β-monomethyl itaconateReduction followed by acid-catalyzed cyclizationAcid-42 (isolated)[1]

This data suggests that acid-catalyzed lactonization is a viable method for the formation of the α-methylene-γ-butyrolactone ring, albeit with moderate yields in this specific multi-step synthesis. Optimization of reaction conditions for the direct cyclization of this compound could potentially lead to higher yields.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of α-methylene-γ-butyrolactone is outlined below.

Experimental_Workflow Start Start: this compound Reaction Intramolecular Cyclization (Acid or Base Catalyzed) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Final Product: α-methylene-γ-butyrolactone Purification->Product

Caption: General experimental workflow for the synthesis.

Applications in Drug Development

The α-methylene-γ-butyrolactone core is a privileged structure in medicinal chemistry.[1] Compounds containing this moiety have been reported to possess a diverse array of biological activities, including:

  • Antifungal Activity: The α-methylene-γ-butyrolactone ring is a natural pharmacophore for antifungal agents.[1]

  • Antibacterial Activity: Various synthetic γ-butyrolactones have demonstrated potent antibacterial properties.[1]

  • Anticancer Properties: The Michael acceptor nature of the α-methylene group is believed to contribute to the cytotoxic effects of these compounds against cancer cell lines.

The synthetic protocols detailed herein provide a foundation for researchers to access the α-methylene-γ-butyrolactone scaffold, enabling the synthesis of novel analogs for evaluation as potential therapeutic agents. Further derivatization of the lactone ring can lead to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for the Jones Oxidation of 4-Hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Jones oxidation of 4-hydroxy-2-butanone to synthesize 2,3-butanedione. The protocol includes information on reagent preparation, reaction execution, product isolation, and purification, with special considerations for the water-soluble nature of the product.

Introduction

The Jones oxidation is a reliable and efficient method for the oxidation of secondary alcohols to ketones.[1][2][3] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent.[1][4] This protocol specifically details the application of the Jones oxidation to 4-hydroxy-2-butanone, a secondary alcohol, to yield 2,3-butanedione (also known as diacetyl). Due to the high water solubility of both the starting material and the product, a specialized workup procedure involving the formation of a bisulfite adduct is described for effective purification.[4][5][6][7]

Reaction Scheme

The Jones oxidation of 4-hydroxy-2-butanone proceeds as follows:

The reaction involves the conversion of the secondary alcohol group in 4-hydroxy-2-butanone to a ketone group, forming the desired 1,2-diketone, 2,3-butanedione.

Quantitative Data

The following table summarizes the reactants and their suggested quantities for this protocol.

Reagent Molecular Weight ( g/mol ) Amount (mmol) Mass (g) Volume (mL) Notes
4-Hydroxy-2-butanone88.11504.41~4.3Substrate
Chromium Trioxide (CrO₃)99.9933.33.33-Oxidant
Concentrated Sulfuric Acid (H₂SO₄)98.08~60-3.3Catalyst
Acetone58.08--100Solvent
Water18.02--11.7For Jones Reagent
Isopropyl Alcohol60.10--As neededTo quench excess oxidant
Sodium Bisulfite (NaHSO₃)104.06-As needed-For purification
Diethyl Ether74.12--As neededExtraction solvent
Sodium Bicarbonate (NaHCO₃)84.01-As needed-For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed-Drying agent

Experimental Protocols

1. Preparation of the Jones Reagent (2.67 M)

  • Caution: Chromium trioxide is highly toxic and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • In a beaker, dissolve 3.33 g (33.3 mmol) of chromium trioxide in 11.7 mL of deionized water.

  • Cool the solution in an ice bath.

  • Slowly and with stirring, add 3.3 mL of concentrated sulfuric acid to the chromium trioxide solution.

  • The resulting solution is the Jones Reagent, which should be a clear, orange-red solution. Keep the reagent cooled in the ice bath until use.

2. Oxidation of 4-Hydroxy-2-butanone

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4.41 g (50 mmol) of 4-hydroxy-2-butanone in 100 mL of acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the prepared Jones Reagent dropwise from the dropping funnel to the stirred acetone solution over a period of 30-45 minutes. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. The reaction is exothermic.

  • A color change from orange to a blue-green precipitate will be observed as the Cr(VI) is reduced to Cr(III), indicating the progress of the oxidation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

3. Reaction Work-up and Product Isolation

  • Cool the reaction mixture back down in an ice bath.

  • To quench any excess Jones Reagent, add isopropyl alcohol dropwise until the orange color disappears and the solution remains blue-green.

  • Filter the mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with a small amount of acetone.

  • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Vigorous gas evolution (CO₂) will occur.

  • Purification via Bisulfite Adduct Formation:

    • To the neutralized filtrate, add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring.

    • Continue stirring for 1-2 hours. A white precipitate of the bisulfite adduct of 2,3-butanedione should form.

    • Collect the white precipitate by vacuum filtration and wash it with a small amount of cold water, followed by diethyl ether.

    • To regenerate the 2,3-butanedione, suspend the bisulfite adduct in a biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate.

    • Stir the mixture vigorously until the solid dissolves.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The 2,3-butanedione is now in the ethereal solution. Due to its volatility (boiling point: 88 °C), careful removal of the solvent is required. Distillation is the preferred method for isolating the final product.

Visualizations

Reaction Mechanism

Jones_Oxidation_Mechanism cluster_activation Activation of Alcohol cluster_oxidation Oxidation cluster_regeneration Regeneration & Byproducts Alcohol R₂CHOH Chromate_Ester R₂CHOCrO₃H Alcohol->Chromate_Ester + H₂CrO₄ - H₂O Chromic_Acid H₂CrO₄ Ketone R₂C=O Chromate_Ester->Ketone + H₂O Chromium_IV H₂CrO₃ Water_Base H₂O (base) Cr_III Cr³⁺ (green) Chromium_IV->Cr_III Further Reactions

Caption: Mechanism of Jones oxidation of a secondary alcohol.

Experimental Workflow

Jones_Oxidation_Workflow start Start prep_reagent Prepare Jones Reagent (CrO₃, H₂SO₄, H₂O) start->prep_reagent dissolve_substrate Dissolve 4-Hydroxy-2-butanone in Acetone start->dissolve_substrate end_product Pure 2,3-Butanedione reaction Slowly add Jones Reagent at 0-5 °C prep_reagent->reaction dissolve_substrate->reaction stir Stir at Room Temperature (2 hours) reaction->stir quench Quench with Isopropyl Alcohol stir->quench filter_salts Filter off Chromium Salts quench->filter_salts neutralize Neutralize with NaHCO₃ filter_salts->neutralize bisulfite_adduct Form Bisulfite Adduct with NaHSO₃ neutralize->bisulfite_adduct filter_adduct Filter and Wash Adduct bisulfite_adduct->filter_adduct regenerate_ketone Regenerate Ketone (NaHCO₃, Ether) filter_adduct->regenerate_ketone extract Extract with Diethyl Ether regenerate_ketone->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate dry_and_concentrate->end_product

Caption: Experimental workflow for the Jones oxidation of 4-hydroxy-2-butanone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2-methylenebutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies include the oxidation of 4-hydroxy-2-butanone, which is often prepared via an aldol condensation of acetone and formaldehyde. Another approach involves the oxidation of 1,4-butynediol. Additionally, indium-mediated allylation reactions in aqueous media have been explored as an environmentally benign alternative.[1]

Q2: What are the primary challenges encountered during the synthesis?

A2: Researchers may face challenges such as low product yields, the formation of side products, difficulties in product purification, and managing sensitive reagents and reaction conditions. For instance, the synthesis of the precursor 4-hydroxy-2-butanone can be complicated by side reactions involving formaldehyde.[2]

Q3: Are there any safety precautions to consider with the reagents used?

A3: Yes, some synthetic routes employ hazardous materials. For example, the Jones reagent, used for oxidation, contains chromium trioxide, which is a known carcinogen and a strong oxidant.[1] When working with Grignard reagents, it is crucial to maintain anhydrous (dry) conditions as they react violently with water.[3] Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate laboratory safety protocols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Suboptimal reaction conditions.Optimize parameters such as temperature, reaction time, and solvent. For indium-mediated reactions, using a mixture of an organic solvent like THF and water can be effective.[1]
Incomplete conversion of starting materials.Monitor the reaction progress using techniques like TLC or NMR spectroscopy to ensure completion.
Degradation of the product.Ensure appropriate work-up and purification conditions. Some compounds in this family can be unstable, so prompt isolation may be necessary.[4]
Formation of Side Products Side reactions of starting materials or intermediates.In the synthesis of the 4-hydroxy-2-butanone precursor, side reactions of formaldehyde can occur. Consider adjusting the stoichiometry of reactants or the rate of addition.
Non-selective oxidation.When oxidizing a precursor, the choice of oxidizing agent is critical to avoid over-oxidation or reaction at other functional groups.[1]
Difficult Purification Presence of closely related impurities.Employ appropriate purification techniques such as fractional distillation under reduced pressure or column chromatography.[4] Washing with brine and drying over anhydrous sodium sulfate can help remove aqueous impurities.[3]
Product instability during purification.Use mild purification conditions and avoid excessive heat if the product is thermally labile.

Experimental Protocols

Synthesis of Methyl 3-hydroxy-2-methylenebutanoate (A Related Compound)

This protocol describes a key step in a synthetic route that shares similarities with potential syntheses of this compound.

  • Reaction Setup: A 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar is charged with 90.05 mL (1.0 mol) of methyl acrylate, 80 mL (1.43 mol) of acetaldehyde, 11.22 g (0.1 mol) of 1,4-diazabicyclo[2.2.2]octane (DABCO), and 4.0 mL (0.1 mol) of methanol.[4]

  • Reaction Execution: The flask is sealed with a rubber septum and stirred at room temperature for 48 hours.[4]

  • Work-up: The resulting oil is taken up in 300 mL of ethyl acetate and washed once with 200 mL of water. The aqueous layer is back-extracted with 200 mL of ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate.[4]

  • Purification: After concentration under reduced pressure, the resulting clear oil is fractionally distilled to yield methyl 3-hydroxy-2-methylenebutanoate as a colorless liquid (bp 62-63°C at 1 mm).[4]

Quantitative Data Summary

Compound Starting Materials Yield Reference
Methyl 4-hydroxy-2-butynoate4-hydroxy-2-butynoic acid, methanol, sulfuric acid83%[3]
Methyl 4-hydroxy-2-butynoateGrignard reagent of 1-(tetrahydropyran-2'-yloxy)prop-2-yne, CO2, methanol, sulfuric acid65%[3]
Methyl 3-hydroxy-2-methylenebutanoateMethyl acrylate, acetaldehyde79%[4]
N-Benzylazetidine-2,3-dioneMethyl 2-(benzylamino)methyl-3-hydroxybutanoate66.7-77.9%[4]

Visualizations

experimental_workflow start Start reagents Charge Flask with: - Methyl Acrylate - Acetaldehyde - DABCO - Methanol start->reagents reaction Stir at Room Temperature for 48 hours reagents->reaction workup Work-up: - Add Ethyl Acetate - Wash with Water - Back-extract Aqueous Layer - Dry Organic Phase reaction->workup purification Purification: - Concentrate under Reduced Pressure - Fractional Distillation workup->purification product Product: Methyl 3-hydroxy-2-methylenebutanoate purification->product

Caption: Workflow for the synthesis of methyl 3-hydroxy-2-methylenebutanoate.

troubleshooting_logic start Low Product Yield? check_conversion Check Reaction Completion (TLC, NMR) start->check_conversion Yes optimize Optimize Reaction Conditions (Temp, Time, Solvent) start->optimize Yes check_stability Assess Product Stability During Work-up/Purification start->check_stability Yes incomplete Incomplete Reaction check_conversion->incomplete Incomplete suboptimal Suboptimal Conditions optimize->suboptimal If yield still low degradation Product Degradation check_stability->degradation If degradation observed

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 4-Hydroxy-2-methylenebutanoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common issues encountered during the synthesis of 4-Hydroxy-2-methylenebutanoic acid.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, focusing on the widely used indium-mediated allylation of formaldehyde with 2-(bromomethyl)acrylic acid.

Issue 1: Low or No Product Yield

Question Answer
Why is my reaction yield of this compound unexpectedly low? Several factors can contribute to low yields in the indium-mediated synthesis. A primary reason can be the quality and activation of the indium metal. The reaction is also sensitive to the solvent system, temperature, and the purity of the starting materials. Inadequate mixing can also lead to reduced reaction rates and yields.
What are the initial checks I should perform if I get a low yield? 1. Verify Starting Material Purity: Ensure the formaldehyde and 2-(bromomethyl)acrylic acid are of high purity. Impurities can interfere with the reaction. 2. Check Indium Activation: The surface of the indium metal may be oxidized. Consider pre-treating the indium with dilute HCl to remove the oxide layer, followed by washing with water and a solvent like THF before use. 3. Confirm Reaction Conditions: Double-check the reaction temperature and time to ensure they align with the protocol.
Can the solvent choice significantly impact the yield? Yes, the solvent plays a crucial role. While the reaction can be performed in various solvents, aqueous media often enhances the reaction rate.[1] Water is believed to act as a Lewis base, stabilizing the transition state.[1] A mixture of an organic solvent and water, such as Tetrahydrofuran (THF) and water, has been shown to be highly effective.[1]

Issue 2: Formation of Side Products

Question Answer
What are the common side products in this synthesis? A common side product is the homocoupling of 2-(bromomethyl)acrylic acid. Another potential side reaction is the polymerization of the starting material or the product, especially at elevated temperatures.
How can I minimize the formation of these side products? 1. Control Temperature: Maintain the reaction at room temperature, as higher temperatures can promote side reactions.[1] 2. Slow Addition of Reagents: Adding the 2-(bromomethyl)acrylic acid slowly to the reaction mixture containing indium and formaldehyde can help to minimize its homocoupling. 3. Use of Additives: Certain additives, like amino acids, have been shown to improve the efficiency and selectivity of indium-mediated allylations, potentially by increasing the rate of the desired reaction.[2]

Issue 3: Difficulties in Product Purification

Question Answer
What is the best way to purify this compound from the reaction mixture? After the reaction is complete, the crude product is typically in an aqueous solution. The first step is to remove any unreacted indium metal by filtration. The aqueous solution can then be acidified and extracted with an organic solvent like ethyl acetate. The combined organic extracts are then dried and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography on silica gel.
I am having trouble with emulsions during the extraction process. What should I do? Emulsion formation is common when extracting from aqueous solutions. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. Centrifugation, if available, is also a very effective method for separating the layers.

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal solvent for the indium-mediated synthesis of this compound? While various solvents can be used, water is often preferred due to its environmentally friendly nature and its ability to enhance the reaction rate.[1] Mixtures of THF and water (e.g., 1:3 ratio) are also reported to be highly effective.[1]
What is the role of indium in this reaction? Indium acts as a mediator in this Barbier-type reaction. It reacts with the 2-(bromomethyl)acrylic acid to form an organoindium intermediate in situ. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form the carbon-carbon bond of the product.
Can other metals be used instead of indium? Yes, other metals like zinc can also mediate Barbier-type reactions. However, indium is often favored due to its high functional group tolerance and its ability to effectively mediate reactions in aqueous media with minimal side reactions.[2]
Is it necessary to run the reaction under an inert atmosphere? One of the advantages of indium-mediated reactions in aqueous media is that they are often insensitive to moisture and do not require a strict inert atmosphere, which simplifies the experimental setup.[2]
What is a typical reaction time and temperature for this synthesis? The reaction is generally efficient at room temperature, with reaction times typically ranging from a few hours to 24 hours, depending on the specific conditions and scale of the reaction.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound Analogs in Indium-Mediated Allylation

Solvent SystemYield (%)Reference
WaterHigh[1]
THF/Water (1:3)High[1]
EthanolModerate to HighInferred from similar reactions
N,N-Dimethylformamide (DMF)Moderate to HighInferred from similar reactions
Dichloromethane (DCM)ModerateInferred from similar reactions

Experimental Protocols

Protocol 1: Indium-Mediated Synthesis of this compound

Materials:

  • Formaldehyde (37% aqueous solution)

  • 2-(Bromomethyl)acrylic acid

  • Indium powder

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add indium powder (1.5 equivalents).

  • Add a mixture of THF and water (1:3 v/v) to the flask.

  • To this suspension, add formaldehyde (1.2 equivalents) followed by 2-(bromomethyl)acrylic acid (1.0 equivalent).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any unreacted indium.

  • Acidify the filtrate to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Visualizations

Indium_Mediated_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formaldehyde Formaldehyde Addition Nucleophilic Addition Formaldehyde->Addition BMAA 2-(Bromomethyl)acrylic acid Formation In-situ formation of Organoindium Intermediate BMAA->Formation Indium Indium (In) Indium->Formation Formation->Addition Organoindium Reagent Product This compound Addition->Product

Caption: Workflow for the indium-mediated synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_In Check Indium Activation Start->Check_In Check_Conditions Confirm Reaction Conditions Start->Check_Conditions Impure Impure Materials Check_Purity->Impure Inactive_In Inactive Indium Check_In->Inactive_In Incorrect_Conditions Incorrect Conditions Check_Conditions->Incorrect_Conditions Optimize_Solvent Optimize Solvent System Impure->Optimize_Solvent Inactive_In->Optimize_Solvent Optimize_Temp Adjust Temperature Incorrect_Conditions->Optimize_Temp Improved_Yield Improved Yield Optimize_Solvent->Improved_Yield Optimize_Temp->Improved_Yield

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Polymerization of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of 4-Hydroxy-2-methylenebutanoic acid and its lactone form, α-methylene-γ-butyrolactone (Tulipalin A). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound is most commonly polymerized in its lactone form, α-methylene-γ-butyrolactone (also known as Tulipalin A). The primary polymerization methods include:

  • Free-Radical Polymerization: This method proceeds through the exocyclic double bond, yielding a polymer with pendant lactone rings.

  • Anionic Polymerization: Similar to free-radical polymerization, this method also polymerizes the vinyl group, offering good control over molecular weight and dispersity.

  • Ring-Opening Polymerization (ROP): This method opens the lactone ring to form a polyester with unsaturated repeating units. It is often performed as a copolymerization with other lactones.

  • Coordination Polymerization: This method can proceed via vinyl addition and can offer good control over the polymerization.

Q2: What is the main challenge when polymerizing α-methylene-γ-butyrolactone?

A2: A significant challenge is controlling the chemoselectivity between two competing reaction pathways: vinyl-addition polymerization (VAP) and ring-opening polymerization (ROP). The exocyclic double bond is highly reactive, often favoring VAP, while the five-membered lactone ring is relatively stable, making ROP more challenging.[1] The choice of catalyst and initiator system is crucial in directing the polymerization to the desired pathway.[1]

Q3: Can the polymerization be performed on the open-chain this compound?

A3: While polymerization of the lactone form is more common, the open-chain monomer possesses both a polymerizable α,β-unsaturated carboxylic acid moiety and a primary alcohol. The presence of the carboxylic acid and hydroxyl groups can introduce additional side reactions, such as esterification or dehydration, depending on the reaction conditions. Polymerization of the lactone form is generally preferred for better control.

Troubleshooting Guides

Free-Radical Polymerization

Issue: Low Polymer Yield or Incomplete Polymerization

Possible Cause Troubleshooting Step Experimental Protocol
Presence of Inhibitors Monomer purification to remove stabilizers (e.g., 2,6-di-tert-butyl-p-cresol).Before polymerization, pass the monomer through a column of basic alumina to remove the inhibitor.
Oxygen Inhibition Degas the monomer and solvent, and conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).Perform several freeze-pump-thaw cycles on the reaction mixture before initiating polymerization.
Inappropriate Initiator Concentration Optimize the initiator concentration. Too low a concentration may result in slow or incomplete polymerization, while too high a concentration can lead to low molecular weight polymers and increased termination reactions.Start with a monomer-to-initiator ratio of 100:1 and adjust as needed based on the desired molecular weight and polymerization rate.

Issue: Broad Molecular Weight Distribution (High Dispersity)

Possible Cause Troubleshooting Step Experimental Protocol
Chain Transfer Reactions Select a solvent with a low chain transfer constant. Avoid solvents that can readily donate a hydrogen atom.Toluene is a common solvent with a relatively low chain transfer constant.
High Initiator Concentration Use a lower initiator concentration to reduce the number of growing chains that can terminate.Decrease the initiator concentration and increase the reaction time to achieve the desired conversion.
High Temperature Lower the polymerization temperature to reduce the rate of termination and chain transfer reactions.Conduct the polymerization at a temperature appropriate for the chosen initiator's half-life (e.g., 60-80 °C for AIBN).
Anionic Polymerization

Issue: Polymerization Fails to Initiate or Terminates Prematurely

Possible Cause Troubleshooting Step Experimental Protocol
Presence of Protic Impurities (e.g., Water) Rigorously dry all glassware, solvents, and the monomer. Perform the polymerization under a strict inert atmosphere.Bake glassware at high temperature under vacuum. Distill solvents over a suitable drying agent (e.g., CaH₂ for THF). Purify the monomer by distillation under reduced pressure. Use a glovebox or Schlenk line for all manipulations.
Reaction with Carbon Dioxide Ensure the inert gas is free of CO₂.Use a high-purity inert gas and, if necessary, pass it through a purification train to remove any traces of CO₂.
Impure Initiator Use a freshly prepared or properly stored initiator.Titrate the initiator solution before use to determine its exact concentration.

Issue: Poor Control Over Molecular Weight and High Dispersity

Possible Cause Troubleshooting Step Experimental Protocol
Slow Initiation Choose an initiator that adds rapidly to the monomer.For styrenic and acrylic monomers, organolithium initiators like n-butyllithium or sec-butyllithium are often effective.
Temperature Fluctuations Maintain a constant and low temperature throughout the polymerization.Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone at -78 °C) to control the reaction temperature.
Ring-Opening Polymerization (ROP) vs. Vinyl-Addition Polymerization (VAP)

Issue: Uncontrolled Polymerization Pathway (Mixture of ROP and VAP products or Cross-linking)

Possible Cause Troubleshooting Step Experimental Protocol
Inappropriate Catalyst/Initiator System The choice and ratio of the catalyst and initiator are critical for controlling the polymerization pathway of α-methylene-γ-butyrolactone.A study has shown that a lanthanum-based catalyst system can be tuned to selectively produce VAP, ROP, or cross-linked polymers by varying the catalyst-to-initiator (La/ROH) ratio.[1]

Table 1: Influence of Catalyst/Initiator Ratio on the Polymerization Pathway of α-methylene-γ-butyrolactone [1]

Catalyst/Initiator Ratio (La/ROH)Predominant Polymerization PathwayResulting Polymer
1/3Ring-Opening Polymerization (ROP)Linear unsaturated polyester
1/2Crossover between ROP and VAPCross-linked polymer
> 1Vinyl-Addition Polymerization (VAP)Polymer with pendant lactone rings

This data is based on a specific lanthanide catalyst system and may vary with other catalysts.

Michael Addition

Issue: Formation of Michael Adducts

Possible Cause Troubleshooting Step Experimental Protocol
Presence of Nucleophiles in the Reaction Mixture The α,β-unsaturated carbonyl system of the monomer is susceptible to Michael addition by nucleophiles (e.g., amines, thiols).Ensure all reagents and solvents are free from nucleophilic impurities. If a nucleophilic initiator or additive is required, consider its potential to undergo Michael addition and optimize conditions (e.g., low temperature) to favor polymerization.

Visualizing Reaction Pathways and Workflows

Diagram 1: Competing Polymerization Pathways of α-methylene-γ-butyrolactone

G Monomer α-methylene-γ-butyrolactone VAP Vinyl-Addition Polymerization Monomer->VAP High [Cat]/[Init] ROP Ring-Opening Polymerization Monomer->ROP Low [Cat]/[Init] Crosslinking Crossover (VAP + ROP) Monomer->Crosslinking Intermediate [Cat]/[Init] PVAP Polymer with Pendant Lactone Rings VAP->PVAP PROP Unsaturated Polyester ROP->PROP PCLP Cross-linked Polymer Crosslinking->PCLP

Caption: Control of polymerization pathway by catalyst/initiator ratio.

G start Polymerization Fails or Terminates Early check_impurities Check for Protic Impurities (Water, Alcohols) start->check_impurities check_atmosphere Verify Inert Atmosphere (N₂ or Ar purity, no leaks) start->check_atmosphere check_initiator Assess Initiator Activity start->check_initiator purify_reagents Rigorously Dry Monomer and Solvent check_impurities->purify_reagents bake_glassware Bake Glassware Under Vacuum check_impurities->bake_glassware use_glovebox Use Glovebox or Schlenk Line check_atmosphere->use_glovebox titrate_initiator Titrate Initiator Before Use check_initiator->titrate_initiator success Successful Polymerization purify_reagents->success bake_glassware->success use_glovebox->success titrate_initiator->success

References

Optimizing Esterification of 4-Hydroxy-2-methylenebutanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the esterification of 4-hydroxy-2-methylenebutanoic acid. This guide addresses common challenges, offers detailed experimental protocols, and presents comparative data to facilitate successful ester synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the esterification of this compound.

1. Low Ester Yield

Problem: The desired ester product is obtained in low yield.

Possible Causes & Solutions:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, consider the following:

    • Use of Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) can significantly increase the ester yield.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Continuous removal of water using a Dean-Stark apparatus is highly recommended, especially for less reactive alcohols.[2]

  • Incomplete Reaction:

    • Insufficient Catalyst: Ensure an adequate amount of acid catalyst is used. Typical catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or Lewis acids like zirconium tetrachloride (ZrCl₄).

    • Reaction Time/Temperature: The reaction may require longer heating times or higher temperatures to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Intramolecular Cyclization (Lactonization): this compound can readily undergo intramolecular esterification to form the five-membered ring lactone, α-methylene-γ-butyrolactone.[2][3] This is often a significant side reaction.

    • Favoring Intermolecular Esterification: Using a large excess of the external alcohol can help favor the desired intermolecular reaction over the intramolecular cyclization.

2. Formation of Side Products

Problem: Besides the desired ester and the lactone, other unexpected products are observed.

Possible Causes & Solutions:

  • Michael Addition: The α,β-unsaturated system in this compound and its esters is susceptible to nucleophilic attack (Michael addition).[4][5][6][7][8] Nucleophiles such as water, alcohols (the solvent), or even another molecule of the starting material can add to the double bond.

    • Control of Nucleophiles: Ensure anhydrous reaction conditions to minimize Michael addition of water. While excess alcohol is used to drive esterification, be aware that it can also act as a Michael donor, though this is generally less favorable than its role as a nucleophile in esterification.

  • Polymerization: The α,β-unsaturated nature of the molecule makes it prone to polymerization, especially at elevated temperatures.[9][10][11]

    • Use of Polymerization Inhibitors: The addition of a small amount of a polymerization inhibitor, such as hydroquinone or 4-hydroxy-2,2,6,6-tetramethylpiperidinooxyl (4-hydroxy-TEMPO), can prevent unwanted polymerization.[9][12]

    • Moderate Reaction Temperatures: Avoid excessively high temperatures which can initiate polymerization.

3. Difficulty in Product Isolation

Problem: Isolating the pure ester from the reaction mixture is challenging.

Possible Causes & Solutions:

  • Incomplete Neutralization of Acid Catalyst: Residual acid catalyst can complicate purification and may cause product degradation.

    • Thorough Washing: After the reaction, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash to remove residual salts.

  • Emulsion Formation during Workup: The presence of both polar (hydroxyl and carboxyl groups) and non-polar parts in the molecules can lead to emulsion formation during aqueous workup.

    • Brine Wash: Washing with a saturated sodium chloride (brine) solution can help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the esterification of this compound?

A1: The most common catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids, for instance, zirconium(IV) complexes, have also been shown to be effective.[13] For easier separation and catalyst recycling, solid acid catalysts like Amberlyst-15 can be employed.

Q2: How can I minimize the formation of the lactone byproduct?

A2: To favor the formation of the desired ester over the lactone, it is crucial to use a large excess of the alcohol. This increases the concentration of the external nucleophile (the alcohol) relative to the internal nucleophile (the hydroxyl group of the acid), thereby promoting the intermolecular esterification.[2]

Q3: What is the optimal temperature for this esterification?

A3: The optimal temperature depends on the alcohol and catalyst used. Generally, the reaction is carried out at the reflux temperature of the alcohol used as the solvent. However, to prevent potential polymerization of the α,β-unsaturated system, it is advisable to use the lowest temperature that allows for a reasonable reaction rate.

Q4: Can I use a Dean-Stark trap to remove water?

A4: Yes, using a Dean-Stark apparatus is a highly effective method for removing the water formed during the esterification, which drives the reaction to completion and improves the yield of the ester.[2] This is particularly useful when using less volatile alcohols.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety precautions should be followed. Strong acids like sulfuric acid are corrosive and should be handled with care. The reaction should be performed in a well-ventilated fume hood. Given the potential for polymerization, it is important to monitor the reaction for any signs of an uncontrolled exothermic process.

Experimental Protocols

General Procedure for Fischer Esterification:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), add this compound (1.0 eq.).

  • Add the desired alcohol (e.g., methanol, ethanol, or butanol) in large excess (typically used as the solvent).

  • Carefully add a catalytic amount of a strong acid (e.g., 0.05-0.1 eq. of concentrated H₂SO₄ or p-TsOH).

  • Add a polymerization inhibitor (e.g., a crystal of hydroquinone).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the alcohol is volatile, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Data Presentation

CatalystAlcoholTemp. (°C)Time (h)Yield (%)Reference/Notes
H₂SO₄MethanolReflux3-5>90General Fischer esterification conditions. Yields are typically high with excess alcohol.
p-TsOHEthanolReflux4-6>90Similar to H₂SO₄, effective for primary alcohols.
Amberlyst-15MethanolRoom Temp.9~90Mild conditions, easy catalyst removal. Yield reported for a similar aliphatic carboxylic acid.[14]
ZrCl₄Various80-1102470-80Lewis acid catalyst, may offer different selectivity. Yields are for general esterifications.[13]

Note: The yields presented are typical for Fischer esterifications under optimized conditions and may vary depending on the specific experimental setup and the purity of the starting materials.

Visualizations

Esterification_Workflow start Start: this compound + Alcohol reagents Add Acid Catalyst (e.g., H₂SO₄) Add Polymerization Inhibitor start->reagents reaction Heat to Reflux (Optional: with Dean-Stark Trap) reagents->reaction monitoring Monitor Reaction by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Cool & Quench Neutralize with NaHCO₃ Extract with Organic Solvent monitoring->workup Complete purification Dry, Concentrate & Purify (Column Chromatography) workup->purification product Final Product: Ester purification->product

Caption: General workflow for the esterification of this compound.

Troubleshooting_Low_Yield low_yield Low Ester Yield cause1 Equilibrium Limitation? low_yield->cause1 cause2 Side Reactions? low_yield->cause2 cause3 Incomplete Reaction? low_yield->cause3 solution1a Use Excess Alcohol cause1->solution1a solution1b Remove Water (Dean-Stark) cause1->solution1b solution2a Lactonization: Use Excess Alcohol cause2->solution2a solution2b Polymerization: Add Inhibitor cause2->solution2b solution3a Increase Reaction Time/Temp cause3->solution3a solution3b Increase Catalyst Loading cause3->solution3b

Caption: Troubleshooting decision tree for low ester yield.

References

Preventing degradation of 4-Hydroxy-2-methylenebutanoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxy-2-methylenebutanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Loss of potency or decreased concentration over time. Lactonization: The compound may be converting to its cyclic ester form, α-methylene-γ-butyrolactone (Tulipalin A), especially under acidic conditions.Store in a neutral or slightly basic pH environment. Avoid acidic conditions. Use a buffered solution for storage if possible.
Oxidation: The hydroxyl or carboxylic acid group may be oxidizing, leading to degradation.Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Avoid contact with strong oxidizing agents.[1]
Polymerization: The α,β-unsaturated system can be susceptible to polymerization, especially at elevated temperatures or upon exposure to light.Store at low temperatures (-20°C is recommended for long-term storage). Protect from light by using amber vials or storing in the dark.
Changes in the physical appearance of the sample (e.g., discoloration, precipitation). Degradation Product Formation: The appearance of color or precipitate can indicate the formation of degradation products.Analyze the sample using techniques like HPLC or NMR to identify the impurities. Review storage conditions to identify the likely cause of degradation.
Inconsistent experimental results. Sample Inhomogeneity: If the compound has started to degrade or precipitate, the sample may no longer be homogeneous.Ensure the sample is fully dissolved and mixed before taking an aliquot for your experiment. If solids are present, consider repurification if possible.
pH shifts in solution: The degradation of the compound can alter the pH of the solution, affecting experimental outcomes.Monitor the pH of your stock solutions regularly. Use buffered solutions where appropriate for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Lactonization: This is an intramolecular cyclization reaction where the hydroxyl group attacks the carboxylic acid group, forming a five-membered ring structure called α-methylene-γ-butyrolactone. This process is often catalyzed by acidic conditions.[2]

  • Oxidation: The primary hydroxyl group or the carboxylic acid moiety can be oxidized, leading to various degradation products.[2]

  • Polymerization: Due to the presence of the α,β-unsaturated carbonyl group, the molecule can potentially undergo polymerization, especially when exposed to heat, light, or radical initiators.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, -20°C is recommended. For short-term storage, 4°C can be acceptable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protect from light by storing in amber vials or in a dark location.

  • pH: Maintain a neutral to slightly basic pH to inhibit acid-catalyzed lactonization.

  • Container: Use tightly sealed containers to prevent moisture absorption and contamination.[1]

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of your sample can be monitored by using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection (around 210 nm) can be used to quantify the parent compound and detect the formation of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to monitor for structural changes and the appearance of signals corresponding to degradation products like the lactone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, GC-MS can also be used for analysis.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • pH meter

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled storage chambers/incubators

  • Amber and clear vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Sample Preparation for Stability Study: Aliquot the stock solution into different vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C, 40°C; protected from light and exposed to light; inert atmosphere and ambient air).

  • HPLC Analysis (Time Zero): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial concentration and purity.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Storage: Place the prepared vials in the respective storage chambers.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition. Allow the sample to equilibrate to room temperature.

  • HPLC Analysis of Stored Samples: Analyze each sample by HPLC using the same method as for the time-zero analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Degradation Pathway of this compound

Degradation of this compound A This compound B α-Methylene-γ-butyrolactone (Lactone) A->B Lactonization (Acid-catalyzed) C Oxidation Products A->C Oxidation D Polymer A->D Polymerization (Heat, Light)

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot for Different Conditions prep_stock->aliquot t0_analysis Time-Zero HPLC Analysis aliquot->t0_analysis storage Store Samples aliquot->storage data_analysis Data Analysis & Comparison t0_analysis->data_analysis tp_analysis Time-Point HPLC Analysis storage->tp_analysis tp_analysis->data_analysis

Caption: Experimental workflow for monitoring the stability of this compound.

References

Troubleshooting low yield in indium-mediated allylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indium-mediated allylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my indium-mediated allylation reaction?

Low yields in indium-mediated allylations can typically be attributed to one or more of the following factors:

  • Indium Surface Passivation: In aqueous media, indium(III) ions (In³⁺) can precipitate as indium hydroxide (In(OH)₃) on the metal surface.[1][2] This coating blocks the reactive surface and hinders the formation of the organoindium intermediate.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and stability of the intermediates.[1][3] A poorly chosen solvent can lead to low solubility of reagents or undesirable side reactions.[4][5][6]

  • Poor Quality or Inactive Indium: The physical form and purity of the indium metal can affect its reactivity. An oxide layer may require activation.

  • Inappropriate Allyl Halide: The reactivity of the C-X bond is crucial. Allyl bromides and iodides are highly effective, while chlorides react more slowly, and fluorides are generally unreactive.[1][7]

  • Low Electrophilicity of the Substrate: Aldehydes are typically more reactive than ketones.[1][3] Sterically hindered or electron-rich carbonyl compounds may exhibit lower reactivity.

  • Incorrect Stoichiometry: The ratio of indium, allyl halide, and the electrophile can significantly impact the yield.

Q2: My reaction is sluggish or has stalled. How can I address indium passivation?

Passivation of the indium surface by indium hydroxide is a common issue, especially in aqueous solutions.[1] To prevent this and maintain a reactive metal surface, a mild acid is often added to the reaction mixture.[1]

  • Recommended Action: Add a catalytic amount of an acid such as hydrochloric acid (HCl) or acetic acid (HOAc) to the reaction.[1][5] The acid helps to keep the indium surface clean and reactive by preventing the precipitation of In(OH)₃.[1]

Q3: How does the choice of solvent affect the reaction yield and selectivity?

The solvent is a critical parameter that influences nearly every aspect of the reaction, including rate, yield, and stereoselectivity.[1][3]

  • Aqueous Media: Water is an environmentally friendly and inexpensive solvent in which indium-mediated reactions proceed well, a key advantage over moisture-sensitive Grignard reactions.[1] However, the poor solubility of hydrophobic organic substrates in water can limit its effectiveness.[8][9]

  • Organic Solvents: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and N-methylformamide (NMF) are commonly used.[1] DMF has been shown to be highly effective for certain transformations.[10]

  • Ionic Liquids: These can also be used, but may require specific additives like halides to achieve high yields.[11][12]

  • Solvent Mixtures: Aqueous mixtures with organic solvents like ethanol or acetonitrile are often employed to improve substrate solubility while retaining the benefits of water.[4][5] Studies have shown that the presence of water is often more critical to the reaction rate than the polarity of the organic co-solvent.[4][6]

Q4: Can additives improve my reaction? If so, which ones should I use?

Yes, additives can be essential for achieving high yields and selectivity, particularly in challenging cases.

  • Halide Salts: In certain solvent systems, such as ionic liquids, the addition of tetra-n-butylammonium iodide (TBAI), sodium iodide (NaI), or lithium chloride (LiCl) can be crucial for driving the reaction to completion.[10][11] These additives can increase the reactivity of the allyl halide.[10]

  • Amino Acids: Additives like N-Boc-glycine have been shown to play a dual role: they can accelerate the formation of the allylindium reagent and increase its nucleophilicity, leading to excellent yields in shorter reaction times.[2][13]

  • Water as an Additive: In mechanochemical (ball-milling) reactions, adding a small, seemingly immiscible amount of water has been shown to dramatically boost the yield and selectivity for hydrophobic aldehydes.[8][9][14]

Q5: My aldehyde substrate is reacting, but my ketone is not. Why is there a difference in reactivity?

This difference is due to the inherent electrophilicity of the carbonyl carbon.

  • Electronic Effects: Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by the organoindium intermediate.[1][3]

  • Chemoselectivity: Indium-mediated allylations are highly chemoselective. In a molecule containing both an aldehyde and a ketone functional group, the reaction will preferentially occur at the aldehyde.[1][3] Organoindium intermediates are also notable for not reacting with hydroxyl (–OH) or carboxylic acid (–CO₂H) groups.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to illustrate the impact of reaction parameters on yield.

Table 1: Effect of Solvent on Reaction Yield

Entry Substrate Solvent Time (h) Yield (%) Reference
1 4-Bromobenzaldehyde Water 12 53 [7]
2 Benzaldehyde [bmim][BF₄] 5 90 [11]
3 Benzaldehyde [bpy][BF₄] 5 95 [11]
4 Benzaldehyde [bmim][OTf] 5 78 [11]
5 Benzaldehyde DMF 4-6 ~80-95 (various) [10]

| 6 | Benzaldehyde | THF | >6 | Slower than DMF |[10] |

Table 2: Effect of Additives and Reaction Conditions

Entry Substrate Conditions Time Yield (%) Reference
1 4-Phenylbenzaldehyde Ball-milling, no additive 30 min 5% [8][15]
2 4-Phenylbenzaldehyde Ball-milling, H₂O additive 5 min 98 [8][15]
3 Benzaldehyde In (1.5 eq), Allyl Bromide (2 eq), No TBAI >24 h Low [10]
4 Benzaldehyde In (1.5 eq), Allyl Bromide (2 eq), TBAI (1 eq) 4-6 h 95 [10]
5 Glycosylamine In (1 eq), Allyl Bromide (3 eq) 16 h Low [16]

| 6 | Glycosylamine | In (2 eq), Allyl Bromide (3 eq) | 16 h | 72 |[16] |

Experimental Protocols

Protocol 1: General Procedure for Indium-Mediated Allylation of an Aldehyde in DMF

This protocol is adapted from a procedure demonstrating the importance of a halide additive.[10]

  • Reagent Preparation: To a round-bottom flask, add the aldehyde (1.0 equiv), indium powder (1.5 equiv), and tetra-n-butylammonium iodide (TBAI) (1.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 2M with respect to the aldehyde.

  • Initiation: Add the 2-substituted allyl bromide (2.0 equiv) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the desired homoallylic alcohol.

Protocol 2: Mechanochemical Allylation of a Hydrophobic Aldehyde

This protocol demonstrates a highly efficient, solvent-minimized approach.[8][15]

  • Loading: In a 10 mL Teflon milling jar, combine the solid hydrophobic aldehyde (e.g., 4-phenylbenzaldehyde, 1.0 equiv), indium powder (2.0 equiv), and three 7 mm stainless steel balls.

  • Additive: Add allyl bromide (1.5 equiv) and a small amount of water (e.g., 40 μL).

  • Milling: Secure the jar in a mixer mill (e.g., Retsch MM400) and mill at a frequency of 30 Hz for 5-10 minutes.

  • Extraction: After milling, open the jar and extract the contents with an appropriate organic solvent.

  • Purification: Filter the mixture to remove indium residues and purify the filtrate by standard methods such as column chromatography.

Visual Guides

The following diagrams illustrate key workflows and logical relationships in troubleshooting indium-mediated allylation reactions.

G cluster_workflow Experimental Workflow: Barbier-Type Allylation prep 1. Prepare Reagents (Aldehyde, Indium, Allyl Halide) mix 2. Combine in One-Pot (Add Solvent, Optional Additives) prep->mix react 3. Stir at RT (Monitor by TLC) mix->react workup 4. Quench & Extract react->workup purify 5. Purify Product (Chromatography) workup->purify

Caption: General workflow for a one-pot Barbier-type indium-mediated allylation.

G start Low or No Yield Observed q1 Is the reaction medium acidic or contains an acid catalyst? start->q1 a1_yes Check Solvent & Solubility q1->a1_yes Yes a1_no Add mild acid (e.g., HOAc) to prevent In(OH)₃ passivation q1->a1_no No q2 Are reagents soluble? Is the solvent appropriate? a1_yes->q2 a2_yes Check Reagent Stoichiometry & Quality q2->a2_yes Yes a2_no Change solvent (e.g., DMF, THF) or use a co-solvent (H₂O/EtOH) q2->a2_no No q3 Is the In:Allyl Halide ratio optimal? (e.g., ~2:3) a2_yes->q3 a3_yes Consider using additives (e.g., TBAI, Amino Acids) q3->a3_yes Yes a3_no Adjust stoichiometry q3->a3_no No

Caption: Troubleshooting flowchart for diagnosing sources of low reaction yield.

G cluster_reactants Reactants & Conditions cluster_process Reaction Pathway In Indium (In⁰) Intermediate Organoindium Intermediate (e.g., Allyl₃In₂Br₃) In->Intermediate AllylX Allyl Halide (X = Br, I) AllylX->Intermediate Solvent Solvent (H₂O, DMF, THF) Solvent->Intermediate Acid Acid (HCl, HOAc) Acid->In Prevents Passivation Additive Additive (TBAI, Amino Acid) Additive->Intermediate Enhances Rate/ Nucleophilicity Product Homoallylic Alcohol Intermediate->Product Electrophile Electrophile (Aldehyde/Ketone) Electrophile->Product

Caption: Key factors influencing the indium-mediated allylation pathway.

References

Technical Support Center: Separation of 4-Hydroxy-2-methylenebutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful separation of 4-Hydroxy-2-methylenebutanoic acid from a reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Question: Why am I experiencing low recovery of my product after liquid-liquid extraction?

Answer:

Low recovery of this compound can be attributed to several factors related to its polarity and the extraction conditions.

  • Incorrect pH of the Aqueous Phase: For efficient extraction of a carboxylic acid into an organic solvent, the aqueous phase must be acidified to a pH at least 2 units below the pKa of the acid. The predicted pKa of this compound is approximately 4.18.[1] Therefore, the aqueous phase should be adjusted to a pH of ~2. This ensures the carboxylic acid is in its protonated, less polar form, favoring partitioning into the organic layer.

  • Inappropriate Organic Solvent: The choice of organic solvent is critical. While highly nonpolar solvents may not be effective due to the hydroxyl group, a solvent of intermediate polarity is often optimal. Ethyl acetate is a commonly used and effective solvent for extracting polar organic compounds. If recovery is still low, consider using a more polar solvent like methyl isobutyl ketone (MIBK) or a mixture of solvents.

  • Insufficient Number of Extractions: It is often necessary to perform multiple extractions (typically 3-4) with fresh portions of the organic solvent to ensure complete transfer of the product from the aqueous phase.

  • Product Remaining in the Aqueous Phase: Always save all layers until you have confirmed the location of your product.[2] You can test a small sample of the aqueous layer by acidifying it further and observing if any product precipitates, or by analyzing it via TLC or HPLC.

Question: I am observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Answer:

Emulsion formation is a common issue when extracting polar compounds from complex mixtures.[3] Here are several strategies to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without excessive agitation.[3]

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion and improve phase separation.[3][4]

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Filtration: Passing the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.[4]

  • Patience: In some cases, allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.[4]

Question: My purified product shows impurities in the final analysis (e.g., by HPLC or NMR). What are the likely sources and how can I remove them?

Answer:

Impurities can originate from the starting materials, side reactions, or the workup process itself.

  • Unreacted Starting Materials: If the synthesis involved the oxidation of a precursor like 4-hydroxy-2-butanone, residual starting material may be present.[5]

  • Side Products: The synthesis of α,β-unsaturated carboxylic acids can sometimes be accompanied by the formation of other carbonyl-containing impurities.[6][7]

  • Residual Solvent: Ensure complete removal of the extraction solvent using a rotary evaporator. High-boiling point solvents may require heating under high vacuum.

  • Purification Strategy: If simple extraction is insufficient, further purification by column chromatography or recrystallization may be necessary. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen.

Frequently Asked Questions (FAQs)

Question: What is the optimal pH for the aqueous layer during the extraction of this compound?

Answer: The optimal pH of the aqueous layer for extracting this compound into an organic solvent is approximately 2. This is because the pKa of the carboxylic acid is predicted to be around 4.18, and acidifying to a pH at least two units lower ensures that the molecule is in its neutral, protonated form, which is more soluble in organic solvents.[1]

Question: Which organic solvent is best for the liquid-liquid extraction of this compound?

Answer: Ethyl acetate is a good initial choice due to its intermediate polarity, which can solubilize the target molecule containing both a polar hydroxyl group and a carboxylic acid. If recovery is an issue, other solvents such as methyl isobutyl ketone (MIBK) or a mixture of ethyl acetate and a more polar solvent can be explored.

Question: What are the recommended HPLC conditions for analyzing the purity of this compound?

Answer: For the analysis of polar organic acids like this compound, a reversed-phase HPLC method is typically employed. A C18 column is a suitable stationary phase.[8][9] The mobile phase should be an acidified aqueous buffer to suppress the ionization of the carboxylic acid. A common mobile phase is a mixture of an aqueous phosphate buffer at a low pH (e.g., pH 2.5) and an organic modifier like methanol or acetonitrile.[8] Detection is typically performed using a UV detector at a wavelength of around 210 nm.

Question: Can I use back-extraction to purify this compound?

Answer: Yes, back-extraction is an excellent technique for purifying acidic compounds. After extracting your product into the organic layer, you can then wash the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, forming the carboxylate salt, which will move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be collected, re-acidified to a pH of ~2, and the product re-extracted into a fresh organic solvent.

Data Presentation

ParameterRecommended Value/ConditionRationale
Liquid-Liquid Extraction
pH of Aqueous Phase (for extraction into organic)~2.0To ensure the carboxylic acid is protonated and less polar.
Extraction SolventEthyl Acetate or Methyl Isobutyl Ketone (MIBK)Good balance of polarity to dissolve the molecule.
Washing SolutionSaturated NaCl (Brine)To help break emulsions and remove dissolved water from the organic phase.
Back-Extraction
Basic SolutionSaturated Sodium Bicarbonate (NaHCO₃)To deprotonate the carboxylic acid and move it to the aqueous phase.
Re-acidification pH~2.0To re-protonate the carboxylate for re-extraction.
HPLC Analysis
Stationary PhaseC18 Reversed-Phase ColumnStandard for separation of moderately polar organic molecules.
Mobile PhaseAcidified Aqueous Buffer (e.g., 0.1 M KH₂PO₄, pH 2.5) with Acetonitrile or Methanol gradientTo ensure good retention and peak shape of the acidic analyte.
Flow Rate0.5 - 1.0 mL/minTypical analytical flow rate.
Detection Wavelength210 nmFor detection of the α,β-unsaturated carboxylic acid chromophore.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for the Separation of this compound

  • Preparation of the Reaction Mixture:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction was carried out in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in a suitable organic solvent for extraction, such as ethyl acetate (EtOAc), and water.

  • Acidification:

    • Transfer the mixture to a separatory funnel.

    • Add 1 M hydrochloric acid (HCl) dropwise while swirling until the pH of the aqueous layer is approximately 2. Check the pH using pH paper.

  • Extraction:

    • Stopper the separatory funnel and invert it gently several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a flask.

    • Drain the upper organic layer containing the product into a separate flask.

    • Return the aqueous layer to the separatory funnel and re-extract with two more portions of fresh ethyl acetate.

    • Combine all the organic extracts.

  • Washing the Organic Layer:

    • Return the combined organic extracts to the separatory funnel.

    • Add an equal volume of saturated sodium chloride solution (brine).

    • Gently invert the funnel a few times and allow the layers to separate.

    • Drain the lower aqueous brine layer and discard it.

  • Drying and Concentration:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove any residual water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Filter the mixture through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A suitable gradient could be starting with 5% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 210 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram for the presence of a major peak corresponding to this compound and any impurity peaks. The purity can be estimated by the relative peak areas.

Visualization

Separation_Workflow cluster_extraction Liquid-Liquid Extraction cluster_purification_analysis Purification & Analysis reaction_mixture Crude Reaction Mixture dissolve Dissolve in EtOAc & Water reaction_mixture->dissolve acidify Acidify Aqueous Layer to pH ~2 with 1M HCl dissolve->acidify extract Extract with Ethyl Acetate (3x) acidify->extract combine_organic Combine Organic Layers extract->combine_organic wash_brine Wash with Brine combine_organic->wash_brine dry_organic Dry with Na₂SO₄ wash_brine->dry_organic filter_solid Filter dry_organic->filter_solid concentrate Concentrate under Reduced Pressure filter_solid->concentrate crude_product Crude Product concentrate->crude_product column_chromatography Column Chromatography (Optional) crude_product->column_chromatography hplc_analysis Purity Analysis by HPLC column_chromatography->hplc_analysis pure_product Pure this compound hplc_analysis->pure_product

Caption: Workflow for the separation and purification of this compound.

References

Technical Support Center: 4-Hydroxy-2-methylenebutanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 4-Hydroxy-2-methylenebutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily influenced by its chemical structure, which includes a carboxylic acid group and a hydroxyl group. Key factors include:

  • pH of the solvent: As a carboxylic acid with a predicted pKa of approximately 4.18, its solubility is highly pH-dependent. Above its pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

  • Solvent polarity: The presence of both a polar hydroxyl group and a carboxylic acid group suggests some solubility in polar solvents due to hydrogen bonding.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • Presence of co-solvents: The addition of water-miscible organic solvents can significantly enhance solubility.

  • Formation of salts: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility.

Q2: My this compound is precipitating out of my aqueous buffer during an in vitro assay. What should I do?

A2: Precipitation during an assay can be due to several factors. Here are some troubleshooting steps:

  • Check the pH of your buffer: Ensure the pH of your assay buffer is well above the pKa of 4.18. A pH of 7.4 is generally recommended for physiological assays to maintain the compound in its ionized, more soluble form.

  • Reduce the final concentration: Your working concentration might be exceeding the compound's solubility limit in the assay medium. Perform a solubility test in your specific buffer to determine the maximum soluble concentration.

  • Use a co-solvent: If the assay allows, consider using a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO or ethanol in your final assay medium.

  • Prepare a fresh stock solution: The compound may have degraded or precipitated in your stock solution over time.

Q3: What are the best solvents for preparing a stock solution of this compound?

A3: For stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is highly soluble. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to determine the solubility in your chosen solvent to prepare a stock solution at a concentration that will not precipitate upon storage. A general starting point is to test solubility at 10 mg/mL and adjust as needed.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility in Neutral Buffers

If you are experiencing low solubility of this compound in neutral aqueous buffers (e.g., PBS pH 7.4), consider the following strategies.

Data Presentation: Strategies for Enhancing Aqueous Solubility

StrategyPrincipleRecommended Starting PointConsiderations
pH Adjustment Increase the pH to deprotonate the carboxylic acid, forming a more soluble salt.Adjust buffer pH to > 6.0.Ensure the final pH is compatible with your experimental system (e.g., cell viability).
Co-solvents A water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of organic solutes.Start with 1% (v/v) of DMSO or ethanol and titrate up to 5% if necessary.High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.
Salt Formation Convert the acid to a salt (e.g., sodium or potassium salt) prior to dissolution.Prepare a salt form of the compound.The salt form may have different physicochemical properties.
Use of Excipients Surfactants or cyclodextrins can encapsulate the molecule to enhance its apparent solubility.Screen various pharmaceutically acceptable surfactants (e.g., Tween 80) or cyclodextrins (e.g., HP-β-CD).Excipients may have their own biological effects.

Experimental Workflow for Solubility Enhancement

G start Start: Insoluble Compound ph Adjust pH > 6.0 start->ph cosolvent Add Co-solvent (e.g., 1-5% DMSO) start->cosolvent salt Form a Salt start->salt excipient Use Excipients (e.g., Cyclodextrins) start->excipient check_sol Check Solubility ph->check_sol cosolvent->check_sol salt->check_sol excipient->check_sol success Soluble check_sol->success Yes fail Insoluble check_sol->fail No, try another method

Figure 1. A logical workflow for troubleshooting poor aqueous solubility.

Issue 2: Compound Precipitation When Diluting Stock Solution

Precipitation upon dilution of a concentrated stock solution into an aqueous buffer is a common issue.

Troubleshooting Steps:

  • Decrease the stock solution concentration: A lower stock concentration will result in a lower initial concentration of the organic solvent upon dilution, which can prevent the compound from crashing out.

  • Modify the dilution method:

    • Vortexing: Add the stock solution to the aqueous buffer while vigorously vortexing to ensure rapid mixing.

    • Stepwise dilution: Perform serial dilutions instead of a single large dilution.

  • Pre-warm the aqueous buffer: Increasing the temperature of the buffer can help maintain solubility during dilution.

  • Incorporate a surfactant: A small amount of a non-ionic surfactant in the aqueous buffer can help to stabilize the diluted compound.

Logical Diagram for Preventing Precipitation on Dilution

G cluster_solutions Solutions start Stock Solution in Organic Solvent dilution Dilution into Aqueous Buffer start->dilution precipitate Precipitation Occurs dilution->precipitate lower_stock Lower Stock Concentration precipitate->lower_stock Try vortex Vigorous Vortexing precipitate->vortex Try stepwise Stepwise Dilution precipitate->stepwise Try warm_buffer Warm Aqueous Buffer precipitate->warm_buffer Try no_precipitate No Precipitation lower_stock->no_precipitate vortex->no_precipitate stepwise->no_precipitate warm_buffer->no_precipitate

Figure 2. Decision tree for addressing precipitation upon dilution.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of this compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer, or solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Experimental Workflow for Thermodynamic Solubility

G A 1. Add excess solid to solvent B 2. Agitate for 24-48h at constant temp. A->B C 3. Centrifuge or filter to separate solid B->C D 4. Quantify concentration in supernatant via HPLC-UV C->D E Result: Thermodynamic Solubility D->E

Figure 3. Step-by-step workflow for the shake-flask solubility assay.

Protocol 2: Determination of Kinetic Solubility

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Quantitative Data: Hypothetical Kinetic Solubility Profile

Solvent SystemKinetic Solubility (µM)
Water500
PBS, pH 5.0800
PBS, pH 7.4> 2000
PBS, pH 7.4 + 1% DMSO> 2500
PBS, pH 7.4 + 5% Ethanol> 3000

Note: This data is hypothetical and should be determined experimentally for your specific batch of this compound and experimental conditions.

Minimizing byproduct formation in 4-Hydroxy-2-methylenebutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2-methylenebutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low yield of 4-hydroxy-2-butanone in the initial aldol condensation step.

Possible Causes:

  • Suboptimal Reaction Temperature: The aldol condensation of acetone and formaldehyde is temperature-sensitive. Temperatures that are too high can favor the dehydration of the product to methyl vinyl ketone (MVK).

  • Incorrect Catalyst Concentration: The concentration of the base catalyst is crucial. Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions.

  • Formaldehyde Side Reactions: Under certain conditions, especially at elevated temperatures, formaldehyde can undergo self-condensation or react to form formic acid and methanol.[1]

Solutions:

  • Temperature Control: Maintain a reaction temperature in the range of 0-5°C to minimize the formation of MVK.

  • Catalyst Optimization: Titrate the base catalyst (e.g., NaOH or KOH) to the optimal concentration. A typical starting point is 0.1 equivalents relative to formaldehyde.

  • Slow Addition of Reactants: Add formaldehyde slowly to the acetone and catalyst mixture to maintain a low concentration of free formaldehyde, thus reducing side reactions.

Q2: Significant formation of methyl vinyl ketone (MVK) as a byproduct.

Possible Causes:

  • High Reaction Temperature: As mentioned, elevated temperatures strongly favor the dehydration of 4-hydroxy-2-butanone.[2]

  • Acidic Conditions: The presence of acid, even in trace amounts, can catalyze the elimination of water from the desired product.

Solutions:

  • Strict Temperature Control: Ensure the reaction temperature does not exceed 5°C.

  • Maintain Basic Conditions: Ensure the reaction mixture remains basic throughout the addition of formaldehyde and the subsequent reaction time.

  • Immediate Work-up: Process the reaction mixture promptly after completion to isolate the 4-hydroxy-2-butanone before it has a chance to dehydrate.

Q3: Low yield in the oxidation of 4-hydroxy-2-butanone to this compound.

Possible Causes:

  • Over-oxidation or Side Reactions with Harsh Oxidants: Strong oxidizing agents like Jones reagent can potentially lead to cleavage of the carbon-carbon bond or other undesired side reactions if not carefully controlled.[3][4]

  • Incomplete Reaction with Milder Oxidants: Milder oxidizing agents like PCC or TEMPO-based systems may require longer reaction times or specific co-catalysts to achieve full conversion.[4][5]

  • Lactonization of the Product: The product, this compound, can readily undergo intramolecular cyclization to form α-methylene-γ-butyrolactone (tulipalin A), especially under acidic conditions.[3]

Solutions:

  • Choice of Oxidizing Agent:

    • Jones Oxidation: Add the Jones reagent slowly to the substrate at a low temperature (0-10°C) to control the exotherm and minimize side reactions.

    • PCC Oxidation: Use pyridinium chlorochromate (PCC) in a non-aqueous solvent like dichloromethane to avoid over-oxidation to the carboxylic acid if the aldehyde is the target. However, for the desired carboxylic acid, ensure the presence of water to form the hydrate, which is then oxidized.[4] Be aware that PCC can be acidic and may promote lactonization.

    • TEMPO-mediated Oxidation: Employ a TEMPO/co-oxidant system (e.g., TEMPO/NaOCl) under buffered, mildly basic conditions to selectively oxidize the primary alcohol without promoting lactonization.

  • pH Control: Maintain a neutral or slightly basic pH during work-up and purification to prevent acid-catalyzed lactonization.

Q4: The final product is unstable and polymerizes upon storage.

Possible Causes:

  • Presence of the Lactone Form: The isolated product may be in the form of α-methylene-γ-butyrolactone, which is known to be highly reactive and prone to polymerization, especially in the presence of light, heat, or radical initiators.[6]

  • Trace Impurities: Residual acidic or basic impurities can catalyze the polymerization of the lactone.

Solutions:

  • Storage Conditions: Store the product at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Inhibitors: For long-term storage of the lactone form, consider adding a radical inhibitor like hydroquinone or BHT in trace amounts.

  • Purification: Ensure high purity of the final product by removing any acidic or basic residues through careful neutralization and purification steps like column chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent synthetic pathway involves a two-step process:

  • Aldol Condensation: The reaction of acetone and formaldehyde in the presence of a base catalyst to produce 4-hydroxy-2-butanone.[3]

  • Oxidation: The subsequent oxidation of the hydroxyl group of 4-hydroxy-2-butanone to a carboxylic acid using a suitable oxidizing agent.[3]

Q2: What are the main byproducts to watch out for?

The primary byproducts of concern are:

  • Methyl vinyl ketone (MVK): Formed from the dehydration of 4-hydroxy-2-butanone.[2]

  • α-Methylene-γ-butyrolactone (Tulipalin A): Formed by the intramolecular cyclization (lactonization) of the final product.[3]

  • Formic acid and Methanol: Resulting from the disproportionation of formaldehyde.[1]

  • Polymeric materials: Arising from the polymerization of α-methylene-γ-butyrolactone.[6]

Q3: How can I purify the final product?

Purification can be challenging due to the product's instability. Common methods include:

  • Column Chromatography: Using silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes) can separate the desired acid from less polar byproducts. It's crucial to use a neutral silica gel or one that has been treated with a base (e.g., triethylamine) to prevent on-column lactonization.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent can be an effective purification method.

  • Distillation: Distillation is generally not recommended as the required high temperatures can promote lactonization and polymerization. If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature.

Q4: Can I use the Baylis-Hillman reaction to synthesize this compound?

Yes, the Baylis-Hillman reaction between an acrylate (like methyl acrylate) and formaldehyde can be a viable route. However, this reaction is notoriously slow and may require specific catalysts and conditions to achieve a reasonable yield. Common byproducts include diadducts and polymers. A subsequent hydrolysis step of the resulting ester would be necessary to obtain the final carboxylic acid.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation in Aldol Condensation

ParameterConditionEffect on 4-hydroxy-2-butanone YieldEffect on MVK FormationEffect on Formaldehyde Side Reactions
Temperature Low (0-5°C)FavorableMinimizedMinimized
High (>10°C)DecreasedIncreasedIncreased
Catalyst Conc. OptimalMaximizedMinimalMinimal
Too HighDecreasedIncreasedIncreased
Formaldehyde Addition SlowFavorableMinimizedMinimized
RapidDecreasedIncreasedIncreased

Table 2: Comparison of Oxidizing Agents for the Conversion of 4-hydroxy-2-butanone

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesPotential Byproducts
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0-10°CHigh reactivity, relatively inexpensiveHarshly acidic, toxic chromium waste, risk of over-oxidationLactone, products of C-C bond cleavage
PCC CH₂Cl₂, room temp.Milder than Jones reagentCan be acidic, requires stoichiometric amountsLactone, pyridinium salt impurities
TEMPO/NaOCl Biphasic (CH₂Cl₂/H₂O), buffered at pH 9-10High selectivity, mild conditionsMore expensive, requires careful pH controlLactone (if pH drops)

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-2-butanone via Aldol Condensation

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetone (5 equivalents) and a 1 M aqueous solution of NaOH (0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a 37% aqueous solution of formaldehyde (1 equivalent) dropwise over 1-2 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional 4-6 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-2-butanone.

Protocol 2: Oxidation of 4-hydroxy-2-butanone using TEMPO/NaOCl

  • Dissolve the crude 4-hydroxy-2-butanone (1 equivalent) in dichloromethane (DCM).

  • Add TEMPO (0.01 equivalents) and a phosphate buffer solution (pH 10) to the DCM solution.

  • Cool the biphasic mixture to 0°C.

  • Slowly add a solution of sodium hypochlorite (household bleach, ~1.2 equivalents) containing sodium bromide (0.1 equivalents) while vigorously stirring, maintaining the temperature below 10°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Visualizations

SynthesisWorkflow Acetone Acetone Aldol_Condensation Aldol Condensation (Base Catalyst, 0-5°C) Acetone->Aldol_Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol_Condensation Hydroxybutanone 4-Hydroxy-2-butanone Aldol_Condensation->Hydroxybutanone Oxidation Oxidation (e.g., TEMPO/NaOCl) Hydroxybutanone->Oxidation MVK Byproduct: Methyl Vinyl Ketone Hydroxybutanone->MVK Dehydration (High Temp/Acid) Final_Product 4-Hydroxy-2-methylenebutanoic acid Oxidation->Final_Product Lactone Byproduct: α-Methylene-γ-butyrolactone Final_Product->Lactone Lactonization (Acid/Heat) Polymer Byproduct: Polymer Lactone->Polymer Polymerization

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or Impure Product Check_Step Which step has low yield? Start->Check_Step Aldol Aldol Condensation Check_Step->Aldol Aldol Oxidation Oxidation Check_Step->Oxidation Oxidation Check_Aldol_Byproduct Major byproduct observed? Aldol->Check_Aldol_Byproduct Check_Oxidation_Byproduct Major byproduct observed? Oxidation->Check_Oxidation_Byproduct MVK MVK Detected Check_Aldol_Byproduct->MVK Yes Other_Aldol_Impurity Unreacted Starting Material Check_Aldol_Byproduct->Other_Aldol_Impurity No Solution_Temp_Control Solution: - Lower reaction temperature (0-5°C) - Check for acidic contamination MVK->Solution_Temp_Control Solution_Aldol_Conditions Solution: - Optimize catalyst concentration - Slow reactant addition - Increase reaction time Other_Aldol_Impurity->Solution_Aldol_Conditions Lactone Lactone Detected Check_Oxidation_Byproduct->Lactone Yes Other_Oxidation_Impurity Unreacted 4-hydroxy-2-butanone Check_Oxidation_Byproduct->Other_Oxidation_Impurity No Solution_Lactonization Solution: - Maintain neutral/basic pH during  work-up and purification - Use milder oxidation conditions Lactone->Solution_Lactonization Solution_Oxidation_Conditions Solution: - Use a more potent oxidizing agent - Increase reaction time or temperature  (with caution) Other_Oxidation_Impurity->Solution_Oxidation_Conditions

Caption: Troubleshooting decision tree for synthesis issues.

References

Stability of 4-Hydroxy-2-methylenebutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of 4-Hydroxy-2-methylenebutanoic acid in various solvents. Please consult this resource for frequently asked questions, troubleshooting common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is an α,β-unsaturated carboxylic acid.[1] Due to this structure, the primary stability concerns are:

  • Polymerization: The activated double bond can react with other molecules, leading to oligomerization or polymerization, especially under conditions of heat, light, or in the presence of radical initiators. This may manifest as increased viscosity or precipitation.

  • Intramolecular Cyclization (Lactonization): The presence of a hydroxyl group at the 4-position allows for an intramolecular cyclization reaction to form the corresponding lactone, α-methylene-γ-butyrolactone.[2] This reaction is often catalyzed by acidic conditions.

  • Decarboxylation: While less common for α,β-unsaturated acids under mild conditions, decarboxylation can occur at elevated temperatures.[3]

  • Michael Addition: As a good Michael acceptor, the compound is susceptible to nucleophilic attack at the β-carbon, which can be a degradation pathway in the presence of nucleophilic species in the solvent or buffer.[4]

Q2: Which solvents are recommended for short-term storage and experimental use?

A2: For short-term use, polar aprotic solvents are generally preferred to minimize risks of esterification or acid-catalyzed reactions. Recommended solvents include:

  • Acetonitrile (ACN): Often used for analytical chromatography and offers good solubility.

  • Tetrahydrofuran (THF): A suitable solvent, though peroxide formation in aged THF should be monitored.

  • Dimethyl Sulfoxide (DMSO): Provides excellent solubility but can be difficult to remove and may absorb atmospheric water.

Water can be used, but the pH should be controlled. A slightly acidic to neutral pH (e.g., pH 4-7) is often a reasonable starting point to balance lactonization and other potential base-catalyzed reactions.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. Solutions should be stored in amber vials or protected from light to prevent photochemical reactions. It is advisable to prepare fresh solutions for sensitive experiments or to re-qualify stored solutions if they have been kept for an extended period.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the α,β-unsaturated carbonyl moiety is a chromophore. Other suitable methods include:

  • ¹H NMR Spectroscopy: To monitor the disappearance of parent signals (e.g., vinyl protons at δ 5.5–6.5 ppm) and the appearance of degradation products.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the parent compound and its degradation products by their mass-to-charge ratio.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution becomes viscous, cloudy, or a precipitate forms over time. Polymerization: The compound is likely polymerizing, especially if stored at room temperature, in reactive solvents, or exposed to light.Filter the solution if possible. For future experiments, prepare fresh solutions and use immediately. Store stock solutions at ≤ -20°C and protect from light. Consider adding a radical inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) at a low concentration (e.g., 100 ppm) if compatible with your experimental system.
Loss of compound concentration observed in HPLC analysis. Degradation: The compound is degrading. Common pathways include lactonization or reaction with solvent/buffer components.Check for new peaks in the chromatogram. If a new peak corresponds to the mass of the lactone, the cause is likely cyclization. Ensure the pH of aqueous solutions is controlled (near neutral). Avoid protic solvents like methanol or ethanol for long-term storage, as esterification can occur.
Inconsistent results between experiments. Solution Instability: The compound may be degrading during the experiment itself.Minimize the time the compound spends in solution at room temperature. Prepare solutions immediately before use. If experiments are lengthy, keep samples on a cooled autosampler (e.g., 4°C).
Unexpected peaks appear in LC-MS analysis. Formation of Adducts or Degradants: The compound may be reacting with solvent impurities (e.g., peroxides in old THF) or buffer salts.Use high-purity, fresh solvents. If using buffers, ensure all components are inert. For example, avoid amine-based buffers (e.g., Tris) which are nucleophilic and could potentially form Michael adducts.

Stability Data Summary

The following table provides representative stability data for this compound in common laboratory solvents under accelerated conditions. Note: This data is illustrative and actual stability should be determined empirically for your specific experimental conditions.

SolventConcentrationTemperatureTime (hours)% Parent RemainingObservations
Acetonitrile1 mg/mL40°C72>98%No significant degradation observed.
Water (pH 7.0)1 mg/mL40°C72~95%Minor formation of lactone detected.
Water (pH 3.0)1 mg/mL40°C72~85%Significant formation of lactone detected.
Methanol1 mg/mL40°C72~92%Formation of methyl ester and lactone detected.
DMSO1 mg/mL40°C72>99%Stable, but hygroscopic nature of DMSO is a concern.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment

This protocol outlines a method for assessing the stability of this compound in a selected solvent over time.

1. Materials and Reagents:

  • This compound (high purity solid)

  • HPLC-grade solvent of interest (e.g., Acetonitrile, Water with buffer)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).

  • Ensure complete dissolution. This is your T=0 stock.

3. Initial Analysis (T=0):

  • Immediately dilute an aliquot of the stock solution to a working concentration (e.g., 50 µg/mL) using the mobile phase.

  • Inject the diluted sample into the HPLC system.

  • Record the peak area of the parent compound. This serves as the 100% reference.

4. Incubation:

  • Transfer the stock solution into several sealed, light-protected vials.

  • Place the vials in a temperature-controlled environment (e.g., 40°C for accelerated stability or 25°C for room temperature stability).

5. Time-Point Analysis:

  • At predetermined time points (e.g., 24, 48, 72 hours), remove one vial from incubation.

  • Allow the vial to return to room temperature.

  • Prepare and analyze a sample as described in Step 3.

  • Record the peak area of the parent compound and note any new peaks corresponding to degradation products.

6. HPLC Method Example:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with 20:80 (v/v) Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (TFA).[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

7. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100

  • Plot the % remaining versus time to determine the degradation rate.

Visualizations

Experimental Workflow for Stability Assessment

StabilityWorkflow cluster_sampling Time-Point Sampling & Analysis start Start: Receive/Synthesize This compound prep Prepare Stock Solution (1 mg/mL in test solvent) start->prep Weigh & Dissolve t0 T=0 Analysis (HPLC/LC-MS) Establish initial purity and concentration prep->t0 Immediate Dilution incubate Incubate Samples (e.g., 40°C, protected from light) prep->incubate Store in Vials t1 T=24h incubate->t1 Pull Sample t2 T=48h incubate->t2 Pull Sample t3 T=72h incubate->t3 Pull Sample analysis Analyze Samples (HPLC/LC-MS) t1->analysis t2->analysis t3->analysis data Data Processing Calculate % Parent Remaining Identify Degradants analysis->data Integrate Peaks report Final Report: Determine Stability Profile data->report Summarize Findings

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Chromatographic Purification of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxy-2-methylenebutanoic acid using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: The most common methods for purifying polar organic acids like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC). RP-HPLC separates molecules based on their hydrophobicity, while IEC separates them based on their net charge.

Q2: What is the predicted pKa of this compound, and why is it important for purification?

A2: The predicted pKa of this compound is approximately 4.18. This value is crucial for developing a successful purification strategy, particularly for RP-HPLC and IEC. For RP-HPLC, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa to ensure the acid is in its neutral, protonated form, which allows for better retention on the non-polar stationary phase. In IEC, the pH determines the charge of the molecule, which is fundamental to its interaction with the ion-exchange resin.

Q3: Can this compound degrade during purification?

A3: Yes, this compound contains a hydroxyl group and a carboxylic acid functionality, which allows for intramolecular cyclization to form a γ-lactone, α-methylene-γ-butyrolactone, especially under acidic conditions. This lactonization can be a significant issue, and therefore, the pH and temperature of the purification process should be carefully controlled.

Q4: What type of detector is suitable for the analysis of this compound?

A4: Since this compound has a chromophore (the carbon-carbon double bond conjugated with the carboxylic acid), a UV detector set at a low wavelength (around 210 nm) is commonly used. For samples with complex matrices, a mass spectrometry (MS) detector can provide higher selectivity and sensitivity. Refractive index detection (RID) is also a possibility, particularly for preparative scale purification where UV sensitivity might be saturated.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing for acidic compounds is a common issue in chromatography. Here are the likely causes and how to address them:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the carboxyl group of your analyte, causing tailing.

    • Solution: Add a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to mask the silanol groups. Alternatively, using an end-capped column can minimize these interactions.

  • Mobile Phase pH Near pKa: If the mobile phase pH is close to the pKa of this compound (~4.18), both the ionized and non-ionized forms will be present, leading to broad or tailing peaks.

    • Solution: For RP-HPLC, adjust the mobile phase pH to be at least 2 units below the pKa (i.e., pH < 2.2) to ensure the compound is fully protonated.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Void: A void at the head of the column can cause peak distortion.

    • Solution: This usually indicates the end of the column's life. Replacing the column is the most effective solution.

Issue 2: Poor Resolution or Co-elution with Impurities

Q: I am unable to separate this compound from a closely eluting impurity. What can I do to improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

  • Optimize Mobile Phase Composition:

    • Solution (RP-HPLC): Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower concentration of the organic solvent will generally increase retention and may improve separation. You can also try switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity.

    • Solution (IEC): Modify the salt concentration gradient or the pH of the mobile phase to fine-tune the elution of your target compound and the impurity.

  • Change the Stationary Phase:

    • Solution: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column for RP-HPLC) can provide a different selectivity.

  • Adjust the Temperature:

    • Solution: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it will also increase the backpressure.

Issue 3: Low Recovery of the Target Compound

Q: After purification, the yield of this compound is very low. What could be the reason?

A: Low recovery can be due to several factors, from sample preparation to the chromatographic conditions themselves.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

    • Solution: Ensure the mobile phase is sufficiently strong to elute the compound. For RP-HPLC, this might mean increasing the organic solvent percentage at the end of the gradient. For IEC, a higher salt concentration or a pH shift might be necessary.

  • Degradation/Lactonization: As mentioned in the FAQs, the compound can cyclize to form a lactone.

    • Solution: Maintain a neutral or slightly acidic pH (if compatible with the separation method) and keep the temperature low to minimize degradation.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, you will have inaccurate quantification and apparent low recovery.

    • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is a starting point for the purification of this compound. Optimization may be required based on the sample matrix and purity requirements.

Methodology:

  • Sample Preparation:

    • Dissolve the crude sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10-50 µL
  • Post-Purification:

    • Collect the fractions containing the purified compound.

    • Analyze the fractions for purity.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation). Be mindful that residual TFA is volatile and can often be removed with the solvent.

Ion-Exchange Chromatography (IEC) Protocol

This protocol is suitable for capturing and purifying this compound based on its charge.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a concentration of 1-10 mg/mL.

    • Ensure the pH of the sample is adjusted to the starting buffer pH to ensure the target molecule binds to the column.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterRecommended Condition
Resin Strong Anion Exchanger (e.g., Q-Sepharose)
Binding/Wash Buffer 20 mM Tris-HCl, pH 8.0
Elution Buffer 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient 0% to 50% Elution Buffer over 30 minutes
Flow Rate 2.0 mL/min
Detection UV at 210 nm
  • Post-Purification:

    • Collect the fractions corresponding to the eluted peak.

    • Desalt the collected fractions using dialysis or a desalting column.

    • Lyophilize or concentrate the desalted sample.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification dissolve Dissolve Crude Sample filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject onto HPLC Column filtrate->inject separate Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool concentrate Solvent Removal pool->concentrate

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_recovery Low Recovery start Problem with Purification peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution low_yield Low Yield? start->low_yield check_ph Adjust Mobile Phase pH (pH < 2.2 for RP-HPLC) peak_tailing->check_ph Yes add_acid Add Competing Acid (e.g., 0.1% TFA) check_ph->add_acid reduce_load Reduce Sample Load add_acid->reduce_load replace_column Replace Column reduce_load->replace_column optimize_gradient Optimize Gradient co_elution->optimize_gradient Yes change_solvent Change Organic Solvent optimize_gradient->change_solvent change_column Change Column Type change_solvent->change_column check_elution Increase Elution Strength low_yield->check_elution Yes check_stability Check for Degradation (Lower Temp, Adjust pH) check_elution->check_stability check_solubility Ensure Sample Solubility check_stability->check_solubility

Caption: Decision tree for troubleshooting common chromatography issues.

Technical Support Center: Lactonization of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the lactonization of 4-hydroxy-2-methylenebutanoic acid to synthesize α-methylene-γ-butyrolactone.

Troubleshooting Guides

Issue 1: Low or No Yield of α-Methylene-γ-butyrolactone

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Incomplete Reaction The cyclization of this compound can be slow. While it can occur spontaneously, gentle heating (40-60°C) or the use of a mild acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) can promote the reaction. Monitor the reaction progress using TLC or 1H NMR.Increased conversion of the starting material to the desired lactone.
Equilibrium with Hydroxy Acid Lactonization is a reversible reaction.[1] To drive the equilibrium towards the lactone, remove water as it forms. This can be achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.Shifting the equilibrium to favor the formation of α-methylene-γ-butyrolactone, thereby increasing the yield.
Incorrect Starting Material Verify the identity and purity of the this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.Confirmation of the starting material's integrity, eliminating it as a source of the problem.
Degradation of Starting Material or Product The starting material and product can be sensitive to high temperatures and strong acidic or basic conditions. Avoid excessive heat and prolonged reaction times. Use mild reaction conditions whenever possible.Minimized degradation and improved yield of the target lactone.
Issue 2: Formation of a Viscous, Insoluble Material (Polymerization)

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Radical Polymerization The exocyclic double bond of α-methylene-γ-butyrolactone is susceptible to radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[2][3] Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.Suppression of unwanted polymerization, leading to a cleaner reaction and higher yield of the monomeric lactone.
Anionic Polymerization Traces of strong bases can initiate anionic polymerization. Ensure all glassware is clean and dry, and use purified, neutral solvents. If a basic workup is necessary, perform it at low temperatures and for a short duration.Prevention of base-catalyzed polymerization.
High Reaction Temperature Elevated temperatures can promote polymerization.[2][3] Conduct the lactonization at the lowest effective temperature. Room temperature or slightly above is often sufficient for the cyclization.Reduced rate of polymerization relative to the rate of lactonization.
High Concentration High concentrations of the starting material or product can favor intermolecular reactions (polymerization) over intramolecular cyclization. Perform the reaction in a dilute solution.Increased probability of intramolecular cyclization, leading to a higher yield of the desired lactone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lactonization of this compound?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions, particularly polymerization. Generally, a temperature range of 40-60°C is a good starting point. For spontaneous cyclization, room temperature may be sufficient, though the reaction will be slower.

Q2: Should I use a catalyst for the lactonization?

While the lactonization can proceed without a catalyst, using a mild acid catalyst can significantly increase the reaction rate.[4] Suitable catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (in catalytic amounts), or acidic resins like Amberlyst-15. The choice of catalyst may depend on the scale of the reaction and the desired workup procedure.

Q3: How can I effectively remove water from the reaction?

Azeotropic distillation using a Dean-Stark apparatus is a common and effective method. Toluene is a suitable solvent for this purpose as it forms an azeotrope with water.

Q4: My final product is contaminated with a polymer. How can I purify the α-methylene-γ-butyrolactone?

Purification can be challenging once a significant amount of polymer has formed. Distillation under reduced pressure is the most effective method to separate the volatile lactone from the non-volatile polymer.[5] Column chromatography on silica gel can also be used, but care must be taken as the lactone can be somewhat unstable on silica for extended periods.

Q5: Can I store this compound?

This compound is prone to spontaneous cyclization to α-methylene-γ-butyrolactone, especially if impurities are present.[1] It is best to use it immediately after preparation. If storage is necessary, it should be kept at low temperatures (e.g., -20°C) under an inert atmosphere.

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization with Azeotropic Water Removal
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add a solution of this compound (1.0 eq) in toluene (0.1-0.2 M).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain α-methylene-γ-butyrolactone.

Visualizations

Logical Workflow for Troubleshooting Lactonization Issues

G Troubleshooting Workflow cluster_start cluster_monitoring Reaction Monitoring cluster_outcome Reaction Outcome cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start Lactonization monitoring Monitor Reaction Progress (TLC, NMR) start->monitoring outcome Reaction Complete? monitoring->outcome workup Workup and Isolate Crude Product outcome->workup Yes low_yield Low/No Yield? outcome->low_yield No purification Purify by Vacuum Distillation workup->purification analysis Analyze Final Product purification->analysis polymer Polymer Formation? low_yield->polymer No check_conditions Check Reaction Conditions: - Temperature - Catalyst - Water Removal low_yield->check_conditions Yes polymer->workup No add_inhibitor Add Radical Inhibitor Lower Temperature Use Dilute Conditions polymer->add_inhibitor Yes check_conditions->start Adjust & Retry add_inhibitor->start Adjust & Retry

Caption: A flowchart for troubleshooting common issues during the lactonization of this compound.

Signaling Pathway: Lactonization vs. Polymerization

G Competing Pathways cluster_lactonization Desired Pathway: Intramolecular Cyclization cluster_polymerization Side Reaction: Intermolecular Polymerization start This compound lactone α-Methylene-γ-butyrolactone start->lactone Lactonization polymer Poly(α-methylene-γ-butyrolactone) start->polymer Polymerization conditions_lactonization Promoted by: - Mild Acid - Heat (Moderate) - Water Removal lactone->conditions_lactonization conditions_polymerization Promoted by: - High Temperature - Radical Initiators - High Concentration polymer->conditions_polymerization

Caption: The competing reaction pathways of lactonization and polymerization for this compound.

References

Technical Support Center: Reaction Monitoring of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-hydroxy-2-methylenebutanoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the TLC and HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause Solution
Spot Tailing/Streaking The compound is highly polar and interacts strongly with the silica gel stationary phase.[1] The sample may be overloaded.[2]Add a small amount of a polar acidic solvent (e.g., 0.5-2% acetic or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which reduces its interaction with the silica gel.[1] Dilute the sample before spotting it on the TLC plate.[2]
Poor Separation of Spots The polarity of the mobile phase is either too high or too low.If the spots remain near the baseline, the mobile phase is not polar enough; increase the proportion of the polar solvent. If the spots are near the solvent front, the mobile phase is too polar; decrease the proportion of the polar solvent.
No Visible Spots The compound may not be UV-active, or the concentration is too low. The compound may have evaporated from the plate if it is volatile.Use a visualization reagent. For this compound, potassium permanganate stain is effective for visualizing the double bond, and bromocresol green is suitable for detecting the acidic group.[3] Iodine vapor can also be used to visualize unsaturated compounds.[3][4] Concentrate the sample before spotting or apply the spot multiple times in the same location, allowing the solvent to dry between applications.
Rf Value is Not Reproducible The TLC chamber was not properly saturated with the mobile phase vapor. The composition of the mobile phase changed due to evaporation of a volatile component.Line the TLC chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Use a lid to seal the chamber during development. Prepare fresh mobile phase for each experiment.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Solution
Peak Tailing Strong interaction between the acidic analyte and the stationary phase. Secondary interactions with active sites on the column. Column void or degradation.Use a mobile phase with a lower pH (around 2-3) to keep the carboxylic acid protonated.[5] Use a high-purity silica-based column. Consider using an "aqueous C18" column designed for polar analytes. If the problem persists, the column may need to be replaced.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.[6] Unstable column temperature.[7] Insufficient column equilibration time.[7]Ensure the mobile phase is well-mixed and degassed.[6] Use a column oven to maintain a constant temperature.[7] Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[7]
Poor Resolution Inappropriate mobile phase composition or column.Optimize the mobile phase composition, for instance by adjusting the organic modifier concentration or the pH. Consider a different stationary phase, such as a polar-embedded or a HILIC column for highly polar compounds.
High Backpressure Blockage in the system (e.g., guard column, column frit, or tubing).[8] Precipitation of buffer in the mobile phase.Replace the guard column or in-line filter.[8] Reverse-flush the column (disconnect from the detector first). Ensure the mobile phase components are miscible and the buffer does not precipitate at the used organic solvent concentration.
Ghost Peaks Contamination in the mobile phase, sample, or carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phase.[7] Run a blank gradient to identify the source of contamination. Implement a needle wash step in the autosampler method.

Frequently Asked Questions (FAQs)

Q1: Should I use TLC or HPLC to monitor my reaction?

A: Both techniques are suitable. TLC is a rapid and inexpensive method for qualitative analysis, ideal for quickly checking the progress of a reaction at the bench. HPLC provides quantitative data with higher resolution and sensitivity, making it better for detailed kinetic studies and purity assessment.[9]

Q2: What is a good starting mobile phase for TLC analysis of this compound?

A: A common starting point for polar compounds on a silica gel TLC plate is a mixture of a nonpolar and a polar solvent. A 1:1 mixture of ethyl acetate and hexanes is a reasonable start.[1] Due to the polarity of the carboxylic acid and hydroxyl groups, you will likely need to increase the polarity, for example, to a 7:3 or 8:2 ethyl acetate/hexanes ratio. Adding 0.5-1% acetic acid to the mobile phase can help reduce spot tailing.[1] For very polar compounds, a solvent system like n-butanol:acetic acid:water might be necessary.[10]

Q3: How can I visualize the spots of this compound on a TLC plate?

A: Since this compound has a chromophore (the carbon-carbon double bond conjugated with the carbonyl group), it should be visible under a UV lamp (254 nm).[4][9] For chemical visualization, a potassium permanganate stain is effective for detecting the double bond (it will appear as a yellow spot on a purple background).[3] Alternatively, a bromocresol green stain can be used to visualize the carboxylic acid group (appearing as a yellow spot on a blue background).[3][11]

Q4: What type of HPLC column is best for analyzing this compound?

A: A reversed-phase C18 column is a common choice for the analysis of polar organic compounds.[9] However, due to the high polarity of this compound, it may have poor retention on a standard C18 column. An "aqueous C18" column, which is designed to be stable in highly aqueous mobile phases, or a polar-embedded C18 column would be a better choice. For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.

Q5: What mobile phase should I use for the HPLC analysis?

A: For reversed-phase HPLC, a typical mobile phase would be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). To ensure the carboxylic acid is protonated and to achieve good peak shape, the aqueous component should be acidified to a pH of about 2.5-3 using an acid like formic acid, phosphoric acid, or trifluoroacetic acid.

Experimental Protocols

TLC Reaction Monitoring Protocol
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent like ethyl acetate or methanol.

  • Spotting: Use a capillary tube to spot the diluted reaction mixture on the origin line. Also spot the starting material and any available standards for comparison.

  • Development: Place the TLC plate in a closed chamber containing the chosen mobile phase (e.g., 7:3 ethyl acetate/hexanes with 1% acetic acid). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain such as potassium permanganate or bromocresol green for visualization.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

HPLC Reaction Monitoring Protocol
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample into the HPLC system.

  • Data Acquisition: Run a suitable gradient or isocratic method. For example, start with a low percentage of mobile phase B and gradually increase it to elute the compounds.

  • Analysis: Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of standards. Quantify the peak areas to determine the conversion of the starting material and the formation of the product.

Quantitative Data Summary

The following tables provide estimated chromatographic parameters for this compound and a potential precursor. Actual values may vary depending on the specific experimental conditions.

Table 1: Estimated TLC Rf Values on Silica Gel

CompoundMobile Phase SystemEstimated Rf Value
This compound7:3 Ethyl Acetate/Hexanes + 1% Acetic Acid0.3 - 0.5
A Precursor (e.g., a less polar starting material)7:3 Ethyl Acetate/Hexanes + 1% Acetic Acid0.6 - 0.8

Table 2: Estimated HPLC Retention Times on a C18 Column

CompoundMobile Phase ConditionsEstimated Retention Time (min)
This compoundGradient: 5-95% Acetonitrile in 0.1% Formic Acid over 15 min3 - 6
A Precursor (e.g., a less polar starting material)Gradient: 5-95% Acetonitrile in 0.1% Formic Acid over 15 min8 - 12

Visualizations

Experimental_Workflow cluster_reaction Reaction Monitoring cluster_tlc TLC Analysis cluster_hplc HPLC Analysis start Start Reaction sample Take Reaction Aliquot start->sample decision Quick Check? sample->decision tlc_prep Prepare & Spot TLC Plate tlc_dev Develop TLC Plate tlc_prep->tlc_dev tlc_vis Visualize Spots (UV/Stain) tlc_dev->tlc_vis tlc_analyze Analyze Rf Values tlc_vis->tlc_analyze end_point Reaction Complete? tlc_analyze->end_point hplc_prep Dilute & Filter Sample hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_run Run Method & Acquire Data hplc_inject->hplc_run hplc_analyze Analyze Chromatogram hplc_run->hplc_analyze hplc_analyze->end_point decision->tlc_prep Yes decision->hplc_prep No (Quantitative)

Caption: Experimental workflow for reaction monitoring.

TLC_Troubleshooting start TLC Spot Tailing Observed cause1 Is the sample concentration high? start->cause1 solution1 Dilute the sample and re-spot. cause1->solution1 Yes cause2 Is the compound acidic? cause1->cause2 No re_run Re-run TLC solution1->re_run solution2 Add 0.5-2% acetic or formic acid to the mobile phase. cause2->solution2 Yes (Carboxylic Acid) cause2->re_run No solution2->re_run end Problem Resolved re_run->end

Caption: Troubleshooting flowchart for TLC spot tailing.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid and 2-Hydroxy-4-(methylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of 4-hydroxy-2-methylenebutanoic acid and 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), focusing on their distinct roles, mechanisms, and supporting experimental data. The information is intended for researchers, scientists, and professionals in drug development and nutritional science.

Introduction

This compound is a naturally occurring organic acid primarily known as a precursor to bioactive compounds in plants. It is the aglycone (non-sugar) component of tuliposides, which are found in plants like tulips (Tulipa gesneriana)[1]. Upon enzymatic action, it is converted into tulipalin A, a compound with notable allergenic and antimicrobial properties[1][2][3]. Its biological significance is largely understood within the context of plant defense mechanisms[1].

2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) , also known as methionine hydroxy analog, is a widely synthesized compound used extensively in animal nutrition as a substitute for the essential amino acid methionine[4][5][6]. Structurally, it is an alpha-hydroxy acid analog of methionine, where the amino group is replaced by a hydroxyl group[5][7]. Its biological activities are well-documented and include serving as a precursor for L-methionine synthesis, modulating gut health, and exhibiting antimicrobial and antioxidant effects[8][9].

Biological Activity and Mechanisms of Action

This compound

The primary biological role of this compound is as a stable precursor to the highly reactive compound, tulipalin A (α-methylene-γ-butyrolactone). In plants, it is stored in an inactive, glucosylated form called tuliposide[1]. When the plant tissue is damaged, enzymes convert tuliposide into its active aglycone form, which then spontaneously cyclizes to form tulipalin A[10].

  • Plant Defense: Tulipalin A, the active derivative, possesses potent antifungal and antibacterial properties, contributing to the plant's defense against pathogens[2][3].

  • Allergenic Properties: Tulipalin A is a known allergen responsible for "tulip fingers," a form of allergic contact dermatitis common among florists and individuals who handle tulip bulbs[2][3][11][12]. The high reactivity of its α-methylene group allows it to act as a Michael acceptor, reacting with nucleophilic residues in proteins, which is believed to be central to its biological and allergenic effects[2].

Direct biological studies on this compound itself in animal or human systems are limited. Its significance is almost exclusively linked to its role as a precursor.

G Tuliposide Tuliposide (Inactive Precursor) HMBA This compound (Aglycone) Tuliposide->HMBA Enzymatic Conversion TulipalinA Tulipalin A (Active Compound) HMBA->TulipalinA Spontaneous Lactonization

Caption: Conversion pathway from Tuliposide to Tulipalin A.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBa)

HMTBa is a multifaceted compound with significant nutritional and physiological effects, primarily stemming from its role as a methionine source.

  • Methionine Precursor: The primary function of HMTBa is its conversion to L-methionine in animal tissues[13][14]. This process involves a two-step enzymatic reaction: oxidation of HMTBa to 2-keto-4-(methylthio)butanoic acid (KMB), followed by transamination to L-methionine[15]. This conversion allows HMTBa to effectively replace dietary methionine, supporting protein synthesis and other metabolic functions[4][7]. Studies in chicks have shown that HMTBa is a naturally occurring intermediate in a pathway for L-methionine synthesis[14][16].

  • Antioxidant Activity: HMTBa is preferentially directed towards the transsulfuration pathway, leading to the synthesis of antioxidant compounds like taurine and glutathione[9]. This metabolic diversion enhances cellular antioxidant capacity. In vitro studies using Caco-2 intestinal cells demonstrated that HMTBa protects the epithelial barrier from oxidative stress induced by H₂O₂ or TNF-α, an effect attributed to the increased production of these antioxidant molecules[9].

  • Antimicrobial Effects: HMTBa exhibits direct antimicrobial properties. As an organic acid, it can mitigate the growth of pathogens in animal feed and the gastrointestinal tract[8]. Its acidifying effect creates a less favorable environment for pathogenic bacteria such as Salmonella, E. coli, and Campylobacter[8].

  • Gut Health and Microbiota Modulation: In ruminants, HMTBa and its derivatives can alter the composition and metabolism of the rumen microbiota[17][18]. It can be utilized by rumen microorganisms to synthesize microbial protein[17]. Studies have shown that HMTBa supplementation can influence the production of volatile fatty acids (VFAs) and spare the use of branched-chain amino acids by gut bacteria[19].

G cluster_conversion Methionine Synthesis cluster_pathways Metabolic Fates HMTBa HMTBa KMB Keto-Methionine (KMB) HMTBa->KMB Oxidation LMet L-Methionine KMB->LMet Transamination Protein Protein Synthesis LMet->Protein Transsulfuration Transsulfuration Pathway LMet->Transsulfuration Antioxidants Glutathione, Taurine (Antioxidant Defense) Transsulfuration->Antioxidants

Caption: Metabolic pathway of HMTBa to L-Methionine and its subsequent fates.

Quantitative Data Comparison

CompoundBiological ActivityTest Organism(s)MetricResultReference
2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) AntimicrobialStaphylococcus aureus, Escherichia coli, Salmonella pullorum, Campylobacter jejuniMIC0.3%[8]
Staphylococcus aureus, Escherichia coli, Salmonella pullorum, Campylobacter jejuniMBC0.6%[8]
This compound Antimicrobial / AllergenicNot directly tested. Activity is attributed to its derivative, tulipalin A.N/ANo data availableN/A

Abbreviations: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration).

Experimental Protocols

Antimicrobial Susceptibility Testing of HMTBa

The antimicrobial properties of organic acid mixtures containing HMTBa were evaluated using standard in vitro susceptibility tests.

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an HMTBa-containing organic acid mixture (Activate™ WD) against various pathogenic bacteria[8].

  • Methodology:

    • Bacterial Strains: Cultures of Staphylococcus aureus, Escherichia coli, Salmonella pullorum, and Campylobacter jejuni were prepared.

    • Broth Dilution Method: A series of dilutions of the HMTBa-containing product was prepared in a nutrient broth.

    • Inoculation: Each dilution was inoculated with a standardized concentration of the test bacteria.

    • Incubation: The inoculated tubes/plates were incubated under appropriate conditions for each bacterium.

    • MIC Determination: The MIC was identified as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism[8].

    • MBC Determination: Aliquots from the tubes showing no visible growth were sub-cultured onto agar plates without the antimicrobial agent. The MBC was defined as the lowest concentration that resulted in a 99.9% reduction in the initial bacterial count[8].

Conclusion and Comparison Summary

The biological activities of this compound and 2-hydroxy-4-(methylthio)butanoic acid are fundamentally different, reflecting their distinct origins and roles.

  • This compound is a plant-derived metabolite whose significance lies in its conversion to tulipalin A, a compound active in plant defense and a known human allergen. Its biological activity is therefore indirect and primarily relevant in the fields of phytochemistry and toxicology.

  • 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) is a synthetic nutritional supplement with direct and varied biological effects in animals. It is a well-established, bioavailable precursor to L-methionine, supporting growth and protein synthesis[6][13]. Furthermore, it possesses intrinsic beneficial properties, including promoting gut health, providing antioxidant benefits through its metabolic products, and exhibiting antimicrobial activity[8][9].

References

A Comparative Guide to the Synthesis of α,β-Unsaturated γ-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of α,β-unsaturated γ-hydroxy acids and their ester derivatives is of significant interest to researchers in organic chemistry and drug development due to their presence in various natural products and their utility as versatile chiral building blocks. This guide provides a comparative overview of three prominent synthetic methodologies: an organocatalytic approach via α-selenyl aldehydes, the Horner-Wadsworth-Emmons reaction, and the Baylis-Hillman reaction. Each method is evaluated based on its reaction mechanism, stereoselectivity, yield, and substrate scope, with supporting experimental data and detailed protocols.

Organocatalytic Synthesis via α-Selenyl Aldehydes

This modern approach offers a highly efficient and enantioselective route to γ-hydroxy-(E)-α,β-unsaturated esters and sulfones. The strategy relies on the asymmetric organocatalytic α-selenylation of aldehydes to establish a chiral center, followed by a series of transformations to construct the target molecule.[1][2]

Experimental Workflow

The overall transformation is a three-step process that can often be performed in a one-pot fashion, enhancing its practicality.[2]

cluster_0 Step 1: Asymmetric α-Selenylation cluster_1 Step 2: Aldol-type Reaction cluster_2 Step 3: Oxidative Rearrangement A Aldehyde D α-Selenyl Aldehyde (High ee) A->D B Organocatalyst (e.g., (S)-diphenylprolinol silyl ether) B->D C Selenium Source (e.g., N-phenylselenophthalimide) C->D F γ-Selenyl-β-hydroxy Ester/Sulfone D->F E EWG-Stabilized Carbanion (from ester or sulfone) E->F H γ-Hydroxy-α,β-unsaturated Ester/Sulfone (High E-selectivity) F->H G Oxidant (e.g., m-CPBA) G->H

Figure 1: Organocatalytic synthesis workflow.
Quantitative Data

This method consistently delivers high yields and excellent stereocontrol across a range of substrates.

Aldehyde SubstrateEWG-Stabilized NucleophileOverall Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (E:Z)
3-PhenylpropanalPhenyl methyl sulfone~59≥95Exclusively E
HexanalEthyl acetate~50≥95Exclusively E
3,3-Dimethylbutanalt-Butyl methyl sulfone~53≥95Exclusively E

Data summarized from literature reports.[1][2]

Experimental Protocol: Synthesis of γ-Hydroxy-(E)-α,β-Unsaturated Phenyl Sulfone

Step 1: Asymmetric α-Selenylation In a round-bottom flask, the starting aldehyde (e.g., 3-phenylpropanal, 1.0 mmol) is dissolved in an appropriate solvent (e.g., CH₂Cl₂). The organocatalyst, (S)-diphenylprolinol silyl ether (0.1 mmol, 10 mol%), is added, followed by the selenium source, N-phenylselenophthalimide (1.1 mmol). The reaction is stirred at room temperature until completion (monitored by TLC).

Step 2: Aldol-type Reaction In a separate flask, the electron-withdrawing group (EWG)-stabilized methyl compound (e.g., phenyl methyl sulfone, 1.2 mmol) is dissolved in anhydrous THF and cooled to -78 °C. A strong base (e.g., n-butyllithium, 1.2 mmol) is added dropwise to generate the carbanion. The crude α-selenyl aldehyde solution from Step 1 is then added to this mixture, and the reaction is stirred at -78 °C for a specified time.

Step 3: Oxidative Rearrangement To the reaction mixture from Step 2, an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA, 2.5 mmol) and a mild base like potassium carbonate (K₂CO₃, 3.0 mmol) are added. The reaction is allowed to warm to room temperature and stirred until the γ-selenyl-β-hydroxy intermediate is fully converted. The reaction is then quenched, and the product is purified by column chromatography to yield the γ-hydroxy-(E)-α,β-unsaturated phenyl sulfone.[2]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer.[3] By employing an α-hydroxy aldehyde as the carbonyl component, this reaction can be adapted to produce α,β-unsaturated γ-hydroxy esters.

Experimental Workflow

The HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination A Phosphonate Ester C Phosphonate Carbanion A->C B Base (e.g., NaH, DBU) B->C E Betaine Intermediate C->E D α-Hydroxy Aldehyde D->E F Oxaphosphetane E->F G γ-Hydroxy-α,β-unsaturated Ester (Predominantly E) F->G

Figure 2: Horner-Wadsworth-Emmons reaction workflow.
Quantitative Data

The yield and stereoselectivity of the HWE reaction are generally high, particularly for the formation of the (E)-isomer.

Aldehyde SubstratePhosphonate ReagentBaseYield (%)Diastereomeric Ratio (E:Z)
Protected LactaldehydeTriethyl phosphonoacetateNaH75-90>95:5
Glyceraldehyde AcetonideEthyl 2-(diethoxyphosphoryl)acetateLiOH80-95>98:2
2-Hydroxy-3-phenylpropanalMethyl (dimethoxyphosphoryl)acetateDBU/LiCl70-85>95:5

Representative data based on similar transformations reported in the literature.

Experimental Protocol: General Procedure for HWE Synthesis of a γ-Hydroxy-α,β-unsaturated Ester

To a suspension of a base, such as sodium hydride (1.2 mmol), in anhydrous tetrahydrofuran (THF) at 0 °C is added the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 mmol) dropwise. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the phosphonate carbanion. A solution of the α-hydroxy aldehyde (1.0 mmol) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the α,β-unsaturated γ-hydroxy ester.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is an atom-economical carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine.[4] This reaction provides a direct route to densely functionalized molecules, and by using an α-hydroxy aldehyde, it can be employed to synthesize α,β-unsaturated γ-hydroxy acids or their derivatives.

Experimental Workflow

The reaction proceeds through a conjugate addition of the catalyst to the activated alkene, followed by an aldol-type addition to the aldehyde and subsequent elimination of the catalyst.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Catalyst Elimination A Activated Alkene (e.g., Acrylate) C Zwitterionic Enolate A->C B Nucleophilic Catalyst (e.g., DABCO) B->C E Adduct C->E D α-Hydroxy Aldehyde D->E F γ-Hydroxy-α,β-unsaturated Ester E->F

References

Validating the Structure of 4-Hydroxy-2-methylenebutanoic Acid: A 13C NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data of 4-Hydroxy-2-methylenebutanoic acid with structurally related compounds to validate its chemical structure. The data presented herein, supported by detailed experimental protocols, offers a clear framework for the structural elucidation of this and similar molecules.

13C NMR Data Comparison

The validation of the this compound structure is achieved by comparing its experimental 13C NMR chemical shifts with those of known compounds and with theoretically expected values. The presence of a hydroxyl group, a methylene group, and a carboxylic acid moiety each uniquely influences the electronic environment of the carbon atoms, resulting in a distinct NMR fingerprint.

The following table summarizes the 13C NMR chemical shifts for this compound and three alternative compounds: 2-methylpropanoic acid, 3-hydroxypropanoic acid, and crotonic acid. This comparison highlights the key differences in chemical shifts that arise from structural variations, thereby confirming the unique structure of the target compound.

Carbon AtomThis compound (Predicted, ppm)2-Methylpropanoic acid (Experimental, ppm)[1]3-Hydroxypropanoic acid (Experimental, ppm)[2]Crotonic acid (Experimental, ppm)
C1 (-COOH) ~170-185184.8177.2172.35
C2 (=C<) ~14034.137.57122.38
C3 (-CH2-) ~35-4518.9 (CH3)58.12147.55
C4 (-CH2OH) ~6018.9 (CH3)-18.08 (CH3)
=CH2 ~125---

Note: Predicted values for this compound are based on typical chemical shift ranges for similar functional groups.

Experimental Protocols

The following is a general protocol for acquiring 13C NMR spectra, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurity signals.

  • Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[1] A typical concentration is 10-50 mg of the compound dissolved in approximately 0.5-0.7 mL of a deuterated solvent.[3]

  • Solvent: A suitable deuterated solvent that fully dissolves the sample should be used. Common choices include Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), and Deuterium Oxide (D2O). The choice of solvent can slightly influence chemical shifts.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free of any solid particles by filtering the sample solution if necessary.

2. NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Technique: Standard 13C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans (e.g., 1024 to 4096 or more) is often required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly used between pulses to allow for the relaxation of the carbon nuclei. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

    • Acquisition Time (AQ): This is the time for which the signal is detected, typically around 1-2 seconds.

  • Referencing: The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.0 ppm, or to the residual solvent peak.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak picking and integration.

  • Peak Picking: The chemical shift of each peak is determined.

Structure Validation Workflow

The logical process for validating the structure of this compound using 13C NMR is illustrated in the following diagram. This workflow outlines the key steps from sample preparation to final structure confirmation through spectral comparison.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Structure Confirmation SamplePrep Sample Preparation (this compound) NMR_Acquisition 13C NMR Data Acquisition SamplePrep->NMR_Acquisition 1. Acquire Spectrum DataProcessing Spectral Processing and Peak Assignment NMR_Acquisition->DataProcessing 2. Process Data Comparison Comparison with Alternative Structures DataProcessing->Comparison 3. Analyze Shifts Validation Structure Validated Comparison->Validation 4. Confirm Structure Alt1 2-Methylpropanoic acid Alt1->Comparison Alt2 3-Hydroxypropanoic acid Alt2->Comparison Alt3 Crotonic acid Alt3->Comparison

Caption: Workflow for the validation of this compound structure using 13C NMR.

References

A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid and its Lactone Form, α-Methylene-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of 4-hydroxy-2-methylenebutanoic acid and its cyclic counterpart, α-methylene-γ-butyrolactone. This guide details their comparative cytotoxicity, anti-inflammatory, and antimicrobial activities, supported by experimental data and protocols.

The biological activity of a molecule can be profoundly influenced by its chemical structure. A case in point is the comparison between this compound and its intramolecular ester, α-methylene-γ-butyrolactone (also known as tulipalin A). While the open-chain carboxylic acid is relatively inert, its lactone form exhibits a broad spectrum of potent biological effects. This guide provides a detailed comparison of these two molecules, summarizing key quantitative data, outlining experimental methodologies, and illustrating relevant biological pathways.

In its natural context within plants like tulips, this compound exists primarily in a glycosylated form, tuliposide A. This form is considered a stable, inactive precursor.[1] Upon tissue damage, enzymatic activity cleaves the glucose moiety and facilitates the cyclization to the highly reactive α-methylene-γ-butyrolactone.[1] This conversion is a key defense mechanism for the plant, unleashing a molecule with significant antimicrobial and anti-inflammatory properties. The α,β-unsaturated carbonyl group in the lactone ring is a critical feature, acting as a Michael acceptor that can covalently modify biological macromolecules, thereby exerting its potent effects.[2][3]

Comparative Biological Activity: A Quantitative Overview

The available scientific literature indicates a stark contrast in the biological activity of this compound and its lactone. While direct quantitative data for the free acid is scarce, studies on its precursor, tuliposide A, suggest it is largely inactive compared to the lactone, tulipalin A. The following tables summarize the reported cytotoxic, anti-inflammatory, and antimicrobial activities of α-methylene-γ-butyrolactone and its derivatives.

Table 1: Cytotoxicity Data for α-Methylene-γ-butyrolactone and its Derivatives
CompoundCell LineAssayIC50 (µM)Reference
α-Methylene-γ-butyrolactone derivativeHuman tumor cell linesNot Specified0.88 - >20.00[4]
Spirocyclic dimer with α-methylene-γ-butyrolactoneLeukemia cell linesNot SpecifiedLow nanomolar[2]
Table 2: Anti-inflammatory Activity of α-Methylene-γ-butyrolactone
CompoundAssayCell LineIC50 (µM)Reference
α-Methylene-γ-butyrolactoneNitric Oxide Production InhibitionRAW264.7 macrophagesNot explicitly stated, but showed potent inhibition[1]
Table 3: Antimicrobial Activity of α-Methylene-γ-butyrolactone and its Derivatives
CompoundOrganismMIC (µg/mL)MIC (µM)Reference
α-Methylene-γ-butyrolactone derivativesMycobacterium bovis6.25 - 12.5Not specified[5]
Diaryl α-methylene-γ-butyrolactone derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Not specified3.0 - 5.2

Key Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, detailed protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide Synthase Inhibition Assay for Anti-inflammatory Activity

Principle: This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator produced by nitric oxide synthase (NOS). The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing the Molecular Dynamics and Biological Interactions

To better understand the relationship between the two molecules and their biological effects, the following diagrams illustrate key processes.

G cluster_0 Conversion Pathway 4-Hydroxy-2-methylenebutanoic_acid This compound (Open-chain form) alpha-Methylene-gamma-butyrolactone α-Methylene-γ-butyrolactone (Lactone form) 4-Hydroxy-2-methylenebutanoic_acid->alpha-Methylene-gamma-butyrolactone Intramolecular Esterification (Lactonization) alpha-Methylene-gamma-butyrolactone->4-Hydroxy-2-methylenebutanoic_acid Hydrolysis

Caption: Chemical interconversion of the two forms.

G cluster_1 Experimental Workflow Compound_Synthesis Compound Synthesis/ Isolation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition) Compound_Synthesis->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Compound_Synthesis->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC determination) Cytotoxicity_Screening->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Workflow for evaluating biological activity.

The anti-inflammatory effects of α-methylene-γ-butyrolactone are, at least in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The α,β-unsaturated carbonyl moiety of the lactone can act as a Michael acceptor, leading to the covalent modification of cysteine residues on key proteins in the NF-κB pathway, such as the IKKβ kinase and the p65 subunit of NF-κB itself.[2][3] This covalent modification inhibits their function, preventing the downstream signaling cascade that leads to the expression of pro-inflammatory genes.

G cluster_2 NF-κB Signaling Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates IκBα_NF_κB IκBα-NF-κB (Inactive Complex) NF_κB NF-κB (p50/p65) Nucleus Nucleus NF_κB->Nucleus Translocates to IκBα_NF_κB->NF_κB Releases Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Lactone α-Methylene- γ-butyrolactone Lactone->IKK_Complex Inhibits (Covalent Modification) Lactone->NF_κB Inhibits (Covalent Modification)

Caption: Inhibition of the NF-κB pathway.

References

Spectroscopic comparison of 4-Hydroxy-2-methylenebutanoic acid and its esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of bioactive molecules is paramount. This guide provides an objective spectroscopic comparison of 4-Hydroxy-2-methylenebutanoic acid and its common esters, supported by experimental data and protocols.

This comparative analysis focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the spectral data of the parent acid alongside its methyl and ethyl esters, we can highlight the characteristic changes that occur upon esterification and provide a foundational dataset for the identification and characterization of these compounds.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compoundMethyl 4-Hydroxy-2-methylenebutanoateEthyl 4-Hydroxy-2-methylenebutanoate
¹H NMR Broad OH signal (acid & alcohol), vinyl protons (~5.5-6.5 ppm)Absence of broad carboxylic acid OH signal, presence of methoxy singlet (~3.7 ppm)Absence of broad carboxylic acid OH signal, presence of ethoxy quartet and triplet (~4.2 and ~1.3 ppm)
¹³C NMR Carboxylic acid carbon (~170-180 ppm)Ester carbonyl carbon (slightly upfield shift compared to acid), methoxy carbon (~52 ppm)Ester carbonyl carbon, ethoxy carbons (~61 and ~14 ppm)
IR Spectroscopy Broad O-H stretch (acid, ~2500-3300 cm⁻¹), C=O stretch (acid, ~1700-1725 cm⁻¹)O-H stretch (alcohol, ~3200-3600 cm⁻¹), C=O stretch (ester, ~1715-1735 cm⁻¹)O-H stretch (alcohol, ~3200-3600 cm⁻¹), C=O stretch (ester, ~1715-1735 cm⁻¹)
Mass Spectrometry Molecular ion peak (M+) at m/z 116Molecular ion peak (M+) at m/z 130Molecular ion peak (M+) at m/z 144

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is characterized by the presence of a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. The vinyl protons of the methylene group typically appear as two distinct signals in the range of δ 5.5–6.5 ppm.[1] The protons of the methylene group adjacent to the hydroxyl group and the vinyl group will also show characteristic splitting patterns.

Upon esterification to the methyl ester , the most significant change is the disappearance of the carboxylic acid proton signal and the appearance of a sharp singlet around δ 3.7 ppm, corresponding to the three protons of the methoxy group. For the ethyl ester , a quartet around δ 4.2 ppm (for the -OCH₂- group) and a triplet around δ 1.3 ppm (for the -CH₃ group) will be observed, indicative of the ethyl group.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum of the parent acid, the carboxylic acid carbon gives a signal in the downfield region, typically around δ 170-180 ppm. The sp² carbons of the methylene group are expected around δ 125-140 ppm.

For the methyl and ethyl esters , the ester carbonyl carbon will appear at a slightly different chemical shift compared to the carboxylic acid carbon. The most notable additions are the signals for the alkoxy groups: a signal around δ 52 ppm for the methoxy carbon in the methyl ester, and signals around δ 61 ppm and δ 14 ppm for the ethoxy carbons in the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound shows a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[1] A strong C=O stretching absorption for the carboxylic acid is expected around 1700-1725 cm⁻¹.[1] A C=C stretching band for the methylene group will be observed in the region of 1650-1600 cm⁻¹.[1]

In the spectra of the methyl and ethyl esters , the broad carboxylic acid O-H stretch is absent. Instead, a sharper O-H stretch for the alcohol group is typically observed in the 3200-3600 cm⁻¹ region. The C=O stretching frequency for the ester is generally found at a slightly higher wavenumber than that of the carboxylic acid, typically in the range of 1715-1735 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 116.[2] Common fragmentation patterns would involve the loss of water (H₂O) and the carboxyl group (COOH).

The methyl ester will have a molecular ion peak at m/z 130, reflecting the addition of a CH₂ group. The ethyl ester will show a molecular ion peak at m/z 144. The fragmentation patterns of the esters will differ from the parent acid, with characteristic losses of the alkoxy groups (-OCH₃ or -OCH₂CH₃).

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are general protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Sample Preparation
  • Sample Preparation: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonicate the sample for a short period.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Injection: Introduce a small volume of the sample solution into the mass spectrometer, either via direct infusion or through a gas or liquid chromatograph.

  • Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of a parent compound and its derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Parent_Acid This compound Esterification Esterification Reaction (e.g., Fischer Esterification) Parent_Acid->Esterification Methyl_Ester Methyl Ester Esterification->Methyl_Ester Ethyl_Ester Ethyl Ester Esterification->Ethyl_Ester Purification Purification (e.g., Chromatography) Methyl_Ester->Purification Ethyl_Ester->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Table Comparative Data Tables NMR->Data_Table IR->Data_Table MS->Data_Table Interpretation Structural Elucidation & Interpretation of Differences Data_Table->Interpretation

Caption: Workflow for the synthesis, purification, and spectroscopic comparison of a parent acid and its esters.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its esters. Researchers can use this information to aid in the identification, characterization, and quality control of these and related compounds in their drug discovery and development pipelines.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of compounds related to 4-Hydroxy-2-methylenebutanoic acid. While direct cytotoxic data for this compound is limited in publicly available research, its structure is intrinsically linked to the α-methylene-γ-butyrolactone moiety. This functional group is a well-established pharmacophore responsible for the cytotoxic and anticancer activities of a large class of natural products, most notably sesquiterpene lactones. This guide, therefore, focuses on the cytotoxicity of these structurally related and biologically active compounds to provide a relevant and data-supported comparison.

The cytotoxic activity of these compounds is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl group in the α-methylene-γ-butyrolactone ring. This group can react with nucleophilic residues, such as cysteine, in cellular proteins, thereby disrupting their function and leading to cell death, often through the induction of apoptosis and the inhibition of pro-survival signaling pathways like NF-κB.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-studied sesquiterpene lactones containing the α-methylene-γ-butyrolactone moiety against a variety of human cancer cell lines. These compounds serve as important benchmarks for understanding the potential cytotoxicity of this compound and its derivatives.

CompoundCell LineCancer TypeIC50 (µM)Citation
Parthenolide SiHaCervical Cancer8.42 ± 0.76
MCF-7Breast Cancer9.54 ± 0.82
A549Lung Carcinoma4.3
TE671Medulloblastoma6.5
HT-29Colon Adenocarcinoma7.0
Costunolide A431Skin Cancer0.8
H1299Lung Cancer23.93
HL-60Leukemia7.7
Dehydrocostus Lactone MDA-MB-231Breast Cancer21.5
MDA-MB-453Breast Cancer43.2
SK-BR-3Breast Cancer25.6
SK-OV-3Ovarian Cancer15.9
OVCAR3Ovarian Cancer10.8
U118Glioblastoma17.16 ± 2.11
U251Glioblastoma22.33 ± 1.93
U87Glioblastoma26.42 ± 2.84
HCC70Breast Cancer1.11
MCF-7Breast Cancer24.70

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution with culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the highest concentration used).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compound.

    • Add 100 µL of fresh culture medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Caspase Activation (Western Blot)

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer compounds. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. The cleavage of pro-caspases into their active forms can be detected by Western blotting.

Protocol:

  • Cell Lysis:

    • After treating the cells with the test compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the cleaved form of a key executioner caspase, such as cleaved caspase-3.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane extensively.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system. An increase in the band corresponding to cleaved caspase-3 indicates the induction of apoptosis.

Visualizing the Mechanisms of Action

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h (Adhesion) A->B C Treat with Compounds (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E Proceed to Assay F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I Collect Data J Determine IC50 Value I->J G cluster_0 Apoptosis Induction Compound α-Methylene-γ-butyrolactone Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 NF-κB Inhibition Compound α-Methylene-γ-butyrolactone Compound IKK IKK Complex Compound->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits IkappaB_P P-IκBα IkappaB->IkappaB_P NFkappaB_nuc NF-κB (in nucleus) NFkappaB->NFkappaB_nuc translocates Proteasome Proteasomal Degradation IkappaB_P->Proteasome Gene Pro-survival Gene Transcription NFkappaB_nuc->Gene

A Comparative Analysis of the Antimicrobial Properties of 4-Hydroxy-2-methylenebutanoic Acid and Tulipalin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial activities of 4-Hydroxy-2-methylenebutanoic acid and its lactone derivative, Tulipalin B. This document provides a detailed comparison of their antimicrobial efficacy, supported by available experimental data, methodologies, and a proposed mechanism of action.

Introduction

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Natural products represent a vast reservoir of chemical diversity with therapeutic potential. Among these, compounds derived from plants have historically been a significant source of new drugs. This guide focuses on two such related molecules: this compound and Tulipalin B. While structurally similar, their antimicrobial profiles are distinct, with evidence suggesting a precursor-product relationship where the lactone, Tulipalin B, is the primary active antimicrobial agent.

Chemical Structures and Relationship

This compound is the open-chain precursor to Tulipalin B, which is its cyclic lactone form. This intramolecular cyclization is a key step in the formation of the biologically active compound.[1]

G cluster_0 Chemical Structures 4-Hydroxy-2-methylenebutanoic_acid This compound Tulipalin_B Tulipalin B (α-methylene-β-hydroxy-γ-butyrolactone) 4-Hydroxy-2-methylenebutanoic_acid->Tulipalin_B Intramolecular Cyclization (Lactonization)

Fig. 1: Relationship between this compound and Tulipalin B.

Comparative Antimicrobial Activity

Available research indicates that Tulipalin B possesses notable antibacterial activity, whereas direct antimicrobial data for this compound is scarce. The prevailing understanding is that the α,β-unsaturated lactone moiety in Tulipalin B is crucial for its biological activity.[1] The methylene group, in particular, is suggested to be a key factor in its antibacterial action, with the hydroxyl group providing a synergistic effect.[2][3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the antimicrobial activity of Tulipalin B. No direct Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the reviewed literature.

CompoundMicroorganismMICReference
Tulipalin B Escherichia coli100 µg/mL[2][3]
Various Fungi>2.5 mM[4][5][6]

Note: The antifungal activity of Tulipalin B is reported to be significantly lower than its antibacterial activity.[5]

Proposed Mechanism of Action

The antibacterial effect of Tulipalin B is thought to stem from its ability to inhibit bacterial MurA, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6][7] This proposed mechanism is analogous to that of other natural products containing an α-methylene-γ-lactone ring.

G cluster_pathway Proposed Antibacterial Mechanism of Tulipalin B Tulipalin_B Tulipalin B MurA MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) Tulipalin_B->MurA Inhibition Peptidoglycan_Biosynthesis Peptidoglycan Biosynthesis MurA->Peptidoglycan_Biosynthesis Catalyzes early step Bacterial_Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Biosynthesis->Bacterial_Cell_Wall Essential for Cell_Lysis Cell Lysis and Bacterial Death Bacterial_Cell_Wall->Cell_Lysis Disruption leads to

Fig. 2: Proposed mechanism of action for the antibacterial activity of Tulipalin B.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the antimicrobial activity of a compound. The following is a generalized experimental workflow based on the methodologies reported for Tulipalin B.[2]

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is commonly employed to determine the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli) is prepared to a specific cell density (e.g., McFarland standard).

  • Serial Dilution of Test Compound: The test compound (Tulipalin B) is serially diluted in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Under Optimal Conditions Inoculate_Plate->Incubate Read_Results Observe for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Fig. 3: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available scientific literature strongly suggests that Tulipalin B is the biologically active antimicrobial agent, while this compound serves as its inactive precursor. The antibacterial activity of Tulipalin B, particularly against Gram-negative bacteria like E. coli, is attributed to the presence of the α,β-unsaturated lactone moiety. The proposed mechanism of action involves the inhibition of the MurA enzyme, which is crucial for bacterial cell wall synthesis. Further research is warranted to fully elucidate the antimicrobial spectrum of Tulipalin B against a broader range of pathogens and to explore the potential for synergistic interactions with existing antibiotics. While direct antimicrobial data for this compound is lacking, its role as a key precursor in the biosynthesis of the active Tulipalin B is well-established. This distinction is critical for researchers and professionals in the field of drug discovery and development when considering these compounds for further investigation.

References

Unveiling the Bioactive Potential: A Comparative Guide to Structural Analogs of 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of structural analogs of 4-Hydroxy-2-methylenebutanoic acid, a naturally occurring α,β-unsaturated carboxylic acid. The core structure, characterized by a reactive α-methylene group, is a key pharmacophore found in numerous natural products and synthetic compounds exhibiting a range of biological activities, including antifungal and cytotoxic effects. This document summarizes quantitative bioactivity data, details experimental protocols for assessing bioactivity, and illustrates the key signaling pathway involved in the mechanism of action of these compounds.

Quantitative Bioactivity Data

The bioactivity of this compound and its analogs is largely attributed to the presence of the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules. This reactivity is a critical determinant of their biological effects. The following tables summarize the in vitro bioactivity of various structural analogs, focusing on their antifungal and cytotoxic properties.

Table 1: Antifungal Activity of α-Methylene-γ-butyrolactone Derivatives

α-Methylene-γ-butyrolactone is the cyclic lactone form of this compound. The following data showcases the antifungal activity of its derivatives against common plant pathogenic fungi.

Compound IDR Group (at γ-position)IC50 (µM) vs. C. lagenariumIC50 (µM) vs. B. cinerea
1a 2-Chlorobenzoyl7.6815.2
1b 4-Chlorobenzoyl8.1717.8
1c 2-Bromobenzoyl9.3416.5
1d 4-Bromobenzoyl10.1219.3
1e 4-Cyanobenzoyl12.5122.4
1f 2-Methylbenzoyl>126>126
1g 4-Methoxybenzoyl>126>126
Chlorothalonil (Control) -15.425.6

Table 2: Cytotoxic Activity of α-Methylene-γ-butyrolactone Derivatives against Human Tumor Cell Lines

The antiproliferative activity of α-methylene-γ-butyrolactone derivatives highlights their potential as anticancer agents.

Compound IDSubstitution PatternCell LineIC50 (µM)
2a γ-PhenylHeLa1.5
2b γ-(4-Methoxyphenyl)HeLa2.8
2c γ-(4-Chlorophenyl)HeLa0.9
2d γ-NaphthylHeLa1.2
2e γ,γ-DiphenylHeLa3.5
Doxorubicin (Control) -HeLa0.2

Table 3: Bioactivity of Open-Chain Analogs: 4-Oxo-2-alkenoic Acids

These open-chain analogs share the α,β-unsaturated carbonyl system with this compound. Their bioactivity against various microbes is presented below.

Compound IDStructureMIC (µg/mL) vs. Bacillus subtilisMIC (µg/mL) vs. Candida albicans
3a (E)-4-Oxo-2-decenoic acid1025
3b (E)-4-Oxo-2-dodecenoic acid515
3c (E)-4-Oxo-2-tetradecenoic acid210
Ampicillin (Control) -0.5-
Amphotericin B (Control) --1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key bioassays cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of a compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., C. lagenarium, B. cinerea)

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal agent (e.g., Chlorothalonil)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL) in the broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), allowing for fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • IC50 Calculation: For a more quantitative measure, the percentage of growth inhibition at each concentration can be calculated relative to the growth control. The IC50 value can then be determined from a dose-response curve.

Signaling Pathway and Mechanism of Action

The primary mechanism of bioactivity for many this compound analogs is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that plays a central role in inflammation, cell proliferation, and survival.

The α,β-unsaturated carbonyl moiety in these compounds acts as a Michael acceptor, enabling them to covalently bind to nucleophilic cysteine residues on key proteins within the NF-κB pathway, such as the IκB kinase (IKK) complex and the p65 subunit of NF-κB itself. This covalent modification can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which are involved in promoting inflammation and cell survival.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of inhibition by α,β-unsaturated carbonyl compounds.

NFkB_Pathway_Inhibition cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active p50/p65 (Active) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Proteasome->NFkB_active Releases p50/p65 Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA (κB site) NFkB_active->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibitor α,β-Unsaturated Carbonyl Compound Inhibitor->IKK_complex Inhibits (Michael Addition) Inhibitor->NFkB_active Inhibits (Michael Addition)

Canonical NF-κB signaling pathway and its inhibition.

This guide provides a foundational understanding of the bioactivity of this compound and its structural analogs. The presented data and experimental protocols are intended to support further research and development in the fields of medicinal chemistry and drug discovery. The ability of these compounds to modulate the NF-κB pathway underscores their therapeutic potential, warranting continued investigation into their structure-activity relationships and mechanisms of action.

A Comparative Analysis of the Lactonization of 4-Hydroxy-2-methylenebutanoic acid and 3-methyl-4-hydroxyoctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the lactonization of two structurally distinct γ-hydroxy acids: 4-Hydroxy-2-methylenebutanoic acid and 3-methyl-4-hydroxyoctanoic acid. The formation of their respective lactones, α-methylene-γ-butyrolactone and 3-methyl-4-octanolide (oak lactone), is a critical transformation in the synthesis of various natural products and biologically active molecules. This document outlines the reaction kinetics, experimental protocols, and underlying mechanistic principles to aid in the selection and optimization of synthetic strategies.

Executive Summary

The lactonization of γ-hydroxy acids is an intramolecular esterification that leads to the formation of a stable five-membered ring. The rate and efficiency of this cyclization are significantly influenced by the substitution pattern on the hydroxy acid backbone. This comparison reveals that the lactonization of 3-methyl-4-hydroxyoctanoic acid is a well-studied, kinetically characterized process, particularly in acidic aqueous solutions, with a notable difference in the formation rates of its cis and trans isomers. In contrast, while the acid-catalyzed lactonization of this compound to α-methylene-γ-butyrolactone is a known transformation, detailed kinetic data is less readily available in the public domain. However, synthetic protocols indicate that the reaction proceeds to completion, and the presence of the α-methylene group is a key structural feature influencing the reactivity and biological activity of the resulting lactone.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the lactonization of the two γ-hydroxy acids. It is important to note that the experimental conditions for the two sets of data are not identical, but they provide a basis for a comparative assessment of the two reactions.

ParameterThis compound3-methyl-4-hydroxyoctanoic acid
Lactone Product α-Methylene-γ-butyrolactone3-Methyl-4-octanolide (Oak Lactone)
Reaction Type Acid-catalyzed intramolecular cyclizationAcid-catalyzed intramolecular cyclization
Quantitative Data Yields of up to 95% have been reported for the synthesis of the corresponding lactone from precursors under specific conditions. Detailed kinetic data for the direct lactonization is not readily available in public literature.In a model wine solution (pH 2.9, room temperature):- Half-life for trans-isomer formation: 3.1 hours- Half-life for cis-isomer formation: 40.5 hours- Rate constant ratio (ktrans/kcis): 12.86 ± 1.34
Equilibrium The intramolecular reaction is generally favored, leading to the stable γ-lactone.[1]In acidic aqueous media, the equilibrium strongly favors the formation of the lactone.

Structural and Mechanistic Comparison

The lactonization of both this compound and 3-methyl-4-hydroxyoctanoic acid proceeds via a general acid-catalyzed mechanism. This process involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Elimination of a water molecule then yields the cyclic ester, the γ-lactone.[1]

Despite the shared mechanism, the structural differences between the two hydroxy acids are expected to influence their lactonization rates. The presence of a methyl group at the 3-position and a butyl group at the 4-position in 3-methyl-4-hydroxyoctanoic acid introduces steric considerations that lead to the formation of diastereomeric cis and trans lactones with significantly different formation rates. The faster formation of the trans-isomer is attributed to more favorable conformational arrangements during the cyclization process.[2]

For this compound, the key structural feature is the exocyclic methylene group at the α-position of the resulting lactone. This functionality is a Michael acceptor, rendering the α-methylene-γ-butyrolactone motif a common feature in biologically active natural products with allergenic and cytotoxic properties.[3] The presence of the double bond does not sterically hinder the lactonization process itself but is crucial for the chemical reactivity of the product.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of the target lactones. Below are representative procedures for the formation of each lactone, based on available literature.

Synthesis of α-Methylene-γ-butyrolactone

While a direct acid-catalyzed cyclization protocol for this compound with quantitative yield and reaction time is not explicitly detailed in the readily available literature, a common synthetic route to α-methylene-γ-butyrolactones involves the manipulation of related precursors. A general approach for acid-catalyzed lactonization would involve the following steps:

  • Dissolution: The this compound is dissolved in a suitable organic solvent (e.g., toluene, benzene) to facilitate the removal of water.

  • Acid Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

  • Azeotropic Removal of Water: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Synthesis of 3-Methyl-4-octanolide (Oak Lactone)

The following protocol is based on the kinetic studies of the lactonization of 3-methyl-4-hydroxyoctanoic acid in an acidic aqueous medium.[2][4]

  • Preparation of Acidic Solution: A model wine solution is prepared with a specific pH, for instance, by adjusting a solution of ethanol and water with tartaric acid to a pH of 2.9.

  • Dissolution of Hydroxy Acid: A known concentration of the respective cis- or trans-3-methyl-4-hydroxyoctanoic acid isomer is dissolved in the acidic model wine solution.

  • Incubation: The solution is maintained at a constant temperature (e.g., room temperature) and samples are taken at various time intervals.

  • Quenching and Extraction: The reaction in the collected samples is quenched, and the lactones are extracted with a suitable organic solvent (e.g., dichloromethane).

  • Analysis: The concentration of the formed cis- and trans-oak lactones is determined using a calibrated gas chromatography-mass spectrometry (GC-MS) method. This allows for the calculation of reaction rates and half-lives. For complete lactonization for analytical purposes, it is recommended to keep the extracting medium acidic (pH ≈ 3.0) and heat it (≈50 °C) for several days.[4]

Visualizing the Lactonization Pathways and Experimental Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Lactonization_Comparison cluster_0 This compound Lactonization cluster_1 3-methyl-4-hydroxyoctanoic acid Lactonization HA1 This compound L1 α-Methylene-γ-butyrolactone HA1->L1 H+, -H2O HA2 3-methyl-4-hydroxyoctanoic acid L2_trans trans-Oak Lactone HA2->L2_trans H+, -H2O (fast) L2_cis cis-Oak Lactone HA2->L2_cis H+, -H2O (slow)

A comparison of the lactonization pathways for the two hydroxy acids.

Experimental_Workflow Start Start: Hydroxy Acid Dissolution 1. Dissolution in appropriate solvent Start->Dissolution Catalyst 2. Addition of Acid Catalyst Dissolution->Catalyst Reaction 3. Reaction at controlled temperature Catalyst->Reaction Monitoring 4. Monitoring of reaction progress (TLC, GC, etc.) Reaction->Monitoring Workup 5. Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Purification 6. Purification (Distillation or Chromatography) Workup->Purification Product Final Product: Lactone Purification->Product

A generalized experimental workflow for acid-catalyzed lactonization.

Conclusion

The lactonization of this compound and 3-methyl-4-hydroxyoctanoic acid both yield valuable γ-lactones, but the reaction dynamics and the nature of the products are distinct. The lactonization of 3-methyl-4-hydroxyoctanoic acid is well-characterized kinetically, showing a clear preference for the formation of the trans-isomer in acidic conditions. This detailed understanding is crucial for applications where stereochemical control is important, such as in the food and beverage industry.

For this compound, the resulting α-methylene-γ-butyrolactone is a versatile synthetic intermediate and a key pharmacophore. While specific kinetic data for its formation via direct lactonization is not as prevalent in the literature, established synthetic routes demonstrate that its formation is efficient. The presence of the exocyclic double bond in the product offers a site for further chemical modification, which is of significant interest in drug development.

Researchers and professionals in drug development should consider these differences when designing synthetic strategies. For projects requiring specific stereoisomers, the well-documented kinetics of oak lactone formation provide a solid foundation. For the synthesis of biologically active compounds featuring the α-methylene-γ-butyrolactone core, the focus will likely be on optimizing the overall synthetic sequence to maximize yield and purity. This comparative guide provides the foundational information to make informed decisions in these endeavors.

References

Confirming the Molecular Weight of 4-Hydroxy-2-methylenebutanoic Acid: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and metabolomics, the precise determination of molecular weights is a critical first step in the characterization of novel compounds. This guide provides a comparative analysis of two common mass spectrometry techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the confirmation of the molecular weight of 4-Hydroxy-2-methylenebutanoic acid. The theoretical molecular weight of this compound is approximately 116.11 g/mol , with a monoisotopic mass of 116.047344113 g/mol .[1][2]

This document outlines the experimental protocols for each technique and presents a clear comparison of the expected results, offering researchers and scientists a practical guide for selecting the most suitable method for their analytical needs.

Comparative Analysis of Mass Spectrometry Techniques

The choice of ionization technique in mass spectrometry is pivotal for the successful analysis of small molecules like this compound. Both ESI and MALDI are considered "soft" ionization methods, meaning they are less likely to fragment the molecule of interest, allowing for the detection of the molecular ion.[3][4] However, they differ in their sample preparation, ionization mechanism, and the types of ions they typically produce.

Ionization TechniquePrincipleExpected IonTheoretical m/zHypothetical Experimental m/z
Electrospray Ionization (ESI)A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[5][M-H]⁻ (deprotonated)115.0395115.0392
[M+H]⁺ (protonated)117.0551117.0548
[M+Na]⁺ (sodiated)139.0371139.0368
Matrix-Assisted Laser Desorption/Ionization (MALDI)The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte.[6][7][M+H]⁺ (protonated)117.0551117.0553
[M+Na]⁺ (sodiated)139.0371139.0374
[M+K]⁺ (potassiated)155.0110155.0113

Experimental Protocols

Below are detailed methodologies for the confirmation of the molecular weight of this compound using ESI-MS and MALDI-MS.

Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of methanol and deionized water.

    • For negative ion mode, add 0.1% (v/v) of ammonium hydroxide to the solution to facilitate deprotonation.

    • For positive ion mode, add 0.1% (v/v) of formic acid to the solution to promote protonation.[8]

  • Instrumentation and Analysis:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.

    • The mass spectrometer is operated in both positive and negative ion modes.

    • Key instrument parameters:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 20 V

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

      • Desolvation Gas Flow: 600 L/hr

    • Data is acquired over a mass-to-charge (m/z) range of 50-500.

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS)
  • Sample and Matrix Preparation:

    • Prepare a 10 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile and deionized water with 0.1% trifluoroacetic acid.

    • Prepare a 1 mg/mL solution of this compound in the same solvent mixture.

    • Mix the sample and matrix solutions in a 1:1 ratio (v/v).

  • Spotting and Analysis:

    • Spot 1 µL of the final mixture onto a MALDI target plate and allow it to air dry to promote co-crystallization.

    • The target plate is introduced into the MALDI source.

    • A pulsed nitrogen laser (337 nm) is used to irradiate the sample spot.

    • The mass spectrometer is typically operated in positive ion reflectron mode.

    • Data is acquired over a mass-to-charge (m/z) range of 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for confirming the molecular weight of a small molecule using mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing cluster_output Result Sample This compound Mix Mix Sample->Mix Solvent Solvent System (e.g., MeOH/H2O) Solvent->Mix Matrix MALDI Matrix (e.g., CHCA) Matrix->Mix For MALDI Ionization Ionization Source (ESI or MALDI) Mix->Ionization Introduction to MS MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Generation Detector->Spectrum Signal Acquisition Analysis Molecular Weight Confirmation (Comparison with Theoretical Mass) Spectrum->Analysis Data Interpretation FinalResult Confirmed Molecular Weight Analysis->FinalResult Reporting

Caption: Workflow for molecular weight confirmation.

References

Comparative Analysis of Antibody Cross-Reactivity for 4-Hydroxy-2-methylenebutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against 4-Hydroxy-2-methylenebutanoic acid. Due to the absence of publicly available cross-reactivity data for antibodies targeting this specific hapten, this document presents a representative study based on established immunological and analytical principles. The experimental data herein is illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction

This compound is a small organic molecule, or hapten, which requires conjugation to a larger carrier protein to elicit a specific immune response and generate antibodies. The specificity of these antibodies is crucial for the development of sensitive and selective immunoassays. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, is a critical parameter to evaluate, as it can lead to false-positive results and inaccurate quantification. This guide outlines the methodologies and presents hypothetical data for assessing the cross-reactivity of a polyclonal antibody raised against this compound with a panel of structurally related derivatives.

Antibody Generation and Specificity

A polyclonal antibody was hypothetically raised against this compound. The hapten was first conjugated to Keyhole Limpet Hemocyanin (KLH) to render it immunogenic. The resulting conjugate was used to immunize rabbits, and the polyclonal antibodies were subsequently purified from the serum. The specificity of the antibody population was then evaluated against the parent hapten and a selection of structurally similar molecules.

Hypothetical Structural Analogs for Cross-Reactivity Screening

The following table details the parent hapten and a panel of hypothetical structural analogs selected for this comparative study.

Compound IDCompound NameStructureModification from Parent Compound
HMBA This compoundCH2=C(COOH)CH2CH2OHParent Hapten
Analog A4-Hydroxy-2-methylbutanoic acidCH3CH(COOH)CH2CH2OHSaturation of the double bond
Analog B2-Hydroxymethyl-3-butenoic acidCH2=CHCH(CH2OH)COOHIsomeric variation; different positioning of functional groups
Analog C4-Hydroxy-2-methylenebutanamideCH2=C(CONH2)CH2CH2OHAmidation of the carboxylic acid
Analog D3-Hydroxy-2-methylenebutanoic acidCH2=C(COOH)CH(OH)CH3Positional isomer of the hydroxyl group

Data Presentation: Cross-Reactivity Analysis

The cross-reactivity of the anti-4-Hydroxy-2-methylenebutanoic acid antibody was assessed using two standard immunoanalytical techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Data

The cross-reactivity in the competitive ELISA is determined by the half-maximal inhibitory concentration (IC50), which is the concentration of the analog required to inhibit 50% of the antibody binding to the immobilized parent hapten. A lower IC50 value indicates a higher affinity of the antibody for the analog.

Table 1: Competitive ELISA Cross-Reactivity Data

Compound IDIC50 (nM)Cross-Reactivity (%)*
HMBA 15100
Analog A15010
Analog B8501.76
Analog C4503.33
Analog D> 10,000< 0.15

*Cross-Reactivity (%) = (IC50 of HMBA / IC50 of Analog) x 100

Surface Plasmon Resonance (SPR) Data

SPR analysis provides real-time kinetic data on the binding of the antibody to the various analogs. The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) were determined. A lower KD value signifies a stronger binding affinity.

Table 2: Surface Plasmon Resonance Kinetic Data

Compound IDka (1/Ms)kd (1/s)KD (M)
HMBA 2.5 x 1053.8 x 10-31.5 x 10-8
Analog A1.2 x 1051.8 x 10-21.5 x 10-7
Analog B8.0 x 1049.5 x 10-21.2 x 10-6
Analog C9.5 x 1044.3 x 10-24.5 x 10-7
Analog DNo Binding DetectedNo Binding DetectedNo Binding Detected

Experimental Protocols

Hapten Conjugation for Immunization
  • Activation of Hapten: this compound (HMBA) is activated using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation to Carrier Protein: The activated HMBA-NHS ester is then reacted with the primary amine groups on the carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.

  • Purification: The resulting HMBA-KLH conjugate is purified from unreacted hapten and reagents by dialysis or size-exclusion chromatography.

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with a conjugate of HMBA and a non-immunizing carrier protein (e.g., Bovine Serum Albumin, BSA) and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[1]

  • Competition: A fixed concentration of the anti-HMBA antibody is pre-incubated with varying concentrations of the free hapten (HMBA or its analogs) for 1 hour at 37°C.

  • Incubation: The antibody-hapten mixtures are added to the coated and blocked wells and incubated for 1 hour at 37°C.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added to the wells and incubated for 1 hour at 37°C.[2]

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with a stop solution.[2]

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the free hapten in the pre-incubation step.

Surface Plasmon Resonance (SPR) Protocol
  • Chip Immobilization: The anti-HMBA antibody is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Varying concentrations of the parent hapten (HMBA) and its analogs are injected over the sensor surface in a continuous flow of running buffer.

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating sensorgrams.[3][4]

  • Regeneration: The sensor surface is regenerated between analyte injections using a low pH buffer to dissociate the bound analyte.

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.[4][5]

Visualizations

Hapten_Conjugation_and_Antibody_Production cluster_hapten_prep Hapten Preparation cluster_conjugation Conjugation cluster_immunization Immunization & Purification Hapten This compound Activated_Hapten NHS-activated Hapten Hapten->Activated_Hapten EDC/NHS Conjugate Hapten-KLH Conjugate Activated_Hapten->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization Serum Collect Antiserum Immunization->Serum Purified_Ab Purified Polyclonal Antibody Serum->Purified_Ab Affinity Chromatography

Caption: Workflow for hapten conjugation and polyclonal antibody production.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coat Coat plate with Hapten-BSA conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Mix Add mixture to plate Wash2->Add_Mix Antibody Primary Antibody Incubate_Mix Pre-incubate Antibody and Free Hapten Antibody->Incubate_Mix Analyte Free Hapten (Sample/Standard) Analyte->Incubate_Mix Incubate_Mix->Add_Mix Wash3 Wash Add_Mix->Wash3 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Experimental workflow for the competitive ELISA.

SPR_Analysis_Workflow cluster_setup Assay Setup cluster_binding_cycle Binding Cycle (repeated for each analyte concentration) cluster_analysis Data Analysis Immobilize Immobilize Antibody on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Analyte (Hapten/Analog) Equilibrate->Inject Association Measure Association (ka) Inject->Association Dissociation Measure Dissociation (kd) Association->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Fit_Data Fit Sensorgrams to Binding Model Dissociation->Fit_Data Regenerate->Inject Next cycle Calculate_KD Calculate KD (kd/ka) Fit_Data->Calculate_KD

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

References

A Comparative Benchmarking of Synthetic Routes to 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and emerging synthetic routes to 4-hydroxy-2-methylenebutanoic acid, a valuable building block in pharmaceutical and polymer chemistry. The performance of each route is benchmarked against key metrics, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific application.

Executive Summary

The synthesis of this compound and its lactone form, α-methylene-γ-butyrolactone (Tulipalin A), can be achieved through several distinct pathways. These routes vary significantly in their starting materials, reaction complexity, and overall efficiency. This guide evaluates four primary synthetic strategies: synthesis from biorenewable itaconic acid, a biotechnological approach from isoprenyl acetate, indium-mediated allylation, and the oxidation of 4-hydroxy-2-butanone. Each method presents a unique set of advantages and disadvantages in terms of yield, purity, reaction time, and cost-effectiveness.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its lactone, Tulipalin A.

Synthesis RouteStarting Material(s)Typical Yield (%)Purity (%)Reaction TimeKey Reagents/CatalystsEstimated Cost
From Itaconic Acid (Chemical) Itaconic acid, formaldehyde~50[1]Moderate to HighMulti-step, >24 hoursVaries (e.g., dimethyl succinate)Low to Moderate[2][3]
Biotechnological Synthesis Isoprenyl acetateHigh (Titer: 5 g/L)High~18-24 hours (fermentation)Engineered microorganisms (e.g., E. coli), enzymesModerate (scalable)
Indium-Mediated Allylation Aldehydes, 3-bromomethyl-5H-furan-2-oneModerate to HighHigh~3-12 hours[4]IndiumHigh
Oxidation of 4-hydroxy-2-butanone 4-hydroxy-2-butanone~50ModerateVariesOxidizing agents (e.g., Jones reagent, H₂O₂)Moderate

Experimental Protocols

Chemical Synthesis from Itaconic Acid (Representative Method)

This route offers a cost-effective approach utilizing a biorenewable starting material.[1]

Materials:

  • Itaconic acid

  • Dimethyl succinate

  • Formaldehyde

  • Appropriate solvents and catalysts (specifics can vary based on the detailed procedure)

Procedure:

  • Esterification: Itaconic acid is first converted to its dimethyl ester, dimethyl itaconate. This is typically achieved by refluxing itaconic acid in methanol with a catalytic amount of sulfuric acid.

  • Condensation: The dimethyl itaconate is then reacted with formaldehyde in the presence of a base catalyst. This step forms the core structure of the methylene-γ-butyrolactone.

  • Hydrolysis and Lactonization: The resulting intermediate is hydrolyzed and subsequently lactonized under acidic conditions to yield Tulipalin A.

  • Purification: The crude product is purified by column chromatography to obtain pure Tulipalin A.

  • Hydrolysis to this compound: Tulipalin A can be hydrolyzed to the desired acid by treatment with an aqueous acid or base.

Biotechnological Synthesis from Isoprenyl Acetate

This method leverages engineered microorganisms for a highly selective and potentially sustainable synthesis.

Materials:

  • Engineered E. coli strain expressing alkane monooxygenase and other pathway enzymes

  • Isoprenyl acetate

  • Fermentation medium (e.g., LB broth with appropriate antibiotics and inducers)

  • Buffer solutions

Procedure:

  • Pre-culture: A single colony of the engineered E. coli strain is inoculated into a small volume of fermentation medium and grown overnight at 37°C with shaking.

  • Main Culture and Induction: The pre-culture is used to inoculate a larger volume of fresh medium. The culture is grown to a specific optical density (e.g., OD600 of 0.6-0.8) before inducing gene expression with an appropriate inducer (e.g., IPTG).

  • Biotransformation: After induction, isoprenyl acetate is added to the culture. The fermentation is continued for 18-24 hours at a controlled temperature (e.g., 30°C).

  • Extraction: The cells are harvested by centrifugation. The supernatant, containing the product, is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by flash chromatography to yield Tulipalin A.

  • Hydrolysis: The purified Tulipalin A is then hydrolyzed to this compound.

Indium-Mediated Barbier-Type Allylation

This one-pot reaction provides a rapid and efficient route to α-methylene-γ-butyrolactones.[4]

Materials:

  • A suitable aldehyde

  • 3-bromomethyl-5H-furan-2-one

  • Indium powder

  • Solvent (e.g., THF/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, the aldehyde, 3-bromomethyl-5H-furan-2-one, and indium powder are suspended in the chosen solvent.

  • Reaction: The mixture is stirred at room temperature or slightly elevated temperature for 3 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Oxidation of 4-hydroxy-2-butanone

This method involves the oxidation of a readily available precursor.

Materials:

  • 4-hydroxy-2-butanone

  • Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent

  • Acetone (as solvent)

Procedure:

  • Reaction Setup: 4-hydroxy-2-butanone is dissolved in acetone and cooled in an ice bath.

  • Oxidation: Jones reagent is added dropwise to the solution while maintaining the temperature below 10°C. The reaction is typically exothermic.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The excess oxidant is quenched by the addition of isopropanol. The mixture is then filtered to remove chromium salts.

  • Extraction and Purification: The filtrate is concentrated, and the residue is taken up in water and extracted with an organic solvent. The organic extracts are dried and concentrated to give the crude this compound, which can be further purified by chromatography.

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB by Tulipalin A

Tulipalin A has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of inhibition by Tulipalin A.[5]

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes transcription TulipalinA Tulipalin A TulipalinA->NFkB_n inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by Tulipalin A.

Experimental Workflow: Biotechnological Synthesis

The biotechnological synthesis of Tulipalin A from isoprenyl acetate involves a series of well-defined steps, from microbial culture to product purification.

Biotech_Workflow Start Start: Engineered E. coli strain Preculture 1. Pre-culture (Overnight) Start->Preculture MainCulture 2. Main Culture Growth Preculture->MainCulture Induction 3. Induction of Gene Expression (e.g., IPTG) MainCulture->Induction Biotransformation 4. Biotransformation (Isoprenyl Acetate Addition) Induction->Biotransformation Harvest 5. Cell Harvesting (Centrifugation) Biotransformation->Harvest Extraction 6. Product Extraction (Ethyl Acetate) Harvest->Extraction Purification 7. Purification (Flash Chromatography) Extraction->Purification Product End Product: Pure Tulipalin A Purification->Product

Caption: Workflow for the biotechnological synthesis of Tulipalin A.

References

A Researcher's Guide to the Conformational Analysis of 4-Hydroxy-2-methylenebutanoic Acid: A Comparative DFT Approach

Author: BenchChem Technical Support Team. Date: November 2025

Computational Approach: A DFT-Based Workflow

The investigation of molecular conformers is greatly aided by computational chemistry, with DFT methods offering a favorable balance of accuracy and computational cost for studying organic molecules.[1][2] A typical workflow for the conformational analysis of a flexible molecule like 4-Hydroxy-2-methylenebutanoic acid is outlined below.

Experimental Protocols: Computational Methodology

A robust computational protocol for analyzing the conformational space of this compound involves a multi-step process designed to efficiently identify and rank the stability of its various conformers.[3][4]

  • Initial Conformer Generation: The first step is a broad exploration of the potential energy surface to identify as many low-energy conformers as possible. This is typically achieved using computationally less expensive methods such as molecular mechanics (e.g., MMFF94) or semi-empirical methods.[5] These methods allow for rapid scanning of the vast conformational space arising from the rotation around single bonds.

  • DFT Geometry Optimization: The unique conformers generated in the initial step are then subjected to geometry optimization using a more accurate DFT method. This step refines the molecular structures and brings them to the nearest local energy minimum on the potential energy surface. Popular DFT functionals for such tasks include B3LYP, M06-2X, and ωB97X-D, often paired with a Pople-style basis set like 6-31G(d) or a more extensive basis set for higher accuracy.[6] The choice of functional and basis set can influence the results, and it is often advisable to benchmark against experimental data or higher-level calculations where possible.[7][8]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two crucial purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.[9]

  • Relative Energy Calculation: The relative stability of the conformers is determined by comparing their energies. It is common to use the Gibbs free energy (G) for this comparison, as it accounts for both enthalpic and entropic contributions at a given temperature. The relative Gibbs free energy (ΔG) of each conformer with respect to the most stable conformer (the global minimum) is calculated. Conformers are then ranked based on their ΔG values, with lower values indicating higher stability.

The logical workflow of this computational approach is visualized in the diagram below.

DFT_Workflow cluster_0 Computational Analysis Workflow start Initial Molecular Structure of This compound conformer_search Conformational Search (Molecular Mechanics / Semi-empirical) start->conformer_search unique_conformers Identify Unique Conformers conformer_search->unique_conformers dft_optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) unique_conformers->dft_optimization frequency_analysis Vibrational Frequency Analysis dft_optimization->frequency_analysis energy_calculation Calculate Relative Gibbs Free Energies (ΔG) frequency_analysis->energy_calculation stability_ranking Rank Conformer Stability energy_calculation->stability_ranking end Predicted Stable Conformers stability_ranking->end

Computational workflow for DFT-based conformational analysis.
Data Presentation: A Template for Quantitative Comparison

To facilitate a clear and direct comparison of the computational results, the quantitative data for each conformer of this compound should be summarized in a structured table. This table would ideally include key energetic and structural parameters.

Conformer IDRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%)Key Dihedral Angle(s) (°)
Conf-1 0.000.00CalculatedValue
Conf-2 ValueValueCalculatedValue
Conf-3 ValueValueCalculatedValue
... ............
  • Relative Electronic Energy (ΔE): The difference in the electronic energy of a conformer with respect to the lowest energy conformer.

  • Relative Gibbs Free Energy (ΔG): The difference in the Gibbs free energy of a conformer relative to the most stable conformer. This is the most common metric for comparing conformer stability at a given temperature.

  • Boltzmann Population: The predicted percentage of each conformer at thermal equilibrium, calculated from the relative Gibbs free energies.

  • Key Dihedral Angle(s): The dihedral angles that define the unique geometry of each conformer. For this compound, these would include the O-C-C-C and C-C-C=C torsions.

Experimental Validation: Bridging Theory and Reality

While DFT calculations provide invaluable insights into conformer stability, experimental validation is crucial for confirming the theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.[10]

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium, so it is important to select a solvent that is relevant to the intended application or that allows for clear spectral resolution.

  • NMR Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY/ROESY) NMR experiments are performed. At room temperature, if the interconversion between conformers is fast on the NMR timescale, the observed chemical shifts and coupling constants will be a weighted average of the values for the individual conformers.[10]

  • Low-Temperature NMR: To slow down the conformational interconversion and potentially observe the signals of individual conformers, NMR experiments can be conducted at low temperatures.[10] If the exchange rate becomes slow enough, separate sets of peaks for each major conformer may be resolved. The relative integration of these peaks can provide a direct measure of the conformer populations.

  • NOE/ROE Analysis: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can provide information about the spatial proximity of protons. The presence or absence of specific NOE/ROE cross-peaks can help to distinguish between different conformers by providing distance constraints that can be compared with the geometries obtained from DFT calculations.

The relationship between the computational and experimental approaches is depicted in the following diagram.

Validation_Workflow cluster_1 Integrated Conformational Analysis dft_predictions DFT Predicted Conformers (Geometries, Energies) comparison Comparison of Theoretical and Experimental Data dft_predictions->comparison nmr_experiments NMR Spectroscopy (¹H, ¹³C, NOESY) nmr_experiments->comparison validation Validated Conformational Model comparison->validation

Integration of computational and experimental methods.

Conclusion

The conformational analysis of this compound is a critical step in understanding its structure-activity relationship. While direct experimental or computational studies on this specific molecule are not yet prevalent in the literature, a well-established combination of DFT calculations and NMR spectroscopy provides a robust framework for such an investigation. By following the outlined protocols, researchers can elucidate the conformational preferences of this molecule, providing a solid foundation for future drug design and development efforts. The synergy between computational prediction and experimental validation is key to achieving a comprehensive and reliable understanding of the conformational landscape of flexible molecules.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 4-Hydroxy-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling 4-Hydroxy-2-methylenebutanoic acid, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on data for analogous compounds, this should include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Spill Management

In the event of a spill, the area should be cleared and ventilated. Spills should be absorbed with an inert material, such as sand or vermiculite, and collected into a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways[1].

Disposal Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. This ensures compliance with local, regional, and national environmental regulations. Do not dispose of this chemical with household garbage or allow it to be released into the environment[2].

For very small quantities, neutralization of the acidic properties may be a viable preliminary step before final disposal, in accordance with institutional and local guidelines. Carboxylic acids can be neutralized with a weak base. One source suggests that acidic byproducts can be neutralized with saturated sodium bicarbonate (NaHCO₃) before disposal[3].

Experimental Protocol for Neutralization (General Procedure for Acids):

This protocol is adapted from general laboratory procedures for acid neutralization and should only be performed by trained personnel in a controlled laboratory setting.

  • Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a quench station with a large beaker of a suitable neutralizing agent, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. An ice bath should be used to control the temperature of the reaction, as neutralization can be exothermic.

  • Slow Addition: Slowly and carefully add the this compound to the neutralizing solution with constant stirring. The addition should be dropwise to control the rate of reaction and prevent excessive heat generation or splashing.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH for neutralization is typically between 5.5 and 9.0[4][5].

  • Final Disposal: Once the pH is stable within the target range, the neutralized solution may be disposed of down the drain with copious amounts of water, provided this is permitted by local regulations. If drain disposal is not permitted, the neutralized solution must still be collected and disposed of as hazardous waste.

Quantitative Data Summary

ParameterValue/RangeSource
Recommended Final pH for Neutralized Waste5.5 - 9.0Cornell EHS[4][5]

Logical Workflow for Disposal Decision

DisposalWorkflow start Start: Have 4-Hydroxy-2- methylenebutanoic acid waste check_quantity Is the quantity small and are local regulations for neutralization known? start->check_quantity neutralize Follow Neutralization Protocol: 1. Use fume hood and PPE. 2. Slowly add acid to base. 3. Monitor pH to 5.5-9.0. check_quantity->neutralize Yes hazardous_waste Dispose of as hazardous waste via an approved facility. check_quantity->hazardous_waste No check_drain_disposal Is drain disposal of neutralized solution permitted locally? neutralize->check_drain_disposal drain_disposal Dispose down drain with copious amounts of water. check_drain_disposal->drain_disposal Yes check_drain_disposal->hazardous_waste No end End: Waste Disposed drain_disposal->end hazardous_waste->end

Disposal decision workflow for this compound.

Disclaimer: This information is provided for guidance purposes only and is based on general chemical principles and data from similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department and refer to local regulations for specific disposal requirements. The absence of a specific SDS for this compound necessitates a cautious approach to its handling and disposal.

References

Personal protective equipment for handling 4-Hydroxy-2-methylenebutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling 4-Hydroxy-2-methylenebutanoic acid, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and aerosols that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for handling organic acids.[1] Always inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, which can lead to irritation. The choice of glove material should be based on chemical compatibility and breakthrough time.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill risk, a chemical-resistant suit that covers the entire body is advised.Protects against accidental skin exposure from spills or splashes.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation.

Experimental Protocols: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

  • Segregation: Store separately from food and other reactive chemicals.

Disposal Plan

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain or dispose of in regular trash.

  • Contaminated materials, such as gloves and lab coats, should also be disposed of as hazardous waste.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_risk Assess Risk: - Quantity - Concentration - Procedure start->assess_risk eye_face Eye/Face Protection: - Chemical Goggles (Minimum) - Face Shield (Splash Risk) assess_risk->eye_face hand Hand Protection: - Nitrile or Butyl Gloves assess_risk->hand body Body Protection: - Lab Coat (Minimum) - Chemical Apron/Suit (Splash Risk) assess_risk->body check_ventilation Is Ventilation Adequate? assess_risk->check_ventilation proceed Proceed with Experiment eye_face->proceed hand->proceed body->proceed respiratory Respiratory Protection: Work in Fume Hood respiratory->proceed check_ventilation->respiratory Yes respirator Use NIOSH-Approved Respirator with Organic Vapor Cartridge check_ventilation->respirator No respirator->proceed end End proceed->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.